Thiamine phosphate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N4O4PS.ClH.2H2O/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANVXQCOBPOPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.O.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN4O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036039 | |
| Record name | Thiamine monophosphate chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273724-21-3 | |
| Record name | Monophosphothiamine dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273724213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiamine monophosphate chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiamine monophosphate chloride dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOPHOSPHOTHIAMINE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J75F6GA5EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Thiamine Phosphate Biosynthesis Pathway in Prokaryotes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for enzymes central to carbohydrate and amino acid metabolism in all domains of life. While eukaryotes are largely auxotrophic for thiamine, most prokaryotes possess the enzymatic machinery for its de novo biosynthesis. This pathway represents a rich source of potential targets for novel antimicrobial agents, as the enzymes involved are essential for bacterial viability and are absent in humans. This technical guide provides a comprehensive overview of the core thiamine phosphate (B84403) biosynthesis pathway in prokaryotes, with a focus on the well-characterized model organism Escherichia coli. It includes a compilation of quantitative data, detailed experimental protocols for key enzymes, and visual representations of the pathway and associated workflows.
The Core Biosynthesis Pathway: A Bifurcated Route to Thiamine Monophosphate
The de novo biosynthesis of thiamine monophosphate (TMP) in prokaryotes follows a bifurcated pathway where two heterocyclic precursors, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) and 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), are synthesized independently and subsequently coupled. The resulting TMP is then phosphorylated to the active cofactor, thiamine pyrophosphate (TPP).[1][2]
Pyrimidine (B1678525) Moiety Synthesis (HMP-PP)
The pyrimidine portion of thiamine is derived from the purine (B94841) biosynthesis intermediate, 5-aminoimidazole ribotide (AIR).[2]
-
ThiC: The Radical SAM Enzyme: The enzyme phosphomethylpyrimidine synthase (ThiC) catalyzes the complex rearrangement of AIR to form 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P).[2][3] This intricate reaction involves a radical S-adenosylmethionine (SAM) mechanism.[3]
-
ThiD: The Bifunctional Kinase: The bifunctional enzyme hydroxymethylpyrimidine/phosphomethylpyrimidine kinase (ThiD) then carries out a two-step phosphorylation of HMP-P. First, it phosphorylates HMP-P to 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), and it can also phosphorylate salvaged HMP to HMP-P.[4][5]
Thiazole (B1198619) Moiety Synthesis (THZ-P)
The biosynthesis of the thiazole moiety is a more complex process involving multiple enzymes. In E. coli, the key steps are:
-
DXP Synthase (Dxs): The pathway initiates with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase.[4]
-
Sulfur Transfer Cascade: A series of enzymes, including ThiS, ThiF, ThiG, ThiH, and ThiI, are involved in a complex process to provide the sulfur atom for the thiazole ring.[6] ThiS is a sulfur carrier protein that is adenylated by ThiF. The sulfur is ultimately derived from cysteine.[4]
-
Thiazole Synthase (ThiG): ThiG catalyzes the condensation of DXP, dehydroglycine (derived from tyrosine by ThiH), and the sulfuryl-ThiS to form the thiazole phosphate ring.[4]
Coupling and Final Phosphorylation
-
ThiE: The Coupling Enzyme: Thiamine phosphate synthase (ThiE) catalyzes the condensation of HMP-PP and THZ-P to form thiamine monophosphate (TMP).[7][8]
-
ThiL: The Final Kinase: Finally, thiamine monophosphate kinase (ThiL) phosphorylates TMP to the active cofactor, thiamine pyrophosphate (TPP).[9]
Quantitative Data on Key Pathway Enzymes
| Enzyme | Gene | Organism | Substrate(s) | Km (µM) | Vmax | kcat (s-1) | Reference(s) |
| ThiC | thiC | E. coli | 5-Aminoimidazole ribotide (AIR) | 17 | 0.1128 nmol HMP/nmol ThiC/min | - | [3] |
| S-Adenosylmethionine (AdoMet) | - | ||||||
| ThiD | thiD | E. coli | Hydroxymethylpyrimidine (HMP) | - | - | - | Data not readily available |
| Hydroxymethylpyrimidine phosphate (HMP-P) | - | - | - | Data not readily available | |||
| ThiE | thiE | E. coli | 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) | 1 | - | - | [7] |
| 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P) | 2 | - | - | [7] | |||
| ThiL | thiL | E. coli | Thiamine monophosphate (TMP) | 1.1 | - | - | [9] |
| ATP | 270 | - | - | [9] | |||
| ThiL | thiL | Pseudomonas aeruginosa | Thiamine monophosphate (TMP) | 8.0 ± 3.5 | 4.0 ± 0.2 nmol/min | - | [4] |
| ATP | 111 ± 8 | [4] |
Note: The Vmax for ThiC is presented as a specific activity. Further kinetic parameters for ThiD in E. coli require more detailed investigation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core this compound biosynthesis pathway and a general workflow for the expression and purification of recombinant enzymes involved in this pathway.
Caption: The prokaryotic this compound biosynthesis pathway.
Caption: General workflow for recombinant protein expression and purification.
Detailed Experimental Protocols
Recombinant Protein Expression and Purification (General Protocol for ThiC, ThiD, ThiE, and ThiL)
This protocol describes a general method for the expression and purification of His-tagged thiamine biosynthesis enzymes from E. coli. Specific buffer conditions and optimization may be required for each enzyme.
a. Transformation and Expression:
-
Transform chemically competent E. coli BL21(DE3) cells with the appropriate expression vector containing the gene of interest (e.g., pET-28a-thiC).[10]
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET vectors) and incubate overnight at 37°C.[2]
-
Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[2]
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C.[2]
b. Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[11]
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Lyse the cells by sonication on ice.[11]
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.[11]
c. Affinity Chromatography Purification:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.[11]
-
Load the clarified lysate onto the column.
-
Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Collect the elution fractions and analyze them by SDS-PAGE for purity.
-
Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified protein in aliquots at -80°C.
Enzyme Activity Assays
a. ThiC (Phosphomethylpyrimidine Synthase) Assay:
The activity of ThiC is challenging to measure directly due to the complexity of the reaction. A common method involves reconstituting the activity in vitro and detecting the product, HMP-P, by converting it to a fluorescent derivative.[3]
-
Set up the reaction in an anaerobic environment (e.g., a glove box).
-
The reaction mixture (100 µL) should contain: 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 5 mM DTT, 2 mM S-adenosylmethionine (SAM), 1 mM 5-aminoimidazole ribotide (AIR), and a suitable amount of purified, reconstituted ThiC enzyme.[3]
-
Initiate the reaction by adding the ThiC enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
To detect HMP-P, the product can be converted to thiamine and then to the fluorescent thiochrome (B1210408) derivative for HPLC analysis. This requires the addition of the subsequent pathway enzymes (ThiD, ThiE) and substrates (ATP, THZ-P) in a coupled assay, followed by oxidation with potassium ferricyanide.
b. ThiD (Hydroxymethylpyrimidine/Phosphomethylpyrimidine Kinase) Assay:
The activity of the bifunctional kinase ThiD can be measured by monitoring the consumption of ATP or the formation of the phosphorylated products. A coupled spectrophotometric assay is a common approach.
-
The assay mixture (1 mL) should contain: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM ATP, 0.2 mM NADH, 1 mM phosphoenolpyruvate, lactate (B86563) dehydrogenase, pyruvate kinase, and the substrate (HMP or HMP-P).
-
The reaction is initiated by the addition of purified ThiD enzyme.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time. This is coupled to the ADP produced by the kinase reaction.
-
The rate of the reaction is calculated from the linear portion of the absorbance change.
c. ThiE (this compound Synthase) Assay:
The activity of ThiE can be determined by measuring the formation of TMP from HMP-PP and THZ-P.
-
The reaction mixture (100 µL) should contain: 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, and saturating concentrations of HMP-PP and THZ-P.[7]
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a suitable amount of purified ThiE enzyme.
-
Incubate for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by heating or adding acid.
-
The product, TMP, can be quantified by HPLC after conversion to its fluorescent thiochrome derivative.
d. ThiL (Thiamine Monophosphate Kinase) Assay:
ThiL activity can be measured by monitoring the consumption of ATP using a luminescence-based assay.[4]
-
The reaction buffer (50 µL) contains 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 350 mM KCl, and varying concentrations of TMP and ATP.[4]
-
Add a known amount of purified ThiL protein (e.g., 10 µg) to initiate the reaction.[4]
-
Incubate the reaction for a set time (e.g., 10 minutes) at 37°C.[4]
-
Stop the reaction and measure the remaining ATP concentration using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions.
-
The amount of ATP consumed is proportional to the ThiL activity.
HPLC Analysis of Thiamine and its Intermediates
This method allows for the separation and quantification of various thiamine-related compounds.
-
Sample Preparation: Deproteinate samples (e.g., enzyme assay reactions, cell lysates) by adding an equal volume of 10% TCA and centrifuging.[12]
-
Derivatization to Thiochromes: To a portion of the supernatant, add a strong base (e.g., NaOH) and an oxidizing agent (e.g., potassium ferricyanide) to convert thiamine and its phosphate esters into their highly fluorescent thiochrome derivatives.[12]
-
HPLC System:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed for separation.[12]
-
Detection: A fluorescence detector is used with an excitation wavelength of around 365 nm and an emission wavelength of around 435 nm.
-
-
Quantification: The concentration of each compound is determined by comparing the peak area to that of known standards that have been subjected to the same derivatization procedure.
Conclusion
The this compound biosynthesis pathway in prokaryotes presents a fascinating and essential metabolic route. Its absence in humans makes it a prime target for the development of novel antimicrobial drugs. This technical guide has provided a detailed overview of the core pathway, a compilation of available quantitative data on its key enzymes, and a set of detailed experimental protocols for their study. The provided diagrams offer a clear visual representation of the biochemical transformations and a typical workflow for enzyme characterization. It is anticipated that this comprehensive resource will be valuable for researchers and scientists in academia and industry who are engaged in the study of this pathway and the development of new therapeutics targeting it. Further research to fill the gaps in the quantitative understanding of this pathway, particularly in pathogenic bacteria, will be crucial for the successful exploitation of these enzymes as drug targets.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. The Thiamine Biosynthetic Enzyme ThiC Catalyzes Multiple Turnovers and Is Inhibited by S-Adenosylmethionine (AdoMet) Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ThiL enzyme is a valid antibacterial target essential for both thiamine biosynthesis and salvage pathways in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Properties of the Thiamine Transport System in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. pickeringlabs.com [pickeringlabs.com]
- 9. uniprot.org [uniprot.org]
- 10. E. coli protein expression and purification [protocols.io]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 12. j-jabs.umin.jp [j-jabs.umin.jp]
The Indispensable Role of Thiamine Pyrophosphate in Eukaryotic Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is a critical cofactor for a suite of enzymes central to eukaryotic cell metabolism. Its participation is fundamental in the catabolism of carbohydrates and branched-chain amino acids, thereby linking glycolysis to the tricarboxylic acid (TCA) cycle and supporting cellular energy production. Beyond this canonical role, emerging evidence highlights TPP's involvement in the oxidative stress response, neurotransmitter synthesis, and as a regulatory molecule in gene expression. This technical guide provides an in-depth exploration of TPP's multifaceted functions, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Metabolic Functions of Thiamine Pyrophosphate
Thiamine pyrophosphate is indispensable for normal cellular functions due to its role as a cofactor in critical metabolic reactions related to energy metabolism and ATP production.[1] The majority of thiamine in eukaryotic cells is converted to TPP in the cytoplasm.[1] Subsequently, about 90% of the generated TPP is transported into the mitochondria to be utilized in various metabolic processes.[1]
Central Carbon Metabolism
TPP is a crucial cofactor for several key enzymes that regulate central carbohydrate metabolism, including the pentose (B10789219) phosphate (B84403) pathway, the fate of pyruvate (B1213749), and the tricarboxylic acid cycle.[2][3]
-
Pyruvate Dehydrogenase Complex (PDC): Located in the mitochondrial matrix, PDC catalyzes the irreversible decarboxylation of pyruvate to acetyl-CoA, a primary substrate for the TCA cycle.[4][5][6] This reaction is a critical link between glycolysis and aerobic respiration.[7]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): As a key enzyme in the TCA cycle, KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[4][5][6]
-
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): This mitochondrial enzyme complex is essential for the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[4][5][6]
-
Transketolase (TKT): A cytosolic enzyme, transketolase is a key component of the non-oxidative branch of the pentose phosphate pathway (PPP).[4][5] It facilitates the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, a critical reducing agent in cellular antioxidant defense.[5][8]
Other TPP-Dependent Enzymes
-
2-Hydroxyacyl-CoA Lyase (HACL1): Found in peroxisomes, this enzyme is involved in the metabolism of phytanic acid, a branched-chain fatty acid.[5]
Thiamine Pyrophosphate in Cellular Compartments
Thiamine pyrophosphate is synthesized in the cytosol and is required for enzymatic activity in both the cytosol and mitochondria.[4] The transport of TPP into the mitochondria is a carrier-mediated process involving the mitochondrial thiamine pyrophosphate transporter (MTPPT), the product of the SLC25A19 gene.[1][9]
Regulatory Roles of Thiamine Pyrophosphate
Gene Regulation via Riboswitches
In eukaryotes, including plants and fungi, TPP acts as a direct ligand for riboswitches.[10][11] A riboswitch is a regulatory segment of a messenger RNA molecule that binds a small molecule, resulting in a change in the production of the proteins encoded by that mRNA. The TPP riboswitch is a highly conserved RNA secondary structure that modulates gene expression through various mechanisms.[10][11] In Arabidopsis thaliana, the TPP riboswitch is found in the 3' untranslated region of the ThiC gene, which is involved in thiamine biosynthesis.[12][13][14] Binding of TPP to the riboswitch leads to alternative splicing of the pre-mRNA, resulting in a non-functional transcript and thereby regulating its own biosynthesis in a feedback inhibition loop.[13]
Thiamine Pyrophosphate in Health and Disease
Oxidative Stress
Thiamine and TPP have been shown to play a role in protecting cells against oxidative damage.[15] In Arabidopsis, abiotic stress conditions lead to the accumulation of thiamin and TPP.[15] Thiamine supplementation enhances tolerance to oxidative stress, which is accompanied by decreased production of reactive oxygen species.[15] TPP is essential for the activity of transketolase, which generates NADPH, a crucial cofactor for maintaining the reduced glutathione (B108866) pool and overall redox homeostasis.[16]
Neurodegeneration
The central nervous system is particularly vulnerable to thiamine deficiency due to its high dependence on TPP-mediated metabolic pathways for energy production and neurotransmitter synthesis.[17] Impaired activity of TPP-dependent enzymes due to thiamine deficiency can lead to altered mitochondrial function, impaired oxidative metabolism, and ultimately brain damage.[17] Thiamine deficiency is implicated in several neurodegenerative conditions, including Wernicke-Korsakoff syndrome, Alzheimer's disease, and Parkinson's disease.[17][18]
Quantitative Data
| Parameter | Organism/System | Value | Reference |
| TPP Uptake Rate | Mouse liver mitochondria | 881.0 ± 87.71 fmol (mg protein)⁻¹ (at 0.38 µM TPP) | [1] |
| Linear Uptake Time | Mouse liver mitochondria | Up to 3 minutes | [1] |
| Normal Erythrocyte TPP | Human | 50 to 150 ng per ml packed cells | [19] |
| Reference Erythrocyte TPP | Human | 280–590 ng/g hemoglobin | [20] |
| Reference Whole Blood TPP | Human | 275–675 ng/g hemoglobin | [20] |
Experimental Protocols
Assay of Pyruvate Dehydrogenase Complex (PDC) Activity
This protocol describes a coupled-enzyme spectrophotometric assay to measure PDC activity by monitoring the rate of NADH production.
Materials:
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature
-
PDC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 1 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT)
-
Sodium Pyruvate solution
-
NAD⁺ solution
-
Coenzyme A (CoA) solution
-
Thiamine Pyrophosphate (TPP) solution
-
Sample (cell or tissue homogenate)
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in ice-cold PDC Assay Buffer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the PDC enzyme.
-
Determine the protein concentration of the supernatant.
-
-
Assay Reaction:
-
Prepare a reaction mixture in each well or cuvette with the following final concentrations: 50 mM Tris-HCl (pH 7.8), 1 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT, 5 mM Sodium Pyruvate, 1 mM NAD⁺, 0.2 mM CoA, and 0.2 mM TPP.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the sample (e.g., 10-50 µg of protein).
-
Immediately monitor the increase in absorbance at 340 nm every minute for 10-15 minutes at 37°C.
-
Data Analysis:
-
Plot the absorbance at 340 nm against time.
-
Determine the linear rate of the reaction (ΔAbs/min).
-
Calculate the PDC activity using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
One unit (U) of PDC activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.[7]
Assay of Transketolase (TK) Activity
This protocol details a coupled-enzyme assay for transketolase activity in erythrocyte hemolysate.
Materials:
-
Erythrocyte hemolysate
-
96-well microplate or cuvettes
-
Spectrophotometer
-
Reaction mixture components (final concentrations): 100 mM Tris-HCl (pH 7.6), 5 mM Ribose-5-phosphate (R5P), 0.2 mM NADH, Triosephosphate isomerase (TPI), and Glycerol-3-phosphate dehydrogenase (GDH).
-
Xylulose-5-phosphate (X5P) solution
Procedure:
-
Sample Preparation:
-
Prepare a hemolysate from washed erythrocytes.
-
Determine the hemoglobin concentration.
-
-
Assay Reaction:
-
Prepare the reaction mixture with Tris-HCl, R5P, NADH, TPI, and GDH.
-
Add the hemolysate to the reaction mixture.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 2.5 mM X5P.
-
Immediately monitor the decrease in absorbance at 340 nm for 10 minutes.[7]
-
Measurement of Thiamine Pyrophosphate by HPLC
This method describes the determination of TPP in whole blood or erythrocytes using high-performance liquid chromatography (HPLC) with fluorescence detection.
Principle: The method involves sample extraction, conversion of TPP to the highly fluorescent thiochrome (B1210408) derivative, and subsequent separation and quantification by HPLC.[20][21]
Procedure Outline:
-
Sample Preparation:
-
Deproteinize whole blood or erythrocyte samples, typically with trichloroacetic acid.[21]
-
-
Derivatization:
-
Convert TPP in the extract to thiochrome pyrophosphate using an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution.[20]
-
-
HPLC Analysis:
Signaling Pathways and Experimental Workflows
Caption: Overview of thiamine pyrophosphate metabolism and function in eukaryotic cells.
Caption: TPP riboswitch mechanism for feedback regulation of thiamine biosynthesis.
Caption: Experimental workflow for the spectrophotometric assay of PDC activity.
References
- 1. Mitochondrial Uptake of Thiamin Pyrophosphate: Physiological and Cell Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 5. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 6. Mitochondrial transport and metabolism of the vitamin B‐derived cofactors thiamine pyrophosphate, coenzyme A, FAD and NAD +, and related diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TPP [riboswitch.ribocentre.org]
- 11. TPP riboswitch - Wikipedia [en.wikipedia.org]
- 12. Structure of the eukaryotic thiamine pyrophosphate riboswitch with its regulatory ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural basis of thiamine pyrophosphate analogues binding to the eukaryotic riboswitch. [roar.hep-bejune.ch]
- 15. Thiamin Confers Enhanced Tolerance to Oxidative Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Thiamine Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ovid.com [ovid.com]
- 21. Thiamine pyrophosphate determination in whole blood and erythrocytes by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
function of thiamine monophosphate in neural tissues
An In-depth Technical Guide on the Core Function of Thiamine (B1217682) Monophosphate in Neural Tissues
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (Vitamin B1) and its phosphorylated derivatives are critical for the proper functioning of the nervous system. While the role of thiamine diphosphate (B83284) (ThDP) as an essential coenzyme in carbohydrate and energy metabolism is well-established, the specific functions of thiamine monophosphate (ThMP) have remained more elusive. This technical guide synthesizes the current understanding of ThMP's role in neural tissues. Primarily viewed as a key intermediate in the intricate metabolic web of thiamine phosphorylation and dephosphorylation, ThMP is integral to maintaining thiamine homeostasis within the cell. Its levels and the activity of the enzymes that metabolize it are subject to change in various neuropathological conditions, suggesting a potential, albeit indirect, role in neuronal health and disease. This document provides a detailed overview of ThMP metabolism, its known functions, quantitative data from neural tissues, and the experimental protocols used to investigate its significance.
Introduction
Thiamine is indispensable for the central and peripheral nervous systems.[1] Its deficiency leads to severe neurological disorders such as Wernicke-Korsakoff syndrome, highlighting its critical role in brain energy metabolism and neuronal maintenance.[2][3] In neural tissues, thiamine exists in several phosphorylated forms: thiamine monophosphate (ThMP), thiamine diphosphate (ThDP), and thiamine triphosphate (ThTP).[4] ThDP is the most abundant and biologically active form, serving as a vital coenzyme for key enzymes in glucose metabolism, including the pyruvate (B1213749) dehydrogenase complex (PDHC), α-ketoglutarate dehydrogenase complex (α-KGDH), and transketolase (TKT).[5] While ThTP is thought to have a specific, non-coenzymatic role in neurophysiology, the function of ThMP has historically been less clear.[6] The prevailing view is that ThMP's primary function is that of a metabolic intermediate.[1][4] This guide delves into the specifics of this role and explores the broader implications for neural function.
Thiamine Metabolism in Neural Tissues
The concentration and interconversion of thiamine derivatives are tightly regulated within neural cells. Thiamine is taken up from the bloodstream into neurons and glia via specific transporters, primarily thiamine transporter 1 (THTR1) and THTR2.[7] Once inside the cell, it undergoes a series of phosphorylation and dephosphorylation reactions.
-
Phosphorylation: Free thiamine is phosphorylated to ThDP by the enzyme thiamine pyrophosphokinase-1 (TPK1), a process that requires ATP.[1][7] ThDP can be further phosphorylated to ThTP by thiamine diphosphokinase (TDPK).[7]
-
Dephosphorylation: The reverse reactions are catalyzed by phosphatases. ThTP is hydrolyzed to ThDP by thiamine triphosphatase (THTPA).[7] ThDP is dephosphorylated to ThMP, and ThMP is subsequently dephosphorylated to free thiamine.[7] Enzymes such as prostatic acid phosphatase (ACPP) and other specific thiamine mono- and diphosphatases are involved in these steps.[7][8]
This metabolic cycle ensures a dynamic balance between the different thiamine esters, allowing the cell to respond to changing metabolic demands. ThMP's position as the penultimate step before generating free thiamine makes it a crucial checkpoint in regulating the efflux and availability of the vitamin.[4]
Figure 1. Thiamine Metabolism Pathway in Neural Cells.
Core Function of Thiamine Monophosphate
An Essential Metabolic Intermediate
The most definitively established role for ThMP in neural tissues is as an intermediate in the catabolism of ThDP and the regeneration of free thiamine.[1] The conversion of ThDP to ThMP is a critical step in controlling the intracellular concentration of the active coenzyme, ThDP. This pathway allows the cell to store and release free thiamine as needed, thereby maintaining cellular homeostasis.[4] While a direct signaling or regulatory role for ThMP has not been identified, its position within this vital metabolic pathway underscores its importance.
Potential Non-Coenzymatic and Structural Roles
While direct evidence is lacking for ThMP, thiamine and its derivatives are hypothesized to have non-coenzymatic roles, particularly in relation to excitable membranes.[9][10] Studies have suggested that thiamine can interfere with membrane structure and function.[10][11] Thiamine deficiency has been shown to result in cellular membrane damage, separate from the metabolic consequences of ThDP depletion.[11] It is plausible, though unproven, that ThMP, as part of the thiamine pool, contributes to these structural or electrochemical properties at the neuronal membrane. However, its physiological role remains officially unknown.[1][4]
Role in Neurological Disease
The importance of the thiamine metabolic pathway is most evident in disease states.
-
Thiamine Deficiency: In conditions of thiamine deficiency, the reduction in ThDP is the primary driver of pathology, leading to impaired energy metabolism, oxidative stress, and neuroinflammation.[2][12] This results in the selective neuronal loss characteristic of Wernicke's encephalopathy.[3] The entire pool of thiamine derivatives, including ThMP, is depleted in this state.
-
Neurodegenerative Diseases: Alterations in thiamine metabolism have been observed in neurodegenerative diseases like Alzheimer's disease (AD). Studies on post-mortem brain tissue from AD patients have found that while ThDP levels were significantly reduced, the concentrations of free thiamine and ThMP were normal.[13] This finding suggests a specific impairment in the phosphorylation of thiamine to ThDP (via TPK1) or an accelerated breakdown of ThDP, rather than a simple deficiency of the vitamin. The normal levels of ThMP in this context point towards a potential bottleneck in the metabolic cycle and highlight the importance of measuring all thiamine esters to understand the underlying pathology.
Quantitative Data on Thiamine Esters in Neural Tissues
The concentration of thiamine and its phosphate (B84403) esters varies across different brain regions. The following table summarizes data obtained from studies on rat brains, providing a baseline for understanding their distribution.
| Compound | Hippocampus (nmol/g) | Thalamus (nmol/g) | Prefrontal Cortex (nmol/g) |
| Thiamine (B1) | 1.8 - 2.5 | 2.0 - 2.9 | 1.5 - 2.2 |
| Thiamine Monophosphate (ThMP) | 1.0 - 1.7 | 1.2 - 2.0 | 0.9 - 1.5 |
| Thiamine Diphosphate (ThDP) | 12.5 - 15.0 | 14.0 - 17.0 | 11.0 - 14.0 |
| Data compiled from studies using HPLC-based methods.[14][15] Ranges may vary based on specific experimental conditions and rat strain. |
Experimental Protocols
Investigating the role of ThMP requires precise and validated methodologies for its quantification and the measurement of related enzyme activities.
Protocol for Quantification of ThMP in Neural Tissue by HPLC
This protocol is based on the widely used method of converting thiamine esters into fluorescent thiochrome (B1210408) derivatives followed by HPLC separation and detection.[14][15][16]
Objective: To simultaneously measure the concentration of Thiamine, ThMP, and ThDP in a brain tissue sample.
Materials:
-
Brain tissue (e.g., hippocampus, cortex)
-
10% Trichloroacetic Acid (TCA)
-
Potassium ferricyanide (B76249) solution
-
NaOH
-
Methanol (HPLC grade)
-
Sodium phosphate buffer (for mobile phase)
-
Reversed-phase C18 HPLC column
-
HPLC system with a fluorescence detector (Excitation: ~365 nm, Emission: ~450 nm)
-
Homogenizer
-
Centrifuge
Methodology:
-
Tissue Homogenization: Weigh the frozen neural tissue sample and homogenize it in 10 volumes of ice-cold 10% TCA.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the thiamine esters.
-
Derivatization (Thiochrome Reaction):
-
Take an aliquot of the supernatant.
-
Add an alkaline solution (NaOH) to raise the pH.
-
Add potassium ferricyanide solution to oxidize the thiamine esters to their respective highly fluorescent thiochrome derivatives. The reaction is rapid and should be timed carefully.
-
Stop the reaction by adding an acid or by immediate injection into the HPLC system.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system equipped with a C18 column.
-
Elute the compounds using a gradient or isocratic mobile phase, typically consisting of a sodium phosphate buffer and methanol.
-
Detect the separated thiochrome derivatives using a fluorescence detector. ThDP, ThMP, and thiamine will have distinct retention times.[14]
-
-
Quantification: Calculate the concentration of each compound by comparing the peak areas from the sample to those of known concentration standards that have undergone the same derivatization process.
Figure 2. Experimental Workflow for ThMP Quantification.
Protocol for Assaying ThMP Phosphatase (ThMPase) Activity
This protocol provides a general framework for measuring the activity of enzymes that dephosphorylate ThMP, based on methods used for synaptosomal fractions.[8]
Objective: To determine the rate of ThMP hydrolysis in a neural tissue preparation.
Materials:
-
Brain synaptosome or homogenate preparation
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Thiamine monophosphate (ThMP) solution (substrate)
-
Reagents for detecting either inorganic phosphate (Pi) (e.g., Malachite Green assay) or free thiamine (via HPLC as described above).
-
Stop solution (e.g., TCA or SDS)
Methodology:
-
Enzyme Preparation: Prepare a protein fraction from neural tissue, such as synaptosomes, which are enriched in membrane-bound enzymes. Determine the total protein concentration of the preparation (e.g., via Bradford or BCA assay).
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific amount of the enzyme preparation, and any necessary co-factors (e.g., Mg²⁺). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding a known concentration of the ThMP substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10, 20, 30 minutes) where the reaction rate is linear.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as TCA, which will denature the enzyme.
-
Product Measurement:
-
Method A (Phosphate Detection): Centrifuge the stopped reaction to pellet protein. Measure the amount of inorganic phosphate (Pi) released in the supernatant using a colorimetric method like the Malachite Green assay.
-
Method B (Thiamine Detection): Measure the amount of free thiamine produced using the HPLC method described in section 5.1.
-
-
Calculate Activity: Determine the specific activity of the enzyme, typically expressed as nmol of product formed per minute per mg of protein. Run control reactions without the enzyme or without the substrate to account for non-enzymatic hydrolysis.
Conclusion and Future Directions
The primary is firmly established as that of a metabolic intermediate within the thiamine phosphorylation-dephosphorylation cycle. This role is fundamental to regulating the intracellular levels of the essential coenzyme ThDP and maintaining overall thiamine homeostasis. While intriguing questions remain about potential non-coenzymatic functions, current evidence is sparse. The observation of normal ThMP levels in Alzheimer's disease brains, despite depleted ThDP, underscores the importance of studying the entire thiamine metabolic network rather than isolated components.
For drug development and research professionals, this indicates that targeting the enzymes that regulate the ThMP-ThDP-thiamine balance, such as TPK1 or specific phosphatases, could be a more nuanced therapeutic strategy for neurological disorders than simple thiamine supplementation. Future research should focus on the molecular identification and characterization of the specific phosphatases responsible for ThMP hydrolysis in neurons and glia, and on elucidating whether ThMP itself has any direct, subtle regulatory effects on neuronal function. A deeper understanding of these pathways is essential for developing novel interventions for a range of devastating neurological conditions.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamin deficiency and brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiamin diphosphate in biological chemistry: new aspects of thiamin metabolism, especially triphosphate derivatives acting other than as cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurological, Psychiatric, and Biochemical Aspects of Thiamine Deficiency in Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiamine Mono- and Diphosphate Phosphatases in Bovine Brain Synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of thiamine in nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic and Structural Role of Thiamine in Nervous Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuroinflammation regulates the balance between hippocampal neuron death and neurogenesis in an ex vivo model of thiamine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brain thiamine, its phosphate esters, and its metabolizing enzymes in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Enzymatic Conversion of Thiamine to Thiamine Pyrophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for a multitude of enzymes central to carbohydrate and amino acid metabolism. Its synthesis from thiamine is a critical step in cellular bioenergetics. This technical guide provides an in-depth overview of the enzymatic conversion of thiamine to TPP, focusing on the key enzyme, its kinetics, regulatory mechanisms, and detailed experimental protocols for its study. A deficiency in thiamine and consequently TPP can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome, underscoring the importance of understanding this fundamental biochemical process.[1]
The Core Reaction: Thiamine Pyrophosphokinase
The enzymatic conversion of thiamine to thiamine pyrophosphate is catalyzed by the enzyme thiamine pyrophosphokinase (TPK) , also known as thiamine diphosphokinase.[2][3] This enzyme facilitates the transfer of a pyrophosphate group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to the hydroxyl group of thiamine. The reaction can be summarized as follows:
Thiamine + ATP ⇌ Thiamine Pyrophosphate (TPP) + AMP
This reaction is dependent on the presence of a divalent cation, with magnesium (Mg²⁺) being the most effective cofactor.[4]
Reaction Mechanism
The precise kinetic mechanism of TPK has been a subject of investigation, with studies suggesting different models depending on the organism. A ping-pong mechanism has been proposed for human TPK, where the enzyme binds to ATP and releases AMP before binding to thiamine.[5] In contrast, studies on TPK from parsley leaf suggest a sequential ordered Bi Bi mechanism , where the enzyme first binds to MgATP and then to thiamine, followed by the release of TPP and AMP.[6]
Regulation of TPP Synthesis
The synthesis of TPP is tightly regulated to maintain cellular homeostasis. The primary regulatory mechanism is product inhibition , where TPP itself acts as a potent non-competitive inhibitor of TPK.[7][8] This feedback mechanism ensures that intracellular TPP levels are maintained within a narrow range, preventing excessive accumulation even with high doses of thiamine.[7] The inhibition constant (Ki) for TPP has been reported to be in the sub-micromolar range, highlighting its effectiveness as a regulator.[8][9]
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic conversion of thiamine to TPP from various sources.
Table 1: Kinetic Parameters of Thiamine Pyrophosphokinase
| Organism/Source | Substrate | Apparent Km | Vmax | Reference |
| Glycine max (Soybean) seedlings | Thiamine | 4.64 µM | Not Reported | [10] |
| Mg·ATP | 18.3 mM | Not Reported | [10] | |
| Rat Liver | Thiamine | 6 µM | Not Reported | [4] |
| Mouse (recombinant TPK1) | ThDP (reverse reaction) | 0.05 µM | Not Reported | [8] |
Table 2: Inhibition Constants for Thiamine Pyrophosphokinase
| Inhibitor | Organism/Source | Type of Inhibition | Apparent Ki | Reference |
| Thiamine Pyrophosphate (TPP) | Mouse (recombinant TPK1) | Non-competitive | ≈ 0.4 µM | [8][9] |
| Pyrithiamine | Rat Liver | Competitive | 3 µM | [4] |
| Hydroxythiamine (B1206845) | Rat Liver | Mixed | 10 mM | [4] |
Table 3: Optimal Conditions for Thiamine Pyrophosphokinase Activity
| Organism/Source | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement | Reference |
| Glycine max (Soybean) seedlings | 7.1 - 7.3 | Not Reported | Required | [10] |
| Rat Liver | Two optima reported | Not Reported | Mg²⁺ | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the enzymatic conversion of thiamine to TPP.
Purification of Recombinant Thiamine Pyrophosphokinase (His-tagged)
This protocol is a general guideline for the purification of His-tagged TPK expressed in E. coli.
-
Cell Lysis:
-
Resuspend the frozen cell pellet in ice-cold Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) supplemented with protease inhibitors.
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Load the cleared lysate onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged TPK with Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Buffer Exchange:
-
Remove the imidazole and exchange the buffer to a suitable Storage Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, 0.1 mM TPP, 1 mM DTT, 10% glycerol, pH 7.5) using dialysis or a desalting column. The inclusion of TPP and Mg²⁺ in the buffers can help maintain enzyme stability and activity.[7]
-
-
Purity Analysis:
-
Assess the purity of the eluted fractions by SDS-PAGE.
-
Thiamine Pyrophosphokinase Activity Assay
This assay measures the production of TPP from thiamine and ATP.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing Tris-HCl buffer (e.g., 0.1 M, pH 7.5), MgSO₄, ATP, and thiamine at desired concentrations.[11]
-
A typical reaction might contain 100 mM Tris-HCl pH 7.5, 5 mM MgSO₄, 2.5 mM ATP, and varying concentrations of thiamine.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a known amount of purified TPK to the pre-warmed reaction mixture.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an acid, such as trichloroacetic acid (TCA), to a final concentration of 5-10%. This will precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
-
Product Quantification:
-
Analyze the supernatant for the presence of TPP using HPLC with fluorescence detection (see Protocol 4.3).
-
HPLC Analysis of Thiamine and Thiamine Pyrophosphate
This method allows for the separation and quantification of thiamine and its phosphate (B84403) esters.[12][13]
-
Sample Preparation and Derivatization:
-
To the supernatant from the enzyme assay (or other samples like whole blood lysate), add an alkaline solution (e.g., NaOH) followed by an oxidizing agent like potassium ferricyanide.[13][14] This converts thiamine and its phosphate esters into their highly fluorescent thiochrome (B1210408) derivatives.[12][14]
-
-
Chromatographic Separation:
-
Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).
-
Use a gradient or isocratic elution with a mobile phase typically consisting of a phosphate buffer and an organic modifier like methanol (B129727) or acetonitrile.[13][15][16]
-
-
Detection:
-
Detect the thiochrome derivatives using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., excitation at ~365 nm and emission at ~435 nm).
-
-
Quantification:
-
Quantify the amount of TPP produced by comparing the peak area to a standard curve generated with known concentrations of TPP.
-
Visualizations
Enzymatic Reaction and Regulation
Caption: The enzymatic conversion of thiamine to TPP by TPK and its feedback inhibition by TPP.
Experimental Workflow for TPK Activity Measurement
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. [Molecular-kinetic parameters of thiamine enzymes and the mechanism of antivitamin action of hydroxythiamine in animal organisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 4. [Purification and several properties of thiamine pyrophosphokinase from rat liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steady-state kinetics and mutational studies of recombinant human thiamin pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Product inhibition of mammalian thiamine pyrophosphokinase is an important mechanism for maintaining thiamine diphosphate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Characterization of Thiamin Pyrophosphotransferase from Glycine max Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. j-jabs.umin.jp [j-jabs.umin.jp]
- 13. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. HPLC Determination of Thiamine Pyrophosphate on PEI Column | SIELC Technologies [sielc.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of the Biological Activities of Thiamine Phosphate and Thiamine Pyrophosphate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiamine (B1217682) (Vitamin B1) and its phosphorylated derivatives are fundamental to cellular metabolism and neurological function. While thiamine pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (ThDP), is widely recognized as the primary biologically active coenzyme, the roles of other phosphorylated forms, such as thiamine monophosphate (TMP), are less defined yet physiologically relevant. This technical guide provides a comprehensive comparison of the biological activities of thiamine monophosphate and thiamine pyrophosphate, detailing their distinct functions, presenting quantitative data on their interactions with enzymes, outlining key experimental methodologies for their study, and visualizing the pertinent biochemical pathways. This document is intended to serve as a critical resource for researchers engaged in metabolic studies, neuroscience, and the development of therapeutic agents targeting thiamine-dependent pathways.
Introduction: The Thiamine Family of Compounds
Thiamine is a water-soluble vitamin that, once absorbed, is converted into several phosphorylated forms within the cell. These include thiamine monophosphate (TMP), thiamine pyrophosphate (TPP), and thiamine triphosphate (TTP). Among these, TPP is the most abundant and functionally significant, acting as an essential cofactor for a suite of enzymes critical to carbohydrate and amino acid metabolism.[1] TMP is primarily an intermediate in thiamine metabolism, generally considered to be biologically inactive in a coenzymatic capacity, though recent evidence suggests potential non-coenzymatic roles.[2] TTP is a less abundant derivative that is not a coenzyme but is implicated in cellular signaling and neurophysiological processes.[3][4] This guide focuses on the comparative biological activities of TMP and TPP.
Coenzymatic vs. Non-Coenzymatic Roles
Thiamine Pyrophosphate (TPP): The Quintessential Coenzyme
TPP's primary biological function is as a coenzyme for several key enzymes that catalyze the transfer of aldehyde groups.[5][6] The reactive "ylide" form of the thiazole (B1198619) ring of TPP is central to its catalytic activity.[7]
Key TPP-Dependent Enzymes:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDH): Links glycolysis to the citric acid cycle by catalyzing the decarboxylation of pyruvate to acetyl-CoA.[8]
-
α-Ketoglutarate Dehydrogenase Complex (KGDH): A critical enzyme in the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[8]
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): Involved in the metabolism of branched-chain amino acids.[8]
-
Transketolase (TK): A key enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for the synthesis of NADPH and pentose sugars for nucleotide biosynthesis.[8]
-
2-Hydroxyacyl-CoA Lyase (HACL1): A peroxisomal enzyme involved in the α-oxidation of fatty acids.[9]
Thiamine Monophosphate (TMP): An Intermediate with Emerging Roles
TMP is generally considered the biologically inactive form of thiamine in the context of coenzymatic activity.[2] Its primary established role is as a product of TPP hydrolysis within the cell and a precursor for the synthesis of free thiamine.[10] However, some studies suggest that TMP may have non-coenzymatic functions, though these are not as well-characterized as those of TTP. The comparative analysis of its interaction with enzymes like alkaline phosphatase reveals that it is a substrate, albeit a less efficient one than TPP.[11]
Quantitative Data Presentation
The following tables summarize the available quantitative data comparing the biological activities and enzyme interactions of thiamine derivatives.
Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax) for Hydrolysis by Alkaline Phosphatase
| Substrate | Km (M) | Relative Vmax/Km |
| Thiamine Monophosphate (TMP) | (5.2 ± 1.6) x 10-3 | 1 |
| Thiamine Pyrophosphate (TPP) | (3.0 ± 0.8) x 10-4 | 53 |
Data from a study on calf intestinal alkaline phosphatase at pH 8.5 and 30°C, indicating that TPP is a much more efficient substrate for hydrolysis by this enzyme compared to TMP.[11]
Table 2: Inhibition Constants (Ki) for Acetylcholinesterase
| Inhibitor | Concentration | Ki (mg) |
| Thiamine (T) | 17.5 mg/mL | 0.2384 ± 0.006 |
| 35.0 mg/mL | 0.1568 ± 0.004 | |
| Thiamine Pyrophosphate (TPP) | 17.5 mg/mL | 4348 ± 42.1 |
| 35.0 mg/mL | 3571 ± 37.3 |
These results demonstrate that free thiamine is a significantly more potent non-competitive inhibitor of acetylcholinesterase than TPP.[12]
Table 3: Dissociation Constants (Kd) for Thiamin-Binding Protein (TbpA) from E. coli
| Ligand | Kd (nM) |
| Thiamine (ThOH) | 3.8 |
| Thiamine Monophosphate (TMP) | 2.3 |
| Thiamine Pyrophosphate (TPP) | 7.4 |
This data shows that the bacterial periplasmic thiamin-binding protein TbpA binds to thiamine, TMP, and TPP with high affinity, with TMP showing the tightest binding in this particular study.[9]
Table 4: Kinetic Parameters for TPP-Dependent Enzymes and the Effect of Analogs
| Enzyme | Organism | Substrate/Analog | Km/Ki (µM) |
| Transketolase | Yeast | Thiamine Pyrophosphate (TPP) | 1.1 |
| Oxythiamine Diphosphate | 0.03 (Ki) | ||
| Pyrithiamine Diphosphate | 110 (Ki) | ||
| Pyruvate Dehydrogenase Complex | Yeast | Thiamine Pyrophosphate (TPP) | 23 |
| Oxythiamine Diphosphate | 20 (Ki) | ||
| Pyrithiamine Diphosphate | 78 (Ki) |
These values highlight the high affinity of TPP for its dependent enzymes and demonstrate how structural analogs can act as potent inhibitors.[2]
Experimental Protocols
Assay for Pyruvate Dehydrogenase (PDH) Activity
This protocol describes a coupled enzyme assay to measure PDH activity spectrophotometrically.
Principle: The PDH complex catalyzes the conversion of pyruvate to acetyl-CoA. The activity is measured by monitoring the reduction of a tetrazolium salt (MTT) by NADH produced in a coupled reaction. The reduced MTT forms a colored product that absorbs at 565 nm.[2]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 566 nm
-
PDH Assay Buffer
-
PDH Substrate
-
PDH Developer
-
NADH Standard
-
Cell or tissue lysate
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols. For samples with interfering small molecules, an ammonium (B1175870) sulfate (B86663) precipitation step is recommended.
-
NADH Standard Curve: Prepare a dilution series of the NADH standard in PDH Assay Buffer.
-
Reaction Mix: Prepare a reaction mix containing PDH Assay Buffer, PDH Substrate, and PDH Developer.
-
Assay:
-
Add samples and standards to the wells of the 96-well plate.
-
Add the Reaction Mix to all wells.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 450 nm in kinetic mode at regular intervals.
-
-
Calculation: Calculate the PDH activity from the rate of change in absorbance, using the NADH standard curve for calibration. One unit of PDH is the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.
Assay for Transketolase (TK) Activity
This protocol details the measurement of erythrocyte transketolase activity, a common method for assessing thiamine status.
Principle: The assay measures the basal activity of transketolase and the stimulated activity after the addition of exogenous TPP. The rate of NADH oxidation in a coupled enzymatic reaction is monitored by the decrease in absorbance at 340 nm.[5][13]
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Washed erythrocytes or hemolysate
-
Reaction buffer (e.g., Tris-HCl)
-
Ribose-5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP) solution
-
Coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)
-
NADH
Procedure:
-
Sample Preparation: Prepare hemolysates from washed erythrocytes.
-
Basal Activity Measurement:
-
In a cuvette or microplate well, combine the hemolysate, reaction buffer, coupling enzymes, and NADH.
-
Initiate the reaction by adding ribose-5-phosphate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Stimulated Activity Measurement:
-
Repeat the procedure for basal activity, but pre-incubate the hemolysate with an excess of TPP solution before adding the substrate.
-
-
Calculation: The transketolase activity is calculated from the rate of NADH oxidation. The thiamine status is often expressed as the "TPP effect" or the erythrocyte transketolase activity coefficient (ETKAC), which is the ratio of stimulated activity to basal activity. A high TPP effect indicates a thiamine deficiency.
Assay for Acetylcholinesterase (AChE) Inhibition
This protocol is based on the Ellman method for determining AChE activity and assessing inhibition by compounds like thiamine and its derivatives.[14][15][16][17]
Principle: AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.
Materials:
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
Acetylcholinesterase (AChE) solution
-
Test compounds (thiamine, TPP)
Procedure:
-
Plate Setup:
-
Blank: Buffer, DTNB, and ATCI (no enzyme).
-
Control (100% activity): Buffer, AChE, DTNB, and solvent for the test compound.
-
Test Sample: Buffer, AChE, DTNB, and test compound solution.
-
-
Pre-incubation: Add all components except the substrate (ATCI) to the wells. Incubate for a short period (e.g., 10 minutes at 25°C) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value and, if performing full kinetic analysis, determine the inhibition constant (Ki) and the mode of inhibition using Lineweaver-Burk plots.[12]
-
Visualization of Pathways and Workflows
Thiamine Metabolism and TPP Biosynthesis
The following diagram illustrates the intracellular conversion of thiamine to its phosphorylated derivatives, highlighting the central role of thiamine pyrophosphokinase in the synthesis of the active coenzyme, TPP.
Caption: Intracellular phosphorylation cascade of thiamine.
Role of TPP in Central Metabolism
This diagram shows the critical junctions in carbohydrate and amino acid metabolism where TPP-dependent enzymes are essential.
Caption: TPP as a cofactor in key metabolic pathways.
Non-Coenzymatic Signaling of Thiamine Derivatives
This diagram conceptualizes the potential non-coenzymatic roles of thiamine and its triphosphate derivative in neuronal signaling.
References
- 1. Determination of thiamine and thiamine phosphates in excitable tissues as thiochrome derivatives by reversed-phase high-performance liquid chromatography on octadecyl silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine triphosphate: a ubiquitous molecule in search of a physiological role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiamin diphosphate in biological chemistry: new aspects of thiamin metabolism, especially triphosphate derivatives acting other than as cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new chromatographic method for the determination of thiamine and its mono-, di- and tri-phosphates in animal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. scispace.com [scispace.com]
- 8. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 9. Thiamine pyrophosphate: An essential cofactor for the α-oxidation in mammals – implications for thiamine deficiencies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiamine Pyrophosphate Biosynthesis and Transport in the Nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Relative reactivity of thiamine monophosphate and thiamine diphosphate upon interaction with alkaline phosphatase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. japsonline.com [japsonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Beyond the Active Site: A Technical Guide to the Non-Coenzymatic Functions of Thiamine Phosphate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiamine (B1217682), or vitamin B1, is universally recognized for its essential role in cellular metabolism, primarily through its diphosphorylated form, thiamine pyrophosphate (TPP), which acts as a crucial coenzyme for enzymes involved in carbohydrate and amino acid metabolism.[1][2][3] However, a growing body of evidence reveals that thiamine and its phosphate (B84403) derivatives, including thiamine monophosphate (ThMP), thiamine triphosphate (ThTP), and the more recently discovered adenosine (B11128) thiamine triphosphate (AThTP), possess a range of non-coenzymatic functions that are critical for cellular regulation and signaling.[4][5][6] These roles, independent of enzymatic catalysis, span from the regulation of gene expression and neuronal signaling to cellular stress responses, opening new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of these non-coenzymatic functions, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Gene Regulation by Thiamine Pyrophosphate (TPP) Riboswitches
One of the most well-characterized non-coenzymatic functions of a thiamine derivative is the direct regulation of gene expression by TPP through its interaction with riboswitches.[7][8][9] TPP riboswitches are structured non-coding RNA elements found in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), primarily in bacteria, archaea, fungi, and plants.[7][10] They control the expression of genes involved in thiamine biosynthesis, transport, and metabolism by directly binding TPP.[8][9]
Upon binding TPP, the riboswitch undergoes a conformational change that typically sequesters the ribosome-binding site (Shine-Dalgarno sequence) or promotes the formation of a transcriptional terminator stem, thereby repressing translation or transcription of the downstream gene, respectively.[8][9][10][11] This mechanism provides a direct feedback loop, allowing cells to sense and respond to the intracellular concentration of TPP.
Quantitative Data: TPP-Riboswitch Binding Affinities
The affinity of TPP for its riboswitch is a critical determinant of its regulatory activity. This interaction has been quantified for various riboswitches using techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR). The dissociation constant (Kd) values are typically in the nanomolar range, highlighting a high degree of specificity and affinity.
| Riboswitch Source Organism | Gene | Method | Dissociation Constant (Kd) | Magnesium Concentration | Reference |
| Escherichia coli (thiA) | Thiamine ABC transporter permease | Circular Dichroism | 200 nM | 0.2 mM | [9] |
| 36 nM | 0.5 mM | [9] | |||
| 20 nM | ≥ 1.0 mM | [9] | |||
| Escherichia coli (thiM) | Thiamine ABC transporter substrate-binding protein | Isothermal Titration Calorimetry | ~200 nM | 0.5 mM | [9] |
| ~9 nM | 2.5 mM | [9] | |||
| Elaeis guineensis (ThiC) | Thiamine biosynthesis protein | Isothermal Titration Calorimetry | 0.178 nM | Not Specified | [12][13] |
| Bacillus subtilis (thiT) | Thiamine transporter | Surface Plasmon Resonance | Not specified in abstract | Not Specified | [14] |
| Azospirillum tabrizica | Putative thiamine transporter | Surface Plasmon Resonance | Not specified in abstract | Not Specified | [14] |
| Azospirillum aestuarii | Putative thiamine transporter | Surface Plasmon Resonance | Not specified in abstract | Not Specified | [14] |
Experimental Protocols
ITC is a powerful technique to directly measure the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][16]
Protocol:
-
RNA Preparation: Synthesize the riboswitch RNA aptamer domain using in vitro transcription from a DNA template. Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) and refold it by heating to 95°C for 5 minutes followed by slow cooling to room temperature in a buffer containing a physiological concentration of MgCl2 (e.g., 5 mM).
-
Ligand Preparation: Prepare a stock solution of TPP in the same buffer as the RNA.
-
ITC Experiment:
-
Fill the sample cell of the ITC instrument with the RNA solution (typically at a concentration of 10-20 µM).
-
Fill the injection syringe with the TPP solution (typically at a concentration 10-20 times higher than the RNA concentration).
-
Perform a series of small injections of the TPP solution into the RNA solution while monitoring the heat released or absorbed.
-
-
Data Analysis: Integrate the heat signal for each injection and fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The entropy change (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)), where Ka = 1/Kd.
This assay assesses the ability of the riboswitch to regulate gene expression in a cell-free system.
Protocol:
-
Template Preparation: Prepare a DNA template containing a promoter (e.g., T7), the riboswitch sequence, and a reporter gene (e.g., luciferase or lacZ).
-
Coupled Transcription-Translation Reaction:
-
Set up a reaction mixture containing the DNA template, an E. coli S30 extract (or a purified reconstituted system), amino acids, and NTPs.
-
Divide the reaction into two sets: one with and one without the addition of TPP at a concentration known to be saturating for the riboswitch.
-
-
Reporter Gene Assay: Incubate the reactions at 37°C for a defined period. Measure the expression of the reporter gene (e.g., by measuring luminescence for luciferase or β-galactosidase activity for lacZ).
-
Analysis: Compare the reporter gene expression levels in the presence and absence of TPP to determine the regulatory activity of the riboswitch. A significant decrease in expression in the presence of TPP indicates a functional repressive riboswitch.
Signaling Pathway Diagram
Caption: TPP binding to a riboswitch on mRNA regulates gene expression.
Thiamine Triphosphate (ThTP) in Cellular Signaling and Stress Response
Thiamine triphosphate (ThTP) is found in most organisms, from bacteria to mammals, albeit at much lower concentrations than TPP.[17][18] While not a coenzyme, ThTP is emerging as a signaling molecule, particularly in response to cellular stress.[17][19]
In E. coli, ThTP levels transiently increase in response to amino acid starvation, suggesting a role in metabolic adaptation.[19] In mammalian brain mitochondria, ThTP synthesis is coupled to the respiratory chain, hinting at a link to cellular energetics.[20][21] Furthermore, ThTP has been implicated in protein phosphorylation and the modulation of ion channel activity.[17][22]
Quantitative Data: ThTP Levels and Enzyme Kinetics
Quantitative data on ThTP's non-coenzymatic functions are still emerging. However, studies have begun to quantify its concentration in various tissues and its effects on specific enzymes.
| Parameter | Organism/Tissue | Condition | Value | Reference |
| ThTP Concentration | E. coli | Amino acid starvation | ~20% of total thiamine | [19] |
| Human Fetal Tissues | - | Consistently detected | [2] | |
| Human Adult Tissues | - | Sporadically detected | [2] | |
| Enzyme Regulation | Glutamate (B1630785) Dehydrogenase (GDH) | in vitro (bovine brain) | Activation by ThTP | [8] |
| Malate (B86768) Dehydrogenase (MDH) | in vitro (bovine brain) | Regulation by thiamine derivatives | [8] |
Experimental Protocols
Accurate measurement of intracellular thiamine phosphate derivatives is crucial for understanding their physiological roles. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.[23][24][25]
Protocol:
-
Sample Preparation:
-
Homogenize tissue or cell samples in a solution of trichloroacetic acid (TCA) to precipitate proteins and extract the thiamine derivatives.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Derivatization (Thiochrome Method):
-
Convert the non-fluorescent thiamine and its phosphate esters into highly fluorescent thiochrome (B1210408) derivatives by oxidation with potassium ferricyanide (B76249) in an alkaline solution.
-
-
HPLC Separation:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the thiochrome derivatives using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Detection and Quantification:
-
Detect the separated thiochrome derivatives using a fluorescence detector.
-
Quantify the concentration of each derivative by comparing its peak area to that of known standards.
-
This assay is used to identify proteins that can be phosphorylated by ThTP, suggesting ThTP may act as a phosphate donor in certain signaling pathways.
Protocol:
-
Synthesis of [γ-³²P]-ThTP: Synthesize radiolabeled ThTP from [γ-³²P]-ATP and thiamine diphosphate (B83284) using an appropriate enzyme (e.g., adenylate kinase).
-
Phosphorylation Reaction:
-
Incubate a protein extract or a purified protein with [γ-³²P]-ThTP in a suitable buffer containing Mg²⁺.
-
Include appropriate controls, such as reactions without protein or with an excess of non-radiolabeled ThTP to demonstrate specificity.
-
-
Detection of Phosphorylation:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) proteins.
-
-
Identification of Phosphorylated Proteins: Excise the radioactive protein bands from the gel and identify the proteins using mass spectrometry.
Signaling Pathway Diagram
Caption: Cellular stress can induce ThTP synthesis, leading to downstream signaling events.
Adenosine Thiamine Triphosphate (AThTP): A Novel Signaling Molecule
Adenosine thiamine triphosphate (AThTP) is a naturally occurring thiamine adenine (B156593) nucleotide discovered in E. coli, where its concentration can increase significantly under conditions of carbon starvation.[12][26] It has also been detected in smaller amounts in yeast, plants, and animal tissues.[12] The structure of AThTP, which resembles NAD+, suggests potential roles in cellular signaling and metabolism.[27]
A key non-coenzymatic function of AThTP identified to date is the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death.[27][28] Overactivation of PARP-1 can lead to cellular energy depletion and has been implicated in various diseases.
Quantitative Data: AThTP-Mediated Enzyme Inhibition
The inhibitory effect of AThTP on PARP-1 provides a clear example of its potential as a regulatory molecule.
| Enzyme | Inhibitor | Concentration for Inhibition | Organism | Reference |
| Poly(ADP-ribose) polymerase-1 (PARP-1) | AThTP | 10 µM (complete inhibition) | Recombinant | [27][28][29] |
Experimental Protocols
Several methods can be used to measure PARP-1 activity and its inhibition by compounds like AThTP. A common method is a fluorometric assay that detects the consumption of NAD+.
Protocol:
-
Reaction Setup:
-
In a microplate, set up reactions containing recombinant PARP-1, activated DNA (to stimulate PARP-1 activity), and NAD+.
-
Add varying concentrations of AThTP to the test wells. Include control wells with a known PARP-1 inhibitor and wells without any inhibitor.
-
-
Incubation: Incubate the plate at 37°C to allow the PARP-1 reaction to proceed.
-
Detection:
-
Stop the reaction and add a developer solution that converts the remaining NAD+ into a highly fluorescent product.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis: The fluorescence intensity is inversely proportional to PARP-1 activity. Calculate the percentage of inhibition for each AThTP concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Logical Relationship Diagram
Caption: AThTP, synthesized under energy stress, can inhibit PARP-1 activity.
Allosteric Regulation of Enzymes by Thiamine Derivatives
Beyond the direct interaction with riboswitches and specific enzymes like PARP-1, thiamine and its derivatives can also act as allosteric regulators of enzymes that do not use TPP as a coenzyme.[8][26] Allosteric regulation involves the binding of a molecule to a site on the enzyme distinct from the active site, leading to a conformational change that either activates or inhibits the enzyme's catalytic activity.
Studies have shown that thiamine and its phosphates can modulate the activity of key metabolic enzymes such as malate dehydrogenase (MDH) and glutamate dehydrogenase (GDH).[8][26] This suggests a broader role for thiamine derivatives in fine-tuning metabolic pathways beyond their canonical coenzymatic functions.
Experimental Protocols
To characterize the allosteric regulation of an enzyme by a thiamine derivative, a detailed kinetic analysis is required.
Protocol:
-
Enzyme Activity Assay:
-
Establish a reliable assay to measure the activity of the target enzyme (e.g., spectrophotometric assay for MDH or GDH by monitoring the change in NADH or NADPH absorbance at 340 nm).
-
-
Kinetic Measurements:
-
Measure the initial reaction velocity at various substrate concentrations in the absence of the thiamine derivative to determine the baseline Michaelis-Menten parameters (Vmax and Km).
-
Repeat the kinetic measurements in the presence of different fixed concentrations of the thiamine derivative (the potential allosteric regulator).
-
-
Data Analysis:
-
Plot the data using Lineweaver-Burk or other suitable plots to visualize the effect of the regulator on Vmax and Km.
-
Fit the data to appropriate allosteric models (e.g., the Monod-Wyman-Changeux model) to determine the allosteric constants (e.g., the dissociation constants for the activator/inhibitor binding to the different enzyme states).
-
Logical Relationship Diagram
Caption: Thiamine derivatives can bind to allosteric sites on enzymes, modulating their activity.
Conclusion
The non-coenzymatic functions of this compound derivatives represent a paradigm shift in our understanding of this essential vitamin. From the direct control of gene expression via riboswitches to the subtle modulation of cellular signaling pathways and enzyme activities, these molecules exhibit a remarkable versatility that extends far beyond their classical role as coenzymes. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further explore these fascinating functions. A deeper understanding of these non-coenzymatic roles holds significant promise for the development of novel therapeutic strategies targeting a wide range of diseases, from bacterial infections to metabolic and neurodegenerative disorders. The continued investigation into the intricate molecular interactions of thiamine and its derivatives is poised to uncover even more layers of cellular regulation and offer new opportunities for improving human health.
References
- 1. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Thiamine and its derivatives in the regulation of cell metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel TPP-riboswitch activators bypass metabolic enzyme dependency [frontiersin.org]
- 6. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. protein.bio.msu.ru [protein.bio.msu.ru]
- 9. Thermodynamic analysis of ligand binding and ligand binding-induced tertiary structure formation by the thiamine pyrophosphate riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TPP [riboswitch.ribocentre.org]
- 12. Identification and characterisation of thiamine pyrophosphate (TPP) riboswitch in Elaeis guineensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and characterisation of thiamine pyrophosphate (TPP) riboswitch in Elaeis guineensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. "Insights into the regulation of malate dehydrogenase: inhibitors, acti" by Betsy M. Martinez-Vaz, Alicia L. Howard et al. [fisherpub.sjf.edu]
- 19. Enzyme system involved in the synthesis of thiamin triphosphate. I. Purification and characterization of protein-bound thiamin diphosphate: ATP phosphoryltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. WO2001010444A2 - A method of effecting phosphorylation in eucaryotic cells using thiamine triphosphate - Google Patents [patents.google.com]
- 23. Thiamine analysis [thiamine.dnr.cornell.edu]
- 24. A single-step method for simultaneous quantification of thiamine and its phosphate esters in whole blood sample by ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Regulation of Malate Dehydrogenases and Glutamate Dehydrogenase of Mammalian Brain by Thiamine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A translational riboswitch coordinates nascent transcription–translation coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Adenosine thiamine triphosphate (AThTP) inhibits poly(ADP-ribose) polymerase-1 (PARP-1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
regulation of thiamine phosphate synthesis in yeast models
An In-depth Technical Guide to the Regulation of Thiamine (B1217682) Phosphate (B84403) Synthesis in Yeast Models
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the intricate regulatory networks governing the synthesis of thiamine phosphates in the model organism Saccharomyces cerevisiae. We delve into the biosynthetic pathway, its multi-layered transcriptional control, and the experimental methodologies crucial for its investigation.
The Thiamine Biosynthesis Pathway in S. cerevisiae
Saccharomyces cerevisiae can synthesize thiamine de novo or salvage it from the environment. The de novo pathway involves the separate synthesis of two heterocyclic precursors: 4-amino-5-hydroxymethyl-2-methylpyrimidine diphosphate (B83284) (HMP-PP) and 5-(2-hydroxyethyl)-4-methylthiazole phosphate (HET-P).[1] These precursors are then condensed to form thiamine monophosphate (TMP).[1][2]
The pyrimidine (B1678525) moiety (HMP-PP) is synthesized from histidine and pyridoxal-5-phosphate (PLP), linking the biosynthesis of vitamins B1 and B6.[3][4] The thiazole (B1198619) precursor (HET-P) synthesis is more unusual, requiring NAD+, glycine, and a cysteine residue from the enzyme Thi4p itself.[5] This process is a single-turnover, suicide mechanism, making Thi4p both a catalyst and a substrate.[5]
The pathway culminates in the phosphorylation of thiamine to its active co-enzyme form, thiamine pyrophosphate (TPP), by the enzyme thiamin pyrophosphokinase (Thi80p).[4][5] TPP is an essential cofactor for key enzymes in carbohydrate and amino acid metabolism, including pyruvate (B1213749) decarboxylase and transketolase.[4]
Caption: The de novo and salvage pathways for thiamine pyrophosphate (TPP) biosynthesis in S. cerevisiae.
Transcriptional Regulation of Thiamine Synthesis
The expression of genes involved in thiamine biosynthesis and transport (THI genes) is tightly regulated to maintain thiamine homeostasis. This regulation occurs primarily at the transcriptional level and involves a complex interplay of positive and negative control mechanisms.
Positive Regulation by the Thi2/Thi3/Pdc2 Complex
In response to thiamine starvation, the transcription of THI genes is induced.[6] This activation is mediated by a complex of positive regulatory factors: Thi2, Thi3, and Pdc2.[7] Pdc2 is a DNA-binding protein, while Thi2 and Thi3 act as co-activators.[7] The active form of thiamine, TPP, serves as a negative feedback signal.[6] High intracellular concentrations of TPP are thought to disrupt the formation or function of the Thi2/Thi3/Pdc2 activator complex, leading to the downregulation of THI gene expression.[4] Thi3 has been identified as the likely intracellular thiamine sensor.[4]
Caption: TPP-mediated feedback regulation of THI gene transcription.
Negative Regulation by NAD+-Dependent Histone Deacetylases
A distinct layer of regulation involves the NAD+-dependent histone deacetylases (HDACs) Hst1 and, to a lesser extent, Sir2.[3] These enzymes act as repressors of basal THI gene expression by deacetylating histones at distal regions of the THI gene promoters.[3] This mechanism links thiamine homeostasis directly to the metabolic state of the cell, specifically the intracellular NAD+ concentration.[3] Conditions that lower NAD+ levels or inhibit Hst1 activity lead to derepression of THI genes and a subsequent increase in intracellular thiamine.[3]
Involvement of the Phosphate (PHO) Regulon
There is a regulatory crossover between thiamine and phosphate metabolism. The gene PHO3 encodes a thiamine-repressible acid phosphatase.[8] Furthermore, the PHO6 gene, a positive regulator of PHO3, is also required for the synthesis of thiamine biosynthetic enzymes.[8] In Schizosaccharomyces pombe, the transcription factor Pho4, which is central to the phosphate starvation response, is also involved in thiamin regulation.[9] While the precise mechanism in S. cerevisiae is still being fully elucidated, it points to a coordinated response to nutrient availability.
TPP Riboswitches
In many bacteria, archaea, plants, and some fungi, the expression of thiamine-related genes is controlled by TPP riboswitches.[10][11] These are structured non-coding RNA elements in the 5' untranslated region of mRNAs that bind directly to TPP, causing a conformational change that typically terminates transcription or inhibits translation.[10] While widespread in fungi, TPP riboswitches regulating the core biosynthetic pathway have been lost in Saccharomyces cerevisiae and related species, which rely instead on the protein-based transcription factor system.[12][13]
Quantitative Data on Thiamine Regulation
Quantitative analysis is essential for understanding the dynamics of the thiamine regulatory network. The following tables summarize key data from published studies.
Table 1: Gene Expression Changes in Response to Altered NAD+ Metabolism[3]
Data from microarray analysis comparing wild-type (WT) S. cerevisiae to mutants with inhibited sirtuin activity.
| Gene | Function | Fold Change (npt1Δ vs. WT) | Fold Change (WT + 5mM NAM vs. WT) |
| THI4 | Thiazole Biosynthesis | 5.25 | 3.51 |
| THI5 | Pyrimidine Biosynthesis | 3.67 | 2.76 |
| THI11 | Pyrimidine Biosynthesis | 4.36 | 3.98 |
| THI12 | Pyrimidine Biosynthesis | 3.43 | 1.00 (Not Sig.) |
| SNO2 | Pyridoxal Phosphate (PLP) Biosynthesis | 2.78 | 2.65 |
| SNZ2 | Pyridoxal Phosphate (PLP) Biosynthesis | 2.31 | 2.19 |
Table 2: Intracellular Thiamine Concentration and THI4 Gene Regulation[14]
Concentrations measured in S. cerevisiae under various conditions.
| Condition | Extracellular Thiamine | Intracellular Thiamine (pmol/10⁷ cells) | THI4 Expression |
| Thiamine-free medium | None | ~9 | High (Constitutive) |
| Repressing medium | ~1 µM | Rises rapidly, then falls with growth | Repressed |
| Repressing medium | Saturating level | Up to ~1600 | Repressed |
| Transfer to thiamine-free | N/A | Induces when falls to ~20 | Induced |
Table 3: Kinetic Parameters of TPP-Dependent Enzymes and Inhibitors[15]
Data provides context for the affinity of thiamine analogs, relevant for drug development.
| Enzyme | Organism | Ligand | Parameter | Value (µM) |
| Pyruvate Decarboxylase (PDC) | Yeast | Thiamine Diphosphate (TPP) | K_m | 23 |
| Pyruvate Decarboxylase (PDC) | Yeast | Oxythiamine Diphosphate | K_i | 20 |
| Pyruvate Decarboxylase (PDC) | Yeast | Pyrithiamine Diphosphate | K_i | 78 |
| Transketolase | Yeast | Thiamine Diphosphate (TPP) | K_m | 1.1 |
| Transketolase | Yeast | Oxythiamine Diphosphate | K_i | 0.03 |
| Transketolase | Yeast | Pyrithiamine Diphosphate | K_i | 110 |
Key Experimental Protocols
Investigating the regulation of thiamine synthesis requires a suite of specialized molecular biology and analytical techniques.
Quantification of Thiamine and its Phosphate Esters by HPLC
This method allows for the sensitive and specific measurement of thiamine (T), thiamine monophosphate (TP), and thiamine pyrophosphate (TPP) in yeast biomass.[14]
Methodology:
-
Cell Harvesting & Lysis: Yeast cells are harvested from culture, washed, and flash-frozen. Lysis is performed by bead beating in 0.1 M HCl to extract thiamine vitamers while preventing enzymatic degradation of TPP.[14]
-
Derivatization: Thiamine and its phosphates are converted into highly fluorescent thiochrome (B1210408) derivatives by oxidation with potassium ferricyanide (B76249) in an alkaline solution.
-
Chromatographic Separation: The thiochrome derivatives are separated using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Detection & Quantification: The separated compounds are detected by a fluorescence detector. Quantification is achieved by comparing peak areas to those of known standards.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine Biosynthesis in Saccharomyces cerevisiae Is Regulated by the NAD+-Dependent Histone Deacetylase Hst1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jagiellonian University Repository [ruj.uj.edu.pl]
- 5. THI4 | SGD [yeastgenome.org]
- 6. Recent progress in understanding thiamin biosynthesis and its genetic regulation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Identification and characterization of thiamin repressible acid phosphatase in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TPP riboswitch - Wikipedia [en.wikipedia.org]
- 11. Genome-Wide Exploration of Thiamin Pyrophosphate Riboswitches in Medically Relevant Fungi Reveals Diverse Distribution and Implications for Antimicrobial Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TPP riboswitch-dependent regulation of an ancient thiamin transporter in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TPP riboswitch-dependent regulation of an ancient thiamin transporter in Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.wur.nl [research.wur.nl]
Structural Analysis of Thiamine Pyrophosphokinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) pyrophosphokinase (TPK), also known as thiamine diphosphokinase, is a critical enzyme in the biosynthesis of thiamine pyrophosphate (TPP), the biologically active form of vitamin B1. TPP is an essential cofactor for a multitude of enzymes involved in central metabolic pathways, including carbohydrate and amino acid metabolism.[1][2] Deficiencies in TPK activity can lead to severe neurological and metabolic disorders, making it a key target for research and drug development. This guide provides an in-depth technical overview of the structural and functional analysis of TPK, including key experimental methodologies and quantitative data.
Structural Overview of Thiamine Pyrophosphokinase
Thiamine pyrophosphokinase catalyzes the transfer of a pyrophosphate group from a donor, typically ATP, to thiamine.[3] Structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed a conserved architecture for TPK across different species.
The functional unit of TPK is a homodimer.[4][5] Each monomer is typically composed of two distinct domains: an α/β-domain and a β-sandwich domain. The α/β-domain often exhibits a Rossmann-like fold, a common structural motif in nucleotide-binding proteins.[4][5] The active site is located at the interface of the two monomers, with residues from both subunits contributing to substrate binding and catalysis.[3]
Key Structural Features:
-
Dimeric Assembly: Essential for creating the active sites.
-
Two-Domain Monomer: An α/β-domain and a β-sandwich domain.[4]
-
Active Site at Dimer Interface: Residues from both subunits participate in the catalytic process.[3]
-
Rossmann-like Fold: Present in the α/β-domain, characteristic of nucleotide-binding enzymes.[4][5]
Quantitative Data on TPK Activity and Inhibition
The enzymatic activity of TPK is characterized by its kinetic parameters, which can vary depending on the organism, substrate, and reaction conditions. Below are tables summarizing key quantitative data for TPK from various sources.
Table 1: Kinetic Parameters for Thiamine Pyrophosphokinase
| Organism | Substrate | Km (μM) | Vmax (units/mg) | Reference |
| Homo sapiens (recombinant) | Thiamin | 0.5 - 1.2 | Not Reported | [6] |
| MgATP | 100 - 200 | Not Reported | [6] | |
| Mouse (recombinant) | ThDP (reverse reaction) | 0.05 | Not Reported | [7] |
| Saccharomyces cerevisiae | Thiamin | 6.7 | Not Reported | [8] |
| MgATP | 91 | Not Reported | [8] |
Table 2: Inhibition Constants (Ki) for TPK Inhibitors
| Inhibitor | Organism | Ki (μM) | Type of Inhibition | Reference |
| Thiamine Diphosphate (B83284) (ThDP) | Mouse (recombinant) | ≈ 0.4 | Non-competitive | [7][9] |
| Oxythiamine pyrophosphate | Rat | Not Reported | Competitive | [8] |
| Pyrithiamine | Not Specified | Not Reported | Competitive | [10] |
Experimental Protocols
X-ray Crystallography
This technique provides high-resolution three-dimensional structures of TPK, offering insights into its catalytic mechanism and substrate binding.
Detailed Methodology:
-
Protein Expression and Purification:
-
Clone the TPK gene into a suitable expression vector (e.g., pET vector with a His-tag).
-
Transform the vector into an expression host (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG and grow the cells at a reduced temperature (e.g., 16-20°C) to enhance soluble protein production.
-
Harvest the cells and lyse them using sonication or a French press in a buffer containing protease inhibitors.
-
Purify the TPK protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure and homogeneous sample.
-
-
Crystallization:
-
Concentrate the purified TPK to a suitable concentration (typically 5-10 mg/mL).
-
Screen for crystallization conditions using commercially available screens (e.g., Hampton Research, Qiagen) and the hanging drop or sitting drop vapor diffusion method.
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals. For example, crystals of Saccharomyces cerevisiae TPK have been grown in solutions containing polyethylene (B3416737) glycol and salts.[3]
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by soaking them in a solution containing the mother liquor and a cryo-protectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software like HKL2000 or XDS.
-
Solve the structure using molecular replacement if a homologous structure is available, or by experimental phasing methods such as multi-wavelength anomalous diffraction (MAD) or single-wavelength anomalous diffraction (SAD).
-
Refine the atomic model against the diffraction data using programs like PHENIX or REFMAC5, and build the model into the electron density maps using Coot.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is an increasingly powerful technique for determining the structure of macromolecules, including those that are difficult to crystallize.
Detailed Methodology:
-
Sample Preparation:
-
Purify TPK to high homogeneity as described for X-ray crystallography.
-
Apply a small volume (2-3 μL) of the purified protein solution to a cryo-EM grid (e.g., holey carbon grids).
-
Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
-
Data Collection:
-
Screen the vitrified grids on a transmission electron microscope (TEM) to assess particle distribution and ice thickness.
-
Collect a large dataset of high-resolution images (micrographs) using a high-end cryo-TEM (e.g., Titan Krios) equipped with a direct electron detector. Automated data collection software is typically used to acquire thousands of images.
-
-
Image Processing and 3D Reconstruction:
-
Perform pre-processing steps including motion correction of the movie frames and contrast transfer function (CTF) estimation.
-
Automatically pick individual TPK particles from the micrographs using software like RELION, cryoSPARC, or Gautomatch.
-
Perform 2D classification to remove junk particles and group the remaining particles into different class averages representing different views of the protein.
-
Generate an initial 3D model (ab initio reconstruction).
-
Perform 3D classification and refinement to improve the resolution of the 3D reconstruction. This iterative process involves aligning all the selected particles to the 3D model and reconstructing a new, higher-resolution map.
-
Build an atomic model into the final cryo-EM density map and refine it.
-
Enzyme Kinetics Assay
Enzyme assays are essential for determining the catalytic activity of TPK and for screening potential inhibitors. A common method is a coupled-enzyme assay that continuously monitors the production of a reaction product.
Detailed Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
The assay mixture typically contains:
-
Purified TPK enzyme.
-
Thiamine (substrate).
-
ATP (co-substrate).
-
A coupling enzyme system, for example, pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, to couple the production of AMP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Phosphoenolpyruvate and NADH.
-
-
-
Assay Procedure:
-
Add all components except one of the substrates (e.g., thiamine) to a cuvette and incubate at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the final substrate.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of the TPK-catalyzed reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
To determine Km and Vmax, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
-
For inhibitor studies, perform the assay with varying substrate concentrations in the presence of different fixed concentrations of the inhibitor to determine the Ki and the mode of inhibition.
-
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the TPK gene to study the role of individual amino acid residues in catalysis, substrate binding, and protein stability.
Detailed Methodology:
-
Primer Design:
-
Design a pair of complementary oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.
-
The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
-
Mutagenesis PCR:
-
Set up a PCR reaction containing:
-
The plasmid DNA carrying the wild-type TPK gene as a template.
-
The mutagenic forward and reverse primers.
-
A high-fidelity DNA polymerase (e.g., PfuUltra).
-
dNTPs.
-
Reaction buffer.
-
-
Perform thermal cycling, typically for 12-18 cycles. The reaction amplifies the entire plasmid, incorporating the mutation.
-
-
Template Digestion and Transformation:
-
Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA. The newly synthesized, mutated DNA is unmethylated and remains intact.
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
-
Selection and Verification:
-
Plate the transformed cells on a selective agar (B569324) plate (e.g., containing an antibiotic corresponding to the resistance gene on the plasmid).
-
Isolate plasmid DNA from individual colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Signaling Pathways and Experimental Workflows
Thiamine Pyrophosphorylation and Metabolic Integration
TPK plays a central role in the conversion of dietary thiamine into the active cofactor TPP. This process is crucial for cellular energy metabolism.
Caption: Thiamine pyrophosphorylation pathway and TPP utilization.
General Workflow for Structural and Functional Analysis of TPK
A typical research workflow for investigating a novel TPK involves a combination of bioinformatics, biochemical, and structural biology techniques.
Caption: Workflow for TPK structural and functional analysis.
Conclusion
The structural and functional analysis of thiamine pyrophosphokinase is crucial for understanding thiamine metabolism and for developing therapeutic strategies against diseases associated with TPK dysfunction. This guide has provided a comprehensive overview of the key structural features of TPK, quantitative data on its enzymatic activity, and detailed protocols for its experimental investigation. The integration of structural biology, biochemistry, and molecular biology techniques will continue to advance our knowledge of this vital enzyme and its role in human health and disease.
References
- 1. SMPDB [smpdb.ca]
- 2. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. aps.anl.gov [aps.anl.gov]
- 4. Crystal structure of thiamin pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The crystal structure of yeast thiamin pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steady-state kinetics and mutational studies of recombinant human thiamin pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Product inhibition of mammalian thiamine pyrophosphokinase is an important mechanism for maintaining thiamine diphosphate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Molecular-kinetic parameters of thiamine enzymes and the mechanism of antivitamin action of hydroxythiamine in animal organisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thiamine Phosphate Transport Mechanisms Across Mitochondrial Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682), or vitamin B1, is an essential micronutrient crucial for cellular energy metabolism. In the cytoplasm, thiamine is converted to its active form, thiamine pyrophosphate (TPP), which serves as a vital cofactor for several key enzymes. The majority of cellular TPP is compartmentalized within the mitochondria, where it is indispensable for enzymes of the pyruvate (B1213749) dehydrogenase complex (PDH), the α-ketoglutarate dehydrogenase complex (α-KGDH), and the branched-chain α-keto acid dehydrogenase complex. As mitochondria lack the machinery for de novo TPP synthesis, the transport of TPP from the cytoplasm across the inner mitochondrial membrane is a critical process for maintaining cellular bioenergetics.[1][2] This guide provides a comprehensive overview of the known mechanisms of mitochondrial thiamine phosphate (B84403) transport, with a focus on the primary transporter, its kinetics, regulation, and the experimental methodologies used in its study.
The Core Transporter: SLC25A19/MTPPT
The primary carrier responsible for the transport of TPP into the mitochondrial matrix in mammals is the Solute Carrier Family 25 Member 19 (SLC25A19) , also known as the Mitochondrial Thiamine Pyrophosphate Transporter (MTPPT).[1] This protein is a member of the mitochondrial carrier family (MCF), characterized by a tripartite structure with six transmembrane domains.[1] Mutations in the SLC25A19 gene are associated with severe metabolic disorders, including Amish lethal microcephaly and thiamine metabolism dysfunction syndrome 4, highlighting its critical physiological role.[3]
Quantitative Data on SLC25A19/MTPPT Function
The transport of TPP by SLC25A19 is a specific and saturable process. Kinetic parameters have been determined using radiolabeled TPP uptake assays in isolated mitochondria.
| Parameter | Value | Species/Model | Citation |
| Apparent Km | 6.79 ± 0.53 µM | Mouse liver mitochondria | [1][4] |
| Vmax | 114.3 ± 3.08 pmol/mg protein/2 min | Mouse liver mitochondria | [4] |
| pH Dependence | Independent | Mouse liver mitochondria | [1][4] |
Substrate specificity studies have shown that the transporter is highly specific for TPP. Other thiamine derivatives and structurally unrelated compounds do not significantly inhibit TPP uptake.
| Compound (at 120 µM) | Inhibition of 3H-TPP (0.38 µM) Uptake | Species/Model | Citation |
| Unlabeled TPP | Significant inhibition | Mouse liver mitochondria | [4] |
| Thiamine Monophosphate (TMP) | No significant inhibition | Mouse liver mitochondria | [4] |
| Thiamine | No significant inhibition | Mouse liver mitochondria | [4] |
| Biotin | No significant inhibition | Mouse liver mitochondria | [4] |
Studies on the reconstituted human SLC25A19 protein have suggested that it functions as an antiporter, exchanging TPP for another substrate. The yeast homolog, Tpc1p, has been shown to exchange TPP for thiamine monophosphate (ThMP).[5]
Signaling and Regulatory Mechanisms of SLC25A19
The expression and activity of SLC25A19 are subject to regulation at multiple levels, ensuring a homeostatic supply of TPP to the mitochondria.
Transcriptional Regulation
The basal transcription of the SLC25A19 gene is driven by the transcription factor Nuclear Factor Y (NF-Y) . The minimal promoter region of SLC25A19 lacks a TATA box but contains two inverted CCAAT boxes, which are binding sites for NF-Y. The binding of NF-Y to both of these sites is essential for promoter activity.[6][7]
Post-Transcriptional Regulation
The expression of SLC25A19 is also regulated at the post-transcriptional level by microRNAs. Specifically, miR-122-5p has been shown to bind to the 3'-untranslated region (3'-UTR) of SLC25A19 mRNA, leading to a reduction in both its mRNA and protein levels, and consequently, a decrease in mitochondrial TPP uptake.[8]
Epigenetic Regulation
The expression of SLC25A19 can be influenced by epigenetic modifications. For instance, the thiamine status of pancreatic acinar cells can lead to adaptive regulation of Slc25a19 transcription, a process that involves histone modifications.[9] Furthermore, exposure to components of cigarette smoke, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), can lead to a decrease in euchromatin markers (H3K4me3 and H3K9Ac) at the Slc25a19 promoter, resulting in reduced promoter activity and MTPPT expression.[10]
Caption: Regulatory pathways of SLC25A19/MTPPT expression and function.
Experimental Protocols
Isolation of Mitochondria from Cultured Mammalian Cells
This protocol describes the isolation of mitochondria from cultured cells using differential centrifugation.
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free: Standard formulation.
-
Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 5 mM HEPES (pH 7.4), 0.5 mM EGTA. Keep on ice.
-
Protease Inhibitor Cocktail: Add to MIB immediately before use.
Procedure:
-
Grow cells to 70-80% confluency in T-175 flasks.
-
Wash the adherent cells twice with 15 mL of ice-cold PBS.
-
Scrape the cells in 1 mL of PBS and transfer to a pre-chilled 15 mL conical tube.
-
Centrifuge at 600 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold MIB with protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approximately 15-20 strokes) on ice.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Centrifuge the supernatant at 7,000-10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the mitochondrial pellet in an appropriate buffer for downstream applications (e.g., uptake assay buffer).
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford).
References
- 1. Mitochondrial Uptake of Thiamin Pyrophosphate: Physiological and Cell Biological Aspects | PLOS One [journals.plos.org]
- 2. Mitochondrial transport and metabolism of the vitamin B‐derived cofactors thiamine pyrophosphate, coenzyme A, FAD and NAD +, and related diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLC25A19-Related Thiamine Metabolism Dysfunction - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Characterization of the human mitochondrial thiamine pyrophosphate transporter SLC25A19 minimal promoter: a role for NF-Y in regulating basal transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the Human Mitochondrial Thiamine Pyrophosphate Transporter SLC25A19 Minimal Promoter: a Role for NF-Y in Regulating Basal Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Inhibition of pancreatic acinar mitochondrial thiamin pyrophosphate uptake by the cigarette smoke component 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Thiamine Triphosphate as a Stress Signaling Molecule in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (B1217682) triphosphate (ThTP), a long-enigmatic derivative of vitamin B1, is increasingly recognized for its crucial role in bacterial stress responses. While its diphosphorylated counterpart, thiamine diphosphate (B83284) (ThDP), is a well-established cofactor in central metabolism, ThTP appears to function as a key signaling molecule, particularly under conditions of nutrient deprivation and other environmental challenges. This technical guide provides an in-depth exploration of the current understanding of ThTP's role in the bacterial kingdom. It consolidates quantitative data on ThTP levels, details the enzymatic machinery responsible for its synthesis and degradation, and presents comprehensive experimental protocols for its study. Furthermore, this guide proposes signaling pathways and experimental workflows to stimulate further investigation into this burgeoning field, offering valuable insights for researchers in microbiology and professionals engaged in the development of novel antimicrobial strategies.
Introduction
For decades, the biological significance of thiamine triphosphate (ThTP) in bacteria has remained largely obscure. Present in minute quantities under normal growth conditions, its concentration dramatically increases when bacteria encounter stressful environments, such as amino acid starvation or hypoxia[1][2]. This transient accumulation suggests a pivotal role for ThTP in orchestrating the adaptive responses necessary for survival. This guide aims to provide a comprehensive technical overview of the current knowledge surrounding ThTP in bacteria, with a focus on its synthesis, regulation, and potential functions as a signaling molecule.
Thiamine Triphosphate Metabolism in Bacteria
The intracellular concentration of ThTP is tightly regulated through a balance of synthesis and degradation, catalyzed by specific enzymatic players.
Synthesis of Thiamine Triphosphate
In bacteria, ThTP is primarily synthesized from thiamine diphosphate (ThDP). Two main enzymatic pathways have been proposed, with one being predominant under stress conditions.
-
F1Fo-ATP Synthase: The primary route for ThTP synthesis in Escherichia coli under amino acid starvation is catalyzed by the F1Fo-ATP synthase[3][4][5]. In a remarkable shift of function, this enzyme utilizes the proton-motive force to phosphorylate ThDP to ThTP, instead of its canonical role in ATP synthesis[3][4]. This process is tightly regulated and appears to be activated by metabolic signals downstream of pyruvate (B1213749) oxidation[6].
-
Adenylate Kinase: While adenylate kinase can catalyze the formation of ThTP from ThDP and ADP, kinetic studies have shown that the rate of this reaction is significantly lower than that of ATP synthesis, by a factor of more than 106[7]. This suggests that adenylate kinase is not the primary contributor to the rapid accumulation of ThTP observed during stress responses in E. coli[7].
Degradation of Thiamine Triphosphate
The transient nature of ThTP accumulation points to the existence of efficient degradation mechanisms. In bacteria, ThTP is hydrolyzed back to ThDP by various phosphatases. While a highly specific thiamine triphosphatase has been characterized in mammals, the specific enzymes responsible for this activity in bacteria are less well-defined and may involve non-specific phosphohydrolases.
Quantitative Data on Thiamine Triphosphate Levels
The concentration of ThTP in bacteria is highly dynamic and responsive to environmental cues. The following tables summarize the available quantitative data on ThTP levels in various bacterial species under different conditions.
| Bacterial Species | Growth Condition | ThTP Level (% of Total Thiamine) | Reference |
| Escherichia coli | Aerobic growth in rich medium (LB) | Not detectable | [1] |
| Escherichia coli | Amino acid starvation (M9 minimal medium + glucose) | ~20% | [1][2] |
| Escherichia coli (CV2 strain) | Severe energy stress (37°C) | >50% | [7] |
| Escherichia coli | Hypoxia | Accumulation observed |
Further research is required to quantify ThTP levels in a broader range of bacterial species and under a more diverse set of stress conditions.
Proposed Signaling Pathways and Downstream Effectors
The rapid and transient accumulation of ThTP strongly suggests its involvement in signaling cascades that mediate adaptation to stress. While the complete pathways are yet to be elucidated, a proposed model involves ThTP acting as a second messenger that modulates the activity of downstream effector proteins.
Proposed ThTP signaling pathway in bacteria.
Potential downstream effectors could include:
-
Protein Kinases: ThTP, being a triphosphate, could serve as a phosphate (B84403) donor for protein phosphorylation, thereby altering the activity of key regulatory proteins.
-
Transcription Factors: ThTP might directly bind to and modulate the activity of transcription factors, leading to changes in gene expression that promote stress adaptation.
-
Metabolic Enzymes: ThTP could allosterically regulate the activity of enzymes involved in central metabolism, redirecting metabolic fluxes to cope with the stress conditions.
Experimental Protocols
Investigating the role of ThTP in bacteria requires robust and sensitive methodologies. This section provides detailed protocols for the quantification of ThTP and the identification of its interacting partners.
Quantification of Thiamine Triphosphate by HPLC
This protocol describes a method for the extraction and quantification of thiamine phosphates from bacterial cultures using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Materials:
-
Bacterial culture
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Potassium acetate, 0.2 M, pH 4.5
-
Sodium acetate, 4 M
-
Cyanogen (B1215507) bromide solution (freshly prepared)
-
Sodium hydroxide (B78521) (NaOH), 2 M
-
HPLC system with a fluorescence detector
-
Polyamino-based HPLC column (e.g., Asahipack NH2P-50 4E)
-
Phosphate buffer, 90 mM, pH 8.6
-
Thiamine, Thiamine monophosphate (TMP), Thiamine diphosphate (ThDP), and Thiamine triphosphate (ThTP) standards
Procedure:
-
Sample Preparation:
-
Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in a known volume of 0.2 M potassium acetate, pH 4.5.
-
Add an equal volume of 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube.
-
-
Derivatization:
-
To 200 µL of the supernatant, add 30 µL of 4 M sodium acetate.
-
Add 20 µL of freshly prepared cyanogen bromide solution and mix.
-
Immediately add 20 µL of 2 M NaOH and mix thoroughly. This converts the thiamine phosphates to their fluorescent thiochrome (B1210408) derivatives.
-
-
HPLC Analysis:
-
Inject 50 µL of the derivatized sample onto the polyamino-based HPLC column.
-
Elute the compounds isocratically with a mobile phase of 90 mM phosphate buffer (pH 8.6) and acetonitrile (e.g., 40:60 v/v) at a flow rate of 1.2 mL/min.
-
Detect the thiochrome derivatives using a fluorescence detector with an excitation wavelength of ~375 nm and an emission wavelength of ~435 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of ThTP and other thiamine phosphate standards.
-
Calculate the concentration of ThTP in the bacterial extract by comparing the peak area to the standard curve.
-
Experimental workflow for HPLC analysis of ThTP.
Identification of ThTP-Binding Proteins using a Pull-Down Assay
This protocol describes a method to identify proteins that interact with ThTP using an in vitro pull-down assay. A "bait" protein known or suspected to bind ThTP is immobilized, and the "prey" proteins from a bacterial lysate that bind to it are identified.
Materials:
-
Purified, tagged "bait" protein (e.g., GST-tagged or His-tagged)
-
Affinity resin (e.g., Glutathione-agarose or Ni-NTA agarose)
-
Bacterial cell lysate ("prey")
-
Binding buffer (e.g., PBS with 0.1% Tween-20)
-
Wash buffer (Binding buffer with increased salt concentration, e.g., 300 mM NaCl)
-
Elution buffer (specific to the tag, e.g., glutathione (B108866) for GST-tags, imidazole (B134444) for His-tags)
-
ThTP
-
Control nucleotide (e.g., ATP)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Bait Protein Immobilization:
-
Incubate the tagged bait protein with the affinity resin for 1-2 hours at 4°C with gentle rotation to allow binding.
-
Wash the resin with binding buffer to remove unbound bait protein.
-
-
Pull-Down Reaction:
-
Prepare two sets of immobilized bait protein. To one, add ThTP to the bacterial lysate. To the other, add a control nucleotide (e.g., ATP) or no nucleotide.
-
Incubate the immobilized bait protein with the bacterial lysate (containing either ThTP or the control) for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the resin several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the resin using the appropriate elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or silver staining.
-
Identify proteins that are specifically pulled down in the presence of ThTP by comparing the protein bands between the ThTP and control samples.
-
Excise the specific bands and identify the proteins by mass spectrometry.
-
Alternatively, if a specific interacting protein is suspected, perform a Western blot using an antibody against that protein.
-
Workflow for a ThTP pull-down assay.
Future Directions and Implications for Drug Development
The study of ThTP in bacteria is a rapidly evolving field with significant potential. Future research should focus on:
-
Elucidating the complete ThTP signaling pathways: Identifying the direct downstream targets of ThTP is crucial to understanding its precise physiological role.
-
Expanding the investigation to a wider range of bacteria: Determining the prevalence and function of ThTP signaling in pathogenic bacteria could reveal novel therapeutic targets.
-
Investigating the interplay between ThTP and other stress response networks: Understanding how ThTP signaling is integrated with other regulatory systems will provide a more holistic view of bacterial adaptation.
From a drug development perspective, the enzymes involved in ThTP metabolism and the components of its signaling pathway represent potential targets for novel antimicrobial agents. Inhibiting ThTP synthesis or interfering with its downstream signaling could disrupt the ability of pathogenic bacteria to survive under the stressful conditions encountered during an infection, thereby increasing their susceptibility to host defenses and conventional antibiotics.
Conclusion
Thiamine triphosphate is emerging from the shadows of its well-known diphosphate relative to be recognized as a critical signaling molecule in the bacterial stress response. Its synthesis by the F1Fo-ATP synthase under conditions of nutrient limitation highlights a fascinating example of enzymatic plasticity. While many questions about its precise mechanisms of action remain, the information and protocols presented in this guide provide a solid foundation for future research. Continued investigation into the role of ThTP in bacteria promises to not only deepen our understanding of microbial physiology but also to open new avenues for the development of much-needed antimicrobial therapies.
References
- 1. An alternative role of FoF1-ATP synthase in Escherichia coli: synthesis of thiamine triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth rate and nutrient limitation as key drivers of extracellular quorum sensing signal molecule accumulation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.iib.uam.es [www2.iib.uam.es]
- 4. researchgate.net [researchgate.net]
- 5. What Do We Know About Staphylococcus aureus and Oxidative Stress? Resistance, Virulence, New Targets, and Therapeutic Alternatives [mdpi.com]
- 6. Pull-down assays [sigmaaldrich.com]
- 7. ORBi: Detailed Reference [orbi.uliege.be]
The Role of Thiamine Pyrophosphate in the Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the critical role of thiamine (B1217682) pyrophosphate (TPP) in the pentose (B10789219) phosphate (B84403) pathway (PPP). It details the biochemical mechanisms, presents quantitative enzyme kinetics, outlines experimental protocols for functional analysis, and discusses the implications for disease research and therapeutic development.
Introduction: The Pentose Phosphate Pathway and Thiamine's Essential Cofactor
The pentose phosphate pathway (PPP) is a fundamental metabolic route parallel to glycolysis. It is responsible for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), a key cellular reductant, and producing pentose sugars, such as ribose-5-phosphate, which are essential precursors for nucleotide and nucleic acid synthesis.[1] The pathway is divided into an oxidative and a non-oxidative phase. While the oxidative phase is responsible for NADPH production, the non-oxidative phase allows for the interconversion of sugar phosphates, linking the PPP back to glycolysis and maintaining a balance of metabolic intermediates.
Thiamine (Vitamin B1) is an essential nutrient that, in its biologically active form, thiamine pyrophosphate (TPP or ThDP), acts as a vital coenzyme for several key enzymes in carbohydrate metabolism.[2][3] Within the non-oxidative branch of the PPP, TPP is an indispensable cofactor for the enzyme transketolase (TKT), which plays a central role in the reversible transfer of two-carbon units between sugar phosphates.[4][5] Thiamine deficiency compromises transketolase activity, leading to metabolic imbalances with severe clinical manifestations, including the neurodegenerative Wernicke-Korsakoff syndrome.[4]
The Core Function of TPP in Transketolase-Mediated Reactions
Transketolase (EC 2.2.1.1) is a TPP-dependent enzyme that creates a crucial link between the PPP and glycolysis by catalyzing two reversible reactions in the non-oxidative phase.[6]
-
Reaction 1: D-Xylulose-5-phosphate (X5P) + D-Ribose-5-phosphate (R5P) ⇔ D-Sedoheptulose-7-phosphate (S7P) + D-Glyceraldehyde-3-phosphate (G3P)[4]
-
Reaction 2: D-Xylulose-5-phosphate (X5P) + D-Erythrose-4-phosphate (E4P) ⇔ D-Fructose-6-phosphate (F6P) + D-Glyceraldehyde-3-phosphate (G3P)[6]
The catalytic activity of transketolase is entirely dependent on TPP. The thiazolium ring of TPP is the functional center of the coenzyme. The mechanism proceeds via the following steps:
-
Ylid Formation: The acidic proton at the C2 position of the thiazolium ring of TPP dissociates, forming a highly nucleophilic carbanion, also known as an ylid.[7]
-
Nucleophilic Attack: The TPP carbanion attacks the carbonyl carbon of a ketose substrate (e.g., xylulose-5-phosphate).[7]
-
Substrate Cleavage: This attack leads to the cleavage of a carbon-carbon bond, releasing an aldose product (e.g., glyceraldehyde-3-phosphate) and leaving a two-carbon glycoaldehyde fragment covalently attached to TPP, forming the α,β-dihydroxyethyl-TPP intermediate.[4]
-
Transfer to Acceptor: This two-carbon intermediate is then transferred to an aldose acceptor substrate (e.g., ribose-5-phosphate), forming a new ketose product and regenerating the TPP coenzyme.[4][7]
This catalytic cycle allows for the flexible rearrangement of carbon skeletons, ensuring the cell can adapt to varying metabolic demands for pentoses, NADPH, and glycolytic intermediates.
Visualization of TPP's Role in the Pentose Phosphate Pathway
The following diagram illustrates the key reactions of the non-oxidative pentose phosphate pathway, highlighting the central, TPP-dependent role of Transketolase.
Caption: TPP as an essential cofactor for Transketolase in the non-oxidative PPP.
Quantitative Data: Transketolase Enzyme Kinetics
The efficiency of transketolase is described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate—a lower Km signifies higher affinity.[8] The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.
The following tables summarize the steady-state kinetic constants for human transketolase and compare Km values across different species.
Table 1: Steady-State Kinetic Constants of Recombinant Human Transketolase
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| D-Xylulose-5-Phosphate (X5P) | 160 ± 30 | 11.2 ± 0.4 | 7.0 x 10⁴ |
| D-Ribose-5-Phosphate (R5P) | 330 ± 40 | 11.2 ± 0.4 | 3.4 x 10⁴ |
| Data sourced from Mitschke et al. (2010). The kcat value is for the overall reaction with both substrates present.[7] |
Table 2: Comparison of Apparent Km (mM) for Transketolase Substrates from Various Species
| Substrate | Human | M. tuberculosis | S. cerevisiae (Yeast) | Spinach |
| D-Xylulose-5-Phosphate (X5P) | 0.16 | 0.35 ± 0.12 | 0.40 | 0.05 |
| D-Ribose-5-Phosphate (R5P) | 0.33 | 0.82 ± 0.12 | 1.40 | 0.18 |
| D-Fructose-6-Phosphate (F6P) | 7.00 | 0.63 ± 0.09 | 2.50 | 0.25 |
| Data compiled from Mitschke et al. (2010) and Basell et al. (2018).[7][9] |
Experimental Protocols: Assessing Transketolase Activity
The functional status of TPP is commonly assessed by measuring the activity of erythrocyte transketolase (ETK). The Erythrocyte Transketolase Activity Coefficient (ETKAC) assay is a sensitive and specific functional test for thiamine status.[10]
Principle of the ETKAC Assay
The assay measures the baseline (basal) activity of transketolase in an erythrocyte hemolysate.[10] A second measurement is taken after the addition of exogenous TPP to the sample.[10] In thiamine deficiency, a significant portion of the transketolase enzyme exists as an inactive apoenzyme (without its TPP cofactor). The addition of TPP activates this apo-transketolase, resulting in a marked increase in total enzyme activity.[10]
The activity itself is measured using a coupled enzyme system. The G3P produced by transketolase is converted to dihydroxyacetone phosphate (DHAP), which is then reduced to glycerol-3-phosphate. This final step is catalyzed by glycerol-3-phosphate dehydrogenase and involves the oxidation of NADH to NAD⁺. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the transketolase activity.[10]
The ETKAC is calculated as the ratio of stimulated activity (with added TPP) to basal activity.[10]
-
ETKAC 1.0 - 1.15: Normal thiamine status
-
ETKAC 1.15 - 1.25: Marginal thiamine deficiency
-
ETKAC > 1.25: Severe thiamine deficiency[4]
Experimental Workflow Visualization
The diagram below outlines the logical workflow for the spectrophotometric measurement of erythrocyte transketolase activity.
Caption: Workflow for the Erythrocyte Transketolase Activity Coefficient (ETKAC) assay.
Detailed Methodology
This protocol is adapted from standardized methods described in the literature.[10]
A. Sample Preparation (Erythrocyte Hemolysate)
-
Collect venous whole blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma and buffy coat from erythrocytes. Aspirate and discard the supernatant.
-
Wash the packed erythrocytes three times with cold 0.9% NaCl solution, centrifuging and removing the supernatant after each wash.
-
After the final wash, lyse the packed erythrocytes by adding a volume of cold deionized water and vortexing.
-
The resulting hemolysate can be stored at -70°C. Determine the hemoglobin concentration of the hemolysate for activity normalization.
B. Reagents
-
Reaction Buffer (pH 7.6): 50 mM Glycylglycine buffer.
-
Substrate Solution: Ribose-5-phosphate (R5P). The assay relies on endogenous enzymes in the hemolysate (ribose phosphate isomerase and ribulose phosphate-3-epimerase) to convert R5P into the required xylulose-5-phosphate.[10]
-
Coupled Enzyme Solution: A mixture of triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.
-
NADH Solution: Nicotinamide adenine dinucleotide, reduced form.
-
TPP Solution: Thiamine pyrophosphate solution for the "stimulated" reaction.
C. Procedure
-
Set up two sets of reactions for each sample: "Basal" and "Stimulated".
-
Prepare a master mix for each set in a microplate or cuvettes. The master mix should contain the reaction buffer, substrate solution, coupled enzyme solution, and NADH.
-
For the "Stimulated" reactions, add the TPP solution to the master mix. For the "Basal" reactions, add an equivalent volume of buffer.
-
Add a specific volume of the erythrocyte hemolysate to each well/cuvette to initiate the reaction.
-
Immediately place the plate/cuvettes into a spectrophotometer capable of maintaining a constant temperature (e.g., 37°C).
-
Monitor the decrease in absorbance at 340 nm over time. The rate of decrease (ΔAbs/min) is proportional to the enzyme activity.
D. Data Analysis
-
Calculate the rate of reaction (activity) for both basal and stimulated samples, typically expressed in U/g Hb.
-
Calculate the ETKAC: ETKAC = (Activity of Stimulated Sample) / (Activity of Basal Sample)
-
Interpret the resulting ETKAC value to determine the thiamine status.
Implications for Research and Drug Development
Understanding the role of TPP and transketolase has significant implications for both basic research and clinical applications.
-
Neurodegenerative Disease Research: A genetic predisposition involving a transketolase variant with reduced affinity for TPP is implicated in the development of Wernicke-Korsakoff syndrome in individuals with thiamine deficiency.[4] Research into the structure and function of TKT can provide insights into the molecular basis of alcohol-related brain damage and other neurodegenerative conditions.
-
Oncology: Cancer cells exhibit high rates of glucose metabolism and often rely on the PPP to generate precursors for rapid proliferation.[1] The upregulation of transketolase has been reported in various tumors.[1] Consequently, transketolase and its interaction with TPP represent a potential target for anticancer therapies. Designing inhibitors that block the TPP binding site or the catalytic mechanism could selectively starve cancer cells of the building blocks needed for growth.[6]
-
Infectious Disease: The transketolase enzyme in pathogens, such as Mycobacterium tuberculosis, is essential for their survival and has structural differences compared to the human enzyme.[9] These differences could be exploited to design selective inhibitors that target the pathogen's TKT without affecting the host, representing a novel antibiotic development strategy.
Conclusion
Thiamine pyrophosphate is not merely a passive vitamin derivative but an active and essential coenzyme that enables the catalytic function of transketolase, a linchpin enzyme in the non-oxidative pentose phosphate pathway. Its role in facilitating the interconversion of sugar phosphates is critical for maintaining cellular homeostasis, supporting nucleotide synthesis, and providing NADPH for reductive biosynthesis and antioxidant defense. The quantitative assessment of TPP's functional capacity through the ETKAC assay remains a cornerstone in the clinical diagnosis of thiamine deficiency. For researchers and drug development professionals, the TPP-transketolase axis offers a compelling target for therapeutic intervention in a range of diseases, from neurodegeneration to cancer and infectious disease.
References
- 1. m.youtube.com [m.youtube.com]
- 2. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 3. Critical role of arg433 in rat transketolase activity as probed by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transketolase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 8. Structure and function of the transketolase from Mycobacterium tuberculosis and comparison with the human enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.washington.edu [courses.washington.edu]
The Crossroads of Cellular Energy and Defense: A Technical Guide to Thiamine Phosphate's Role in Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) (Vitamin B1), a vital water-soluble vitamin, and its phosphorylated derivatives, particularly thiamine pyrophosphate (TPP), are universally recognized for their indispensable role in cellular metabolism.[1][2] As a critical cofactor for key enzymes in carbohydrate and amino acid metabolism, thiamine is central to cellular energy production.[3][4][5] However, emerging evidence has illuminated a more complex and direct role for thiamine and its phosphates in the intricate network of cellular defense against oxidative stress.[6][7] This guide provides an in-depth technical exploration of the multifaceted connection between thiamine phosphate (B84403) and oxidative stress, offering insights for researchers, scientists, and professionals in drug development.
Thiamine deficiency is associated with a range of pathologies, including neurodegenerative diseases, where oxidative stress is a key contributing factor.[8][9] Conversely, thiamine supplementation has demonstrated protective effects against oxidative damage.[7] Understanding the biochemical underpinnings of this relationship is crucial for developing novel therapeutic strategies targeting diseases with an oxidative stress etiology.
The Biochemical Nexus: Thiamine Phosphate in Metabolism and Redox Homeostasis
The primary biologically active form of thiamine is thiamine pyrophosphate (TPP), synthesized in the cytoplasm from thiamine and ATP by the enzyme thiamine diphosphokinase.[2][3] TPP functions as an essential coenzyme for several critical enzymes:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): Links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[8]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory enzyme within the TCA cycle.[8]
-
Transketolase (TKT): A central enzyme in the pentose (B10789219) phosphate pathway (PPP), which produces NADPH, a crucial reducing equivalent for antioxidant defense.[10]
A deficiency in thiamine directly impairs the function of these enzymes, leading to a cascade of metabolic disturbances that culminate in increased oxidative stress.[8][11] The impairment of PDHC and KGDHC disrupts mitochondrial respiration, leading to the generation of reactive oxygen species (ROS).[7] Furthermore, reduced TKT activity compromises the production of NADPH, thereby diminishing the cell's capacity to regenerate the primary antioxidant, glutathione, from its oxidized form.[12]
Beyond its coenzymatic role, thiamine itself and its derivatives have been shown to possess direct antioxidant properties by scavenging reactive oxygen species.[7][13][14]
Signaling Pathways at the Intersection
The interplay between this compound and oxidative stress involves a complex network of signaling pathways. Thiamine deficiency-induced oxidative stress can trigger pro-inflammatory and apoptotic cascades, contributing to cellular damage and neurodegeneration.
References
- 1. Thiamin | Vitamin B1, Coenzyme, Metabolism | Britannica [britannica.com]
- 2. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The impact of oxidative stress in thiamine deficiency: a multifactorial targeting issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiamine Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiamine deficiency induces oxidative stress and exacerbates the plaque pathology in Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Potent Radical-Scavenging Activities of Thiamin and Thiamin Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin B1 as a scavenger of reactive oxygen species photogenerated by vitamin B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Foundational Research on Thiamine-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Thiamine (B1217682), or Vitamin B1, is an essential micronutrient vital for cellular metabolism. Its biologically active form, thiamine pyrophosphate (TPP), serves as a critical cofactor for a class of enzymes known as thiamine-dependent enzymes. These enzymes play a central role in carbohydrate and amino acid metabolism, making them indispensable for energy production and the synthesis of essential biomolecules.[1] Deficiencies or dysregulation of these enzymes are implicated in a range of human diseases, including beriberi, Wernicke-Korsakoff syndrome, and various neurodegenerative disorders, highlighting their significance as therapeutic targets.[2][3] This technical guide provides a comprehensive overview of the foundational research on thiamine-dependent enzymes, focusing on their biochemical roles, catalytic mechanisms, and the experimental methodologies used for their investigation.
Core Biochemical Pathways and Roles
Thiamine-dependent enzymes are key players in several fundamental metabolic pathways:
-
Glycolysis and the Citric Acid Cycle: The Pyruvate (B1213749) Dehydrogenase Complex (PDC) and the α-Ketoglutarate Dehydrogenase Complex (KGDHC) are multi-enzyme complexes that catalyze critical irreversible steps in glucose metabolism. PDC links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA, while KGDHC is a rate-limiting enzyme within the citric acid cycle itself.[4][5]
-
Pentose (B10789219) Phosphate (B84403) Pathway: Transketolase is a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway, responsible for the interconversion of sugar phosphates. This pathway generates NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis.[6]
-
Branched-Chain Amino Acid Metabolism: The branched-chain α-ketoacid dehydrogenase complex (BCKDC) is involved in the catabolism of the essential amino acids leucine, isoleucine, and valine.[4]
A simplified overview of the central role of thiamine-dependent enzymes in metabolism is depicted below.
The Catalytic Mechanism of Thiamine-Dependent Enzymes
The catalytic activity of all thiamine-dependent enzymes relies on the unique chemical properties of the thiazolium ring of TPP. The proton at the C2 position of the thiazolium ring is unusually acidic, and its removal by a basic residue in the enzyme's active site generates a potent nucleophilic carbanion, also known as an ylide. This carbanion is the key reactive species in the catalytic cycle.
The general mechanism can be summarized in the following steps:
-
Ylide Formation: The enzyme facilitates the deprotonation of the C2 atom of the TPP thiazolium ring to form the highly reactive ylide.
-
Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon of the substrate (e.g., an α-ketoacid like pyruvate).
-
Bond Cleavage: This attack leads to the cleavage of a carbon-carbon or carbon-heteroatom bond adjacent to the carbonyl group. For decarboxylases, this results in the release of carbon dioxide.
-
Intermediate Formation: A covalent intermediate is formed between the substrate fragment and TPP.
-
Product Release: The intermediate is resolved by protonation or transfer of the fragment to an acceptor molecule, regenerating the TPP cofactor and releasing the final product.
The following diagram illustrates this general catalytic cycle.
Quantitative Data on Thiamine-Dependent Enzymes
Understanding the kinetic properties of thiamine-dependent enzymes is crucial for elucidating their regulatory mechanisms and for the development of specific inhibitors. The following tables summarize key kinetic parameters for several important thiamine-dependent enzymes.
Table 1: Kinetic Parameters of Pyruvate Dehydrogenase Complex (PDC)
| Organism/Tissue | Substrate | Km (µM) | Ki (µM) | Inhibitor |
| Ehrlich ascites tumor cells | Pyruvate | 46 | - | - |
| NAD+ | 110 | 22 | NADH | |
| Coenzyme A | 36 | 58 | Acetyl-CoA |
Data sourced from[4].
Table 2: Kinetic Parameters of α-Ketoglutarate Dehydrogenase Complex (KGDHC)
| Organism/Tissue | Substrate | Km (mM) |
| Ehrlich ascites tumor cells | α-Ketoglutarate | 1.25 |
| NAD+ | 0.067 | |
| Coenzyme A | 0.05 | |
| Rat brain mitochondria | α-Ketoglutarate | 0.67 |
Table 3: Kinetic Parameters and Inhibition of Transketolase
| Organism | Cofactor | Kd for TPP (µM) | Inhibitor | Ki (µM) |
| E. coli | Mg2+ | 8 - 29 | - | - |
| Yeast | - | - | Oxythiamine diphosphate | 0.03 |
| Yeast | - | - | Pyrithiamine diphosphate | 110 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the study of thiamine-dependent enzymes. Below are generalized methodologies for key experiments.
General Protocol for a Continuous Spectrophotometric Enzyme Kinetic Assay
This protocol can be adapted for various thiamine-dependent dehydrogenases that produce NADH.
1. Principle: The activity of the enzyme is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
2. Reagents and Materials:
-
Purified thiamine-dependent enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)
-
Substrate solution (e.g., pyruvate, α-ketoglutarate)
-
Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD+, MgCl2
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
3. Procedure: a. Prepare a reaction mixture containing the assay buffer, TPP, CoA, NAD+, and MgCl2 at their optimal concentrations. b. Add the purified enzyme to the reaction mixture and incubate for a short period to allow for cofactor binding. c. To initiate the reaction, add the substrate solution. d. Immediately start monitoring the change in absorbance at 340 nm over time. Record data points at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear. e. To determine Km, vary the concentration of one substrate while keeping the others at saturating concentrations. f. To determine Ki, perform the assay with varying substrate concentrations in the presence of different fixed concentrations of the inhibitor.
4. Data Analysis: a. Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1). b. Plot v0 against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. c. For inhibition studies, use Lineweaver-Burk or Dixon plots to determine the Ki and the mode of inhibition.
A typical workflow for such a kinetic assay is presented below.
Generalized Protocol for Structural Analysis by X-ray Crystallography
1. Principle: X-ray crystallography provides high-resolution three-dimensional structures of macromolecules by analyzing the diffraction pattern of X-rays scattered by a single, ordered crystal.
2. Methodologies: a. Protein Expression and Purification: Obtain a highly pure (>95%) and homogenous protein sample at a concentration of 5-10 mg/mL.[10] b. Crystallization: i. Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using high-throughput methods like sitting-drop or hanging-drop vapor diffusion.[4][11] ii. Optimize initial "hits" to obtain large, well-ordered single crystals. c. Data Collection: i. Cryo-protect the crystal by soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) and then flash-cool it in liquid nitrogen.[12] ii. Mount the crystal on a goniometer at a synchrotron X-ray source. iii. Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.[12] d. Structure Determination: i. Phasing: Determine the phases of the diffracted X-rays using methods like Molecular Replacement (if a homologous structure is available), Multi-wavelength Anomalous Dispersion (MAD), or Single-wavelength Anomalous Dispersion (SAD). ii. Model Building and Refinement: Build an initial atomic model into the electron density map and refine it against the experimental data to improve its accuracy and agreement with the diffraction data.
Generalized Protocol for Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)
1. Principle: Cryo-EM determines the structure of macromolecules by imaging vitrified (flash-frozen in a non-crystalline state) samples in a transmission electron microscope and computationally reconstructing a 3D model from thousands of 2D projection images.
2. Methodologies: a. Sample Preparation (Vitrification): i. Apply a small volume of the purified protein solution to an EM grid. ii. Blot away excess liquid to create a thin film. iii. Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to vitrify the sample.[13] b. Data Collection: i. Load the vitrified grid into a cryo-transmission electron microscope. ii. Automatically collect thousands of low-dose images (micrographs) of the particles in different orientations.[13] c. Image Processing and 3D Reconstruction: i. Motion Correction: Align the frames of each micrograph movie to correct for beam-induced motion.[13] ii. Contrast Transfer Function (CTF) Estimation and Correction: Correct for the optical aberrations of the microscope.[13] iii. Particle Picking: Automatically select individual particle images from the micrographs.[13] iv. 2D Classification: Classify the particle images into different views to assess sample homogeneity.[13] v. 3D Reconstruction and Refinement: Generate an initial 3D model and iteratively refine it to high resolution using the classified 2D images.[14]
The logical relationship for deciding between these two structural biology techniques is outlined below.
Conclusion
Thiamine-dependent enzymes are fundamental to life, and their study continues to be a vibrant area of research with significant implications for human health. This guide has provided a foundational overview of their biochemical roles, catalytic mechanisms, and the key experimental techniques used to investigate them. By leveraging the detailed protocols and quantitative data presented here, researchers and drug development professionals can advance our understanding of these critical enzymes and pave the way for novel therapeutic interventions targeting diseases associated with their dysfunction.
References
- 1. jocpr.com [jocpr.com]
- 2. MyScope [myscope.training]
- 3. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein crystallization - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Enzyme Kinetic Assays – How Does It Work? - Eppendorf US [eppendorf.com]
- 9. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medizinische Hochschule Hannover : Preparing X-Ray Crystallography Samples [mhh.de]
- 11. sptlabtech.com [sptlabtech.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. JEOL USA blog | A Walkthrough of the Cryo-EM Workflow [jeolusa.com]
- 14. Principles of cryo-EM single-particle image processing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Thiamine and Its Phosphate Esters
Introduction
Thiamine (B1217682) (Vitamin B1) and its phosphorylated derivatives, thiamine monophosphate (TMP), thiamine diphosphate (B83284) (TDP), and thiamine triphosphate (TTP), are crucial for cellular metabolism, particularly in carbohydrate and energy pathways. The biologically active form, TDP, acts as a vital coenzyme for several key enzymes. Accurate quantification of these compounds in biological matrices such as whole blood and brain tissue is essential for diagnosing thiamine deficiency-related disorders like beriberi and Wernicke-Korsakoff syndrome, and for research in neurodegenerative diseases.[1][2][3][4] This application note details a robust and sensitive HPLC method for the simultaneous separation and quantification of thiamine and its phosphate (B84403) esters, employing pre-column derivatization and fluorescence detection.
Principle
The method is based on the separation of thiamine and its phosphate esters using reversed-phase or ion-pair reversed-phase HPLC.[5][6][7] Due to the low native fluorescence of these compounds, a pre-column derivatization step is employed. In an alkaline environment, potassium ferricyanide (B76249) oxidizes thiamine and its esters into highly fluorescent thiochrome (B1210408) derivatives.[1][2][8][9] These derivatives are then separated on a C18 or a similar reversed-phase column and detected by a fluorescence detector, providing high sensitivity and specificity.[1][2][9]
Experimental Protocols
Materials and Reagents
-
Thiamine hydrochloride
-
Thiamine monophosphate (TMP)
-
Thiamine diphosphate (TDP)
-
Trichloroacetic acid (TCA)
-
Potassium ferricyanide
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Tetrabutylammonium hydroxide (for ion-pair chromatography)
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with:
-
Gradient pump
-
Autosampler
-
Column oven
-
Fluorescence detector
-
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
pH meter
Sample Preparation (Whole Blood)
-
To 100 µL of whole blood, add 200 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.[1][2]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for derivatization.
Pre-Column Derivatization
-
To 150 µL of the supernatant, add 150 µL of freshly prepared 1% (w/v) potassium ferricyanide in 15% (w/v) NaOH.[9]
-
Vortex the mixture for 30 seconds. The reaction should proceed for at least 1 minute at room temperature before injection.[9]
-
Inject a suitable volume (e.g., 20 µL) of the derivatized sample into the HPLC system.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., Phenomenex Kinetex EVO C18)[6][10]
-
Mobile Phase A: Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Fluorescence Detection:
-
Gradient Elution: A gradient elution is often employed to achieve optimal separation of the different phosphate esters.[1][2][11] A typical gradient might start with a low percentage of organic modifier (Mobile Phase B) and increase over the run time. For example:
-
0-2 min: 5% B
-
2-10 min: 5-50% B
-
10-12 min: 50% B
-
12-15 min: 5% B (re-equilibration)
-
Data Presentation
The following table summarizes representative quantitative data from a typical HPLC analysis of thiamine and its phosphate esters.
| Compound | Retention Time (min) | Linearity Range (nM) | Limit of Quantification (LOQ) (nM) |
| Thiamine Diphosphate (TDP) | ~3.8 | 1.0 - 4000 | 3.0 |
| Thiamine Monophosphate (TMP) | ~4.3 | 1.0 - 4000 | 3.0 |
| Thiamine | ~11.7 | 1.0 - 4000 | 3.0 |
Note: Retention times are approximate and can vary depending on the specific column, mobile phase composition, and gradient profile.[9] The linearity and LOQ values are based on published methods.[1][2][6]
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of thiamine phosphate esters.
References
- 1. login.medscape.com [login.medscape.com]
- 2. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]
- 6. Ion pair liquid chromatography method for the determination of thiamine (vitamin B1) homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of thiamin and its phosphate esters in cultured neurons and astrocytes using an ion-pair reversed-phase high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. j-jabs.umin.jp [j-jabs.umin.jp]
- 9. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. scispace.com [scispace.com]
Application Note: Quantification of Thiamine Phosphates in Whole Blood Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) (Vitamin B1) and its phosphorylated derivatives, particularly thiamine diphosphate (B83284) (TDP), are crucial for cellular metabolism. Thiamine deficiency can lead to severe neurological and cardiovascular disorders, making accurate quantification in biological samples essential for clinical diagnostics and research.[1][2][3] Whole blood is the preferred specimen for assessing thiamine status as TDP is primarily located within erythrocytes and is the metabolically active form.[4] This document outlines detailed protocols for the quantification of thiamine and its phosphate (B84403) esters in whole blood using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Signaling Pathway and Experimental Workflow
The general workflow for quantifying thiamine phosphates involves sample collection, preparation to isolate the analytes, analytical separation and detection, and subsequent data analysis.
Caption: Experimental workflow for thiamine phosphate quantification.
Experimental Protocols
Two primary methods for the quantification of thiamine phosphates are presented: HPLC with fluorescence detection and LC-MS/MS.
Method 1: HPLC with Fluorescence Detection
This method involves the oxidation of thiamine and its phosphates into highly fluorescent thiochrome (B1210408) derivatives, which are then separated and detected.[1][2][3][5]
Materials and Reagents:
-
Whole blood collected in EDTA tubes
-
Trichloroacetic acid (TCA) solution (10%)
-
Potassium ferricyanide (B76249) solution
-
Sodium hydroxide (B78521) (NaOH) solution
-
Methanol (B129727), HPLC grade
-
Phosphate buffer
-
Thiamine, Thiamine Monophosphate (TMP), and Thiamine Diphosphate (TDP) standards
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Preparation:
-
Derivatization:
-
To 200 µL of the supernatant, add sodium acetate (B1210297) and then potassium ferricyanide and NaOH to facilitate the oxidation to thiochrome derivatives.[5]
-
-
HPLC Analysis:
-
Quantification:
-
Prepare a calibration curve using the thiamine, TMP, and TDP standards.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
-
Method 2: LC-MS/MS
This method offers high sensitivity and specificity and does not require a derivatization step.[4][6][7]
Materials and Reagents:
-
Whole blood collected in EDTA tubes
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA) solution
-
Methanol, LC-MS grade
-
Formic acid
-
Reversed-phase C18 UPLC/HPLC column
Procedure:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Separate the analytes using a C18 column with a mobile phase gradient of water and methanol containing formic acid.
-
Detect the analytes using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.[8]
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratios of the analytes to the internal standards against the concentration.
-
Determine the concentration of thiamine phosphates in the samples from the calibration curve.
-
Data Presentation
The performance characteristics of the described methods are summarized in the table below.
| Parameter | HPLC-FLD Method | LC-MS/MS Method |
| Linearity Range | Up to 4000 nmol/L[1][2][3] | 20 - 1000 nmol/L (TDP)[6][8] |
| Lower Limit of Quantification (LLOQ) | 3 nmol/L[1][2][3] | 9.4 - 20 nmol/L (TDP)[6][7] |
| Intra-day Precision (CV%) | < 3.5%[1][2][3] | ≤ 3%[6] |
| Inter-day Precision (CV%) | < 9.4%[1][2][3] | ≤ 3%[6] |
| Accuracy (Recovery %) | 95% - 103%[10] | ± 15% of nominal[6] |
| Analysis Time | ~5.5 minutes[1][2][3] | ~2.5 - 9 minutes[6][7] |
Conclusion
Both HPLC with fluorescence detection and LC-MS/MS are robust and reliable methods for the quantification of thiamine phosphates in whole blood. The choice of method will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. The LC-MS/MS method generally offers higher specificity and sensitivity, while the HPLC method is a cost-effective alternative.
References
- 1. login.medscape.com [login.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. j-jabs.umin.jp [j-jabs.umin.jp]
- 6. Instrument Multiplexing: Amplified Throughput for Measurement of Vitamin B1 in Whole Blood Using Parallel Liquid Chromatography Systems Interfaced to a Single Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Detecting Thiamine Phosphates: A High-Throughput Tandem Mass Spectrometry Approach
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of thiamine (B1217682) and its phosphate (B84403) esters (thiamine monophosphate - TMP, and thiamine pyrophosphate - TPP) in biological matrices, particularly whole blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Thiamine pyrophosphate, the biologically active form of vitamin B1, is a critical cofactor in carbohydrate metabolism, and its accurate measurement is essential for diagnosing deficiencies and monitoring therapeutic interventions.[1][2] The described LC-MS/MS method offers superior sensitivity and specificity compared to traditional HPLC-based assays, enabling high-throughput analysis for clinical research and drug development applications.[3][4]
Introduction
Thiamine (Vitamin B1) is an essential micronutrient that, in its phosphorylated forms, plays a vital role as a coenzyme in central metabolic pathways.[2] The most biologically active form is thiamine pyrophosphate (TPP), which is indispensable for the function of enzymes involved in glucose metabolism.[5] Thiamine deficiency can lead to severe neurological and cardiovascular disorders, making its accurate quantification in biological samples a crucial diagnostic tool.
Tandem mass spectrometry coupled with liquid chromatography has emerged as the preferred method for the analysis of thiamine phosphates due to its high selectivity, sensitivity, and the ability for simultaneous quantification of multiple analytes.[1][3] This application note details a robust and validated LC-MS/MS protocol for the determination of thiamine and its phosphate esters in whole blood.
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and efficient protein precipitation method is employed for the extraction of thiamine phosphates from whole blood samples.[1][6]
Reagents:
-
Trichloroacetic acid (TCA) solution or Perchloric acid
-
Internal Standard (IS) solution (e.g., d3-Thiamine Pyrophosphate)
-
Whole blood collected in EDTA tubes
Procedure:
-
To 50 µL of whole blood, add 20 µL of the internal standard solution.[6]
-
Add a deproteinizing agent such as trichloroacetic acid (TCA) solution.[1]
-
Vortex-mix the sample to ensure thorough mixing and precipitation of proteins.[6]
-
Centrifuge the sample to pellet the precipitated proteins.[6]
-
Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[6]
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase column.
LC Conditions:
| Parameter | Value |
| Column | Zorbax Eclipse plus C18, 1.8 μm particle size (or equivalent)[7] |
| Mobile Phase | Isocratic elution with 50 mmol Ammonium Carbonate and 2% Methanol (pH 9.5)[7] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25 °C[6] |
| Injection Volume | 15 - 25 µL[6] |
| Run Time | Approximately 2.5 - 5.5 minutes[6][7] |
Tandem Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM).[1][6]
MS Conditions:
| Parameter | Value |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive[6] |
| Capillary Voltage | 3.0 kV[1] |
| Desolvation Temperature | 350 °C[1] |
| Collision Gas | Argon[1] |
SRM Transitions:
Two SRM transitions are typically monitored for each analyte for quantification and confirmation.[6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| Thiamine Pyrophosphate (TPP) | 425.1 | 121.85 | Quantifier[1] |
| TPP Confirmation | 425.1 | 160.2 | Qualifier[5] |
| d3-Thiamine Pyrophosphate (IS) | 428.1 | 124.85 | Internal Standard |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of thiamine pyrophosphate (TPP).
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (nmol/L) | LLOQ (nmol/L) |
| TPP | 12 - 4870[1] | 9.4 - 12[1][4] |
Table 2: Precision and Accuracy
| Analyte | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Recovery) |
| TPP | 3.5%[1] | 7.6%[1] | 99% - 102%[1][4] |
Table 3: Matrix Effect
| Analyte | Relative Matrix Effect |
| TPP | 97%[1] |
Visualizations
Thiamine Metabolism Pathway
The following diagram illustrates the key steps in the metabolic pathway of thiamine, highlighting the conversion to its active pyrophosphate form.
References
- 1. nvkc.nl [nvkc.nl]
- 2. Thiamine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
Application Notes: Fluorescence Detection of Thiamine and its Phosphate Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Thiamine analysis [thiamine.dnr.cornell.edu]
- 9. j-jabs.umin.jp [j-jabs.umin.jp]
- 10. japsonline.com [japsonline.com]
Application Notes and Protocols for the Chemical Synthesis of Stable Isotopically Labeled Thiamine Monophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotopically labeled compounds are indispensable tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative mass spectrometry. Thiamine (B1217682) (Vitamin B1) and its phosphorylated derivatives, particularly thiamine monophosphate (TMP), are crucial for cellular metabolism. The ability to synthesize isotopically labeled ([13C], [15N], [2H]) thiamine monophosphate provides researchers with powerful probes to investigate its biological roles and diagnose metabolic disorders. These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of stable isotopically labeled thiamine monophosphate.
Principle of the Method
The chemical synthesis of isotopically labeled thiamine monophosphate is a multi-step process that involves the synthesis of two key heterocyclic precursors, the pyrimidine (B1678525) and thiazole (B1198619) moieties, with the desired isotopic labels. These precursors are then coupled to form the thiamine backbone, which is subsequently phosphorylated to yield thiamine monophosphate. The general synthetic strategy is an adaptation of the classic Williams and Cline thiamine synthesis.
This document outlines a representative synthesis for producing thiamine monophosphate with a [15N]-labeled pyrimidine ring and a [13C]-labeled thiazole ring. The protocols can be adapted for other isotopic labeling patterns depending on the availability of the requisite starting materials.
Data Presentation
Table 1: Representative Quantitative Data for the Chemical Synthesis of Isotopically Labeled Thiamine Monophosphate
| Step | Compound | Starting Material | Isotopic Label | Typical Yield (%) | Isotopic Enrichment (%) | Purity (%) (by HPLC) |
| 1. Pyrimidine Synthesis | [15N2]-4-Amino-5-bromomethyl-2-methylpyrimidine hydrobromide | [15N]-Amidine, Ethyl α-formyl-β-ethoxypropionate | 15N | 60-70 | >98 | >95 |
| 2. Thiazole Synthesis | [4-13C-methyl]-4-Methyl-5-(2-hydroxyethyl)thiazole | [13C]-Thioacetamide, 3-Chloro-4-oxopentanol | 13C | 50-60 | >98 | >97 |
| 3. Coupling Reaction | [15N2, 4-13C-methyl]-Thiamine chloride hydrochloride | Labeled Pyrimidine and Thiazole Precursors | 15N, 13C | 70-80 | >98 | >98 |
| 4. Phosphorylation | [15N2, 4-13C-methyl]-Thiamine monophosphate | Labeled Thiamine Chloride Hydrochloride | 15N, 13C | 40-50 | >98 | >99 (after HPLC) |
Experimental Protocols
Protocol 1: Synthesis of [15N2]-4-Amino-5-bromomethyl-2-methylpyrimidine Hydrobromide (Labeled Pyrimidine Precursor)
This protocol describes the synthesis of the 15N-labeled pyrimidine moiety, a key intermediate for the synthesis of labeled thiamine.
Materials:
-
[15N]-Acetamidine hydrochloride (>98% isotopic purity)
-
Ethyl α-formyl-β-ethoxypropionate
-
Sodium ethoxide
-
Ethanol (B145695) (anhydrous)
-
Hydrobromic acid (48%)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride
-
Diethyl ether
Procedure:
-
Condensation: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add [15N]-acetamidine hydrochloride, followed by the dropwise addition of ethyl α-formyl-β-ethoxypropionate at room temperature. The reaction mixture is then refluxed for 4-6 hours.
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid and refluxed for an additional 2 hours to hydrolyze the ester and effect decarboxylation.
-
Isolation of Pyrimidine: The solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to 7 with a sodium hydroxide (B78521) solution. The resulting precipitate, [15N2]-4-amino-5-hydroxymethyl-2-methylpyrimidine, is collected by filtration, washed with cold water, and dried.
-
Bromination: The dried hydroxymethylpyrimidine is suspended in carbon tetrachloride. N-Bromosuccinimide and a catalytic amount of benzoyl peroxide are added. The mixture is refluxed under irradiation with a UV lamp for 2-3 hours until the reaction is complete (monitored by TLC).
-
Purification: The reaction mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is recrystallized from an ethanol/ether mixture to yield [15N2]-4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide as a crystalline solid.
Protocol 2: Synthesis of [4-13C-methyl]-4-Methyl-5-(2-hydroxyethyl)thiazole (Labeled Thiazole Precursor)
This protocol details the synthesis of the 13C-labeled thiazole component.
Materials:
-
[13C]-Thioacetamide (>98% isotopic purity)
-
3-Chloro-4-oxopentanol
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Thiazole Ring Formation: In a sealed reaction vessel, dissolve [13C]-thioacetamide and 3-chloro-4-oxopentanol in ethanol. Add pyridine as a catalyst. The mixture is heated at 80-90°C for 12-16 hours.
-
Work-up: After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford pure [4-13C-methyl]-4-methyl-5-(2-hydroxyethyl)thiazole as a viscous oil.
Protocol 3: Coupling of Labeled Precursors to form [15N2, 4-13C-methyl]-Thiamine Chloride Hydrochloride
This protocol describes the crucial step of forming the thiamine molecule from the isotopically labeled pyrimidine and thiazole precursors.
Materials:
-
[15N2]-4-Amino-5-bromomethyl-2-methylpyrimidine hydrobromide (from Protocol 1)
-
[4-13C-methyl]-4-Methyl-5-(2-hydroxyethyl)thiazole (from Protocol 2)
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
Coupling Reaction: In a dry, inert atmosphere, dissolve the labeled pyrimidine and thiazole precursors in anhydrous acetonitrile. The reaction mixture is stirred at 60-70°C for 24 hours.
-
Precipitation and Isolation: After cooling, the product precipitates from the solution. Diethyl ether is added to facilitate complete precipitation. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum.
-
Purification: The crude [15N2, 4-13C-methyl]-thiamine chloride hydrochloride is recrystallized from a methanol/ether solvent system to yield the pure product.
Protocol 4: Phosphorylation of Labeled Thiamine to [15N2, 4-13C-methyl]-Thiamine Monophosphate
This final step introduces the phosphate (B84403) group to the labeled thiamine molecule.
Materials:
-
[15N2, 4-13C-methyl]-Thiamine chloride hydrochloride (from Protocol 3)
-
Phosphorus oxychloride (POCl3), freshly distilled
-
Triethyl phosphate (TEP), anhydrous
-
Ice-cold water
-
Sodium hydroxide solution (1 M)
-
Ethanol
-
Acetone
Procedure:
-
Phosphorylating Agent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride to anhydrous triethyl phosphate with stirring.
-
Phosphorylation Reaction: Add the labeled thiamine chloride hydrochloride to the phosphorylating agent mixture. The reaction is stirred at room temperature for 12-18 hours.
-
Quenching and Neutralization: The reaction mixture is slowly poured into ice-cold water with vigorous stirring. The pH of the solution is carefully adjusted to 6.5-7.0 with a 1 M sodium hydroxide solution while keeping the temperature below 10°C.
-
Precipitation and Purification: The product is precipitated by the addition of a mixture of ethanol and acetone. The crude thiamine monophosphate is collected by centrifugation, washed with acetone, and dried.
-
Final Purification by HPLC: The crude product is dissolved in a minimal amount of water and purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) using a suitable C18 column and a gradient of an appropriate buffer (e.g., ammonium (B1175870) acetate) and methanol. The fractions containing the pure product are collected, pooled, and lyophilized to obtain the final [15N2, 4-13C-methyl]-thiamine monophosphate.
Mandatory Visualization
Caption: Workflow for the chemical synthesis of isotopically labeled thiamine monophosphate.
Caption: Comparison of biological and chemical phosphorylation of thiamine.
Application Notes and Protocols: Thiamine Phosphates in In-Vitro Enzyme Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) (Vitamin B1) and its phosphorylated derivatives, thiamine monophosphate (TMP), thiamine diphosphate (B83284) (TDP or TPP), and thiamine triphosphate (TTP), are crucial molecules in cellular metabolism and signaling. The biologically active form, TDP, serves as an essential cofactor for numerous enzymes central to carbohydrate and amino acid metabolism. Consequently, the in-vitro kinetic analysis of enzymes that utilize thiamine phosphates as substrates is fundamental for understanding metabolic pathways, diagnosing thiamine-related disorders, and for the discovery and development of novel therapeutic agents.
These application notes provide detailed protocols for in-vitro kinetic assays of key enzymes involved in thiamine phosphate (B84403) metabolism, a summary of relevant kinetic data, and an overview of the associated signaling pathways.
Thiamine Metabolism and Key Enzymes
Thiamine absorbed from the diet is converted to its active forms through a series of phosphorylation and dephosphorylation reactions. The primary enzymes involved in this process are:
-
Thiamine Pyrophosphokinase (TPK): Catalyzes the phosphorylation of thiamine to TDP.
-
Transketolase (TKT): A key enzyme in the pentose (B10789219) phosphate pathway that utilizes TDP as a cofactor.
-
Pyruvate (B1213749) Dehydrogenase Complex (PDC) and α-Ketoglutarate Dehydrogenase Complex (KGDHC): Critical mitochondrial enzyme complexes in glucose metabolism that require TDP.
-
Thiamine Monophosphatase and Diphosphatase: Enzymes that hydrolyze TMP and TDP, respectively.
The interplay of these enzymes maintains the cellular homeostasis of thiamine phosphates.
Figure 1: Overview of Thiamine Phosphorylation and Dephosphorylation.
Data Presentation: Kinetic Parameters
The following tables summarize key kinetic parameters for enzymes that interact with thiamine phosphates. These values are essential for designing and interpreting in-vitro kinetic assays.
Table 1: Michaelis-Menten Constants (Km) for Thiamine Phosphate Utilizing Enzymes
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Reference(s) |
| Thiamine Pyrophosphokinase | Thiamine | Mouse (recombinant) | ~10 | [1] |
| Transketolase | Thiamine Diphosphate | Yeast | 1.1 | [2] |
| Transketolase | Thiamine Diphosphate | Bovine Adrenals | 6.7 (with Mg²⁺), 33 (with Mn²⁺) | [2] |
| Pyruvate Dehydrogenase Complex | Thiamine Diphosphate | Bovine Adrenals | 1.1 (with Mg²⁺), 2.3 (without Mg²⁺) | [3] |
| Pyruvate Dehydrogenase Complex | Thiamine Diphosphate | Mammalian | 0.06 | [4][5] |
| Alkaline Phosphatase | Thiamine Monophosphate | Chicken Liver | 600 | [6] |
| Soluble Acid Phosphatase | Thiamine Monophosphate | Chicken Liver | 700 | [6] |
| Alkaline Phosphatase | Thiamine Diphosphate | Calf Intestinal | 300 | [7] |
Table 2: Inhibition Constants (Ki) and IC50 Values for Inhibitors of this compound-Dependent Enzymes
| Enzyme | Inhibitor | Inhibition Type | Ki (µM) | IC50 (µM) | Organism/Tissue | Reference(s) |
| Thiamine Pyrophosphokinase | Pyrithiamine | Competitive | 2-3 | - | Yeast | [2] |
| Thiamine Pyrophosphokinase | Oxythiamine (B85929) | Competitive | 4200 | - | Yeast | [2] |
| Thiamine Pyrophosphokinase | Thiamine Diphosphate | Non-competitive | ~0.4 | - | Mouse (recombinant) | [1] |
| Transketolase | Oxythiamine Diphosphate | Competitive | 0.03 | ~0.03 | Yeast | [2][6] |
| Transketolase | Oxythiamine Diphosphate | Competitive | 30 | - | Bovine Adrenals | [2] |
| Transketolase | Pyrithiamine Diphosphate | Competitive | 110 | - | Yeast | [2] |
| Pyruvate Dehydrogenase Complex | Oxythiamine Pyrophosphate | Competitive | 0.07 | - | Bovine Adrenals | [3] |
| Pyruvate Dehydrogenase Complex | Oxythiamine Pyrophosphate | Competitive | 0.025 | - | Mammalian | [4][5] |
| Pyruvate Dehydrogenase Complex | 3-Deazathiamine Pyrophosphate | Competitive | 0.0026 | - | Mammalian | [4][5] |
| Pyruvate Dehydrogenase Complex | Tetrahydrothiamine Pyrophosphate | Competitive | 0.1 | - | Bovine Adrenals | [3] |
| Acetylcholinesterase | Thiamine | Non-competitive | 156.8 - 238.4 | - | - | [8] |
| Acetylcholinesterase | Thiamine Diphosphate | Non-competitive | 3571 - 4348 | - | - | [8] |
Experimental Protocols
Protocol 1: Continuous Coupled Spectrophotometric Assay for Thiamine Pyrophosphokinase (TPK)
This assay measures the production of AMP, which is then used in a series of coupled enzymatic reactions leading to the oxidation of NADH, monitored at 340 nm.
Figure 2: Workflow for the coupled TPK assay.
Materials:
-
Purified or recombinant Thiamine Pyrophosphokinase (TPK)
-
Thiamine
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Myokinase (Adenylate Kinase)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 100 mM KCl
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Assay Buffer
-
1 mM ATP
-
1 mM PEP
-
0.2 mM NADH
-
Excess Myokinase, PK, and LDH (e.g., 10 units/mL each)
-
Varying concentrations of thiamine (e.g., 0.1 - 10 x Km)
-
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP or AMP.
-
Initiate the reaction by adding TPK enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Plot V₀ against the thiamine concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Spectrophotometric Assay for Transketolase (TKT) Activity
This assay measures the activity of transketolase by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH.
Materials:
-
Erythrocyte hemolysate or purified Transketolase
-
Thiamine Diphosphate (TDP)
-
Ribose-5-phosphate (R5P)
-
Xylulose-5-phosphate (X5P)
-
NADH
-
Triosephosphate Isomerase (TPI)
-
Glycerol-3-phosphate Dehydrogenase (GDH)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.6
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing:
-
Assay Buffer
-
5 mM R5P
-
0.2 mM NADH
-
Excess TPI and GDH
-
The enzyme source (hemolysate or purified TKT)
-
-
Pre-incubate the mixture at 37°C for 10 minutes. For measuring total TKT activity, also include a saturating concentration of TDP (e.g., 100 µM) in this step.
-
Initiate the reaction by adding 2.5 mM X5P.
-
Immediately monitor the decrease in absorbance at 340 nm for 10 minutes.
-
Calculate the rate of NADH oxidation (-ΔAbs/min) from the linear portion of the curve.
-
Calculate transketolase activity, typically expressed as units per gram of hemoglobin (U/g Hb) for hemolysate samples.
Protocol 3: Spectrophotometric Assay for Pyruvate Dehydrogenase Complex (PDC) Activity
This assay measures the PDC-catalyzed reduction of NAD⁺ to NADH.
Materials:
-
Isolated mitochondria or purified PDC
-
Pyruvate
-
Coenzyme A (CoA)
-
NAD⁺
-
Thiamine Diphosphate (TDP)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.8, containing 1 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing:
-
Assay Buffer
-
5 mM Sodium Pyruvate
-
1 mM NAD⁺
-
0.2 mM CoA
-
0.2 mM TDP
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme sample (e.g., 10-50 µg of mitochondrial protein).
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the curve.
Protocol 4: Colorimetric Assay for Thiamine Monophosphatase Activity
This assay measures the release of inorganic phosphate (Pi) from TMP.
Materials:
-
Purified or partially purified phosphatase
-
Thiamine Monophosphate (TMP)
-
Assay Buffer: e.g., 100 mM Sodium Acetate, pH 5.0 for acid phosphatases or 100 mM Tris-HCl, pH 9.0 for alkaline phosphatases.
-
Malachite Green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Prepare substrate solutions of varying TMP concentrations in the appropriate assay buffer.
-
Add the enzyme to the substrate solutions to start the reaction.
-
Incubate at the desired temperature for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at ~620-650 nm.
-
Create a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi released.
-
Determine the kinetic parameters by plotting the reaction velocity against the TMP concentration.
Signaling Pathways Involving Thiamine Phosphates
Beyond its coenzymatic role, thiamine and its phosphates are implicated in cellular signaling, particularly in the nervous system.
Thiamine Triphosphate in Neuronal Signaling
Thiamine triphosphate (TTP) is found in significant concentrations in the brain and is thought to have a role in neuronal function independent of TDP.[9] While the exact mechanisms are still under investigation, TTP has been shown to:
-
Modulate Ion Channels: TTP may be involved in nerve impulse transmission by acting on ligand-gated sodium channels and voltage-gated chloride channels.[9]
-
Protein Phosphorylation: TTP can act as a phosphate donor in the phosphorylation of specific neuronal proteins, suggesting a role in signal transduction pathways.[9] For instance, TTP may be involved in the phosphorylation of proteins associated with synaptic signaling.[3]
Figure 3: Putative Signaling Roles of Thiamine Triphosphate in Neurons.
Thiamine Diphosphate Riboswitch
In bacteria, the intracellular concentration of TDP is regulated at the genetic level by a feedback mechanism involving a TDP riboswitch . A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds a small molecule, resulting in a change in the production of the proteins encoded by the mRNA.
When TDP levels are high, it binds to the riboswitch in the mRNA of genes involved in thiamine biosynthesis and transport. This binding induces a conformational change in the mRNA that typically leads to the termination of transcription or the inhibition of translation, thus downregulating the production of thiamine and its transport proteins. Conversely, when TDP levels are low, the riboswitch remains unbound, allowing for the expression of these genes. This elegant mechanism allows bacteria to efficiently control their intracellular thiamine homeostasis.
Figure 4: The Thiamine Diphosphate (TDP) Riboswitch Mechanism.
Conclusion
The in-vitro kinetic analysis of enzymes utilizing thiamine phosphates is a powerful tool for researchers in basic science and drug development. The protocols and data provided in these application notes offer a solid foundation for initiating and interpreting such studies. A thorough understanding of the kinetics of these enzymes is essential for elucidating the roles of thiamine in health and disease and for the rational design of therapeutic interventions targeting thiamine metabolism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Interaction of thiamine pyrophosphate and some of its analogs with the pyruvate dehydrogenase complex from the adrenal cortex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thiamine triphosphate: a ubiquitous molecule in search of a physiological role - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thiamine Phosphate Analysis in Nutritional Studies: A Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of thiamine (B1217682) phosphate (B84403) analysis in nutritional studies. It includes detailed application notes, experimental protocols, and data presentation to facilitate the assessment of thiamine status and its implications for human health and disease.
Introduction to Thiamine and its Phosphates
Thiamine (Vitamin B1) is an essential water-soluble vitamin that plays a critical role in energy metabolism.[1] In the body, thiamine is converted into its active coenzyme forms: thiamine monophosphate (TMP), thiamine diphosphate (B83284) (TDP or TPP), and thiamine triphosphate (TTP). TDP is the most abundant and metabolically active form, constituting about 80% of the total thiamine in the body.[1][2] It serves as a crucial cofactor for several key enzymes involved in carbohydrate, branched-chain amino acid, and lipid metabolism.[1][3]
Given its short half-life and limited storage in the body, a continuous dietary supply of thiamine is necessary to prevent deficiency.[1] Thiamine deficiency can lead to severe and potentially life-threatening conditions such as beriberi, which affects the cardiovascular ("wet beriberi") and nervous systems ("dry beriberi"), and Wernicke-Korsakoff syndrome, a neurological disorder commonly associated with alcohol use disorder.[4][5] Early symptoms of thiamine deficiency can be nonspecific and include fatigue, irritability, muscle cramps, and loss of appetite.[4][6]
Accurate assessment of thiamine status is therefore crucial for the diagnosis and prevention of these conditions. The analysis of thiamine and its phosphate esters in biological samples, particularly whole blood and erythrocytes, is the most direct and reliable method for evaluating thiamine nutritional status.[7]
Applications in Nutritional and Clinical Research
The analysis of thiamine phosphates has several key applications in nutritional and clinical research:
-
Assessment of Nutritional Status: Direct measurement of thiamine phosphates, especially TDP in erythrocytes, provides a sensitive and specific indicator of an individual's thiamine status.[7]
-
Diagnosis of Deficiency States: Low levels of thiamine phosphates are indicative of deficiency and can help in the diagnosis of beriberi and Wernicke-Korsakoff syndrome.[4][5]
-
Monitoring High-Risk Populations: Certain populations are at a higher risk of thiamine deficiency, including individuals with alcohol use disorder, malnutrition, gastrointestinal diseases, and those undergoing dialysis.[4] Regular monitoring of their thiamine status is essential.
-
Evaluating the Efficacy of Interventions: Thiamine phosphate analysis is used to assess the effectiveness of thiamine supplementation programs and food fortification strategies in improving the nutritional status of a population.[5]
-
Research in Disease Pathophysiology: Studying the levels of thiamine phosphates can provide insights into the metabolic disturbances associated with various diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes.
Quantitative Data on this compound Levels
The following tables summarize typical reference ranges for thiamine and its phosphates in healthy adults. It is important to note that reference ranges may vary slightly between laboratories due to differences in methodology.
Table 1: Reference Ranges for Thiamine and its Phosphates in Whole Blood of Healthy Adults
| Analyte | Mean Concentration (nmol/L) | Range (nmol/L) |
| Thiamine Diphosphate (TDP) | 114 | 70–179[8] |
| Total Thiamine | 125 | 75–194[8] |
Note: Approximately 90% of the total thiamine content in whole blood is present as thiamine diphosphate (TDP).[8]
Table 2: Interpretation of Erythrocyte Transketolase Activity (ETKA) for Thiamine Status
| ETKA Coefficient (α) | Interpretation |
| 1.00 - 1.15 | Adequate thiamine status |
| 1.15 - 1.25 | Marginal thiamine deficiency |
| > 1.25 | Severe thiamine deficiency |
The Erythrocyte Transketolase Activity (ETKA) assay is a functional test that indirectly assesses thiamine status by measuring the activity of the TDP-dependent enzyme transketolase.[9] An activity coefficient > 15–20% also suggests thiamine deficiency.[4]
Experimental Protocol: Analysis of Thiamine Phosphates by HPLC
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the most common and reliable method for the simultaneous determination of thiamine and its phosphate esters in biological samples.[5][10][11] The method involves the pre-column derivatization of thiamine and its phosphates to highly fluorescent thiochrome (B1210408) derivatives.[10][11]
4.1. Principle
Thiamine and its phosphate esters are extracted from whole blood and deproteinized. They are then oxidized by potassium ferricyanide (B76249) in an alkaline solution to form their respective fluorescent thiochrome derivatives. These derivatives are separated by reverse-phase HPLC and quantified using a fluorescence detector.
4.2. Materials and Reagents
-
Thiamine hydrochloride
-
Thiamine monophosphate (TMP)
-
Thiamine diphosphate (TDP)
-
Thiamine triphosphate (TTP)
-
Trichloroacetic acid (TCA)
-
Potassium ferricyanide(III)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium acetate
-
Deionized water
-
Whole blood samples
4.3. Instrumentation
-
HPLC system with a gradient pump
-
Reversed-phase C18 column
-
Fluorescence detector (Excitation: 360-375 nm, Emission: 430-450 nm)
-
Centrifuge
-
Vortex mixer
4.4. Sample Preparation
-
To 100 µL of whole blood, add 200 µL of 10% (w/v) TCA to precipitate proteins.[10]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
4.5. Derivatization
-
To 100 µL of the supernatant, add 50 µL of 1 M NaOH.
-
Add 10 µL of 1% (w/v) potassium ferricyanide solution.
-
Vortex immediately for 10 seconds.
-
The reaction is stopped by the addition of a stabilizing solution or by immediate injection into the HPLC system.
4.6. HPLC Conditions
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Phosphate buffer (pH 8.4)
-
Mobile Phase B: Methanol or Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, with a gradual increase in Mobile Phase B to elute the different thiochrome derivatives.
4.7. Quantification
A calibration curve is constructed by analyzing standard solutions of thiamine, TMP, TDP, and TTP of known concentrations. The peak areas of the analytes in the sample chromatogram are compared to the calibration curve to determine their concentrations.
Visualizations
5.1. Thiamine Metabolism and Cofactor Function
Caption: Overview of thiamine phosphorylation and its role as a cofactor (TDP) for key metabolic enzymes.
5.2. Experimental Workflow for HPLC Analysis of Thiamine Phosphates
Caption: Step-by-step workflow for the analysis of thiamine phosphates in whole blood using HPLC.
References
- 1. The Relevance of Thiamine Evaluation in a Practical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First things first: A step in the right direction for the preanalytical phase of thiamine measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamin - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Thiamine deficiency - Wikipedia [en.wikipedia.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiamine analysis [thiamine.dnr.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. j-jabs.umin.jp [j-jabs.umin.jp]
Application Notes and Protocols for Enzymatic Quantification of Thiamine Phosphates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) (Vitamin B1) and its phosphorylated derivatives, particularly thiamine pyrophosphate (TPP or ThDP), are essential cofactors for key enzymes in central metabolic pathways, including carbohydrate and amino acid metabolism.[1] Accurate quantification of thiamine phosphates is crucial for diagnosing deficiencies, monitoring nutritional status, and for research into metabolic disorders and drug development. Thiamine deficiency can lead to severe neurological and cardiovascular diseases such as beriberi and Wernicke-Korsakoff syndrome.[2] This document provides detailed protocols for two enzymatic assays for the quantification of thiamine phosphates in biological samples.
Principle of the Assays
These protocols describe two distinct enzymatic assay methodologies for the quantification of thiamine phosphates:
-
Alkaline Phosphatase-Coupled Thiochrome (B1210408) Assay: This method measures the total thiamine phosphate (B84403) concentration. It employs alkaline phosphatase to hydrolyze thiamine mono-, di-, and triphosphate into free thiamine. The resulting thiamine is then oxidized by an oxidizing agent (e.g., potassium ferricyanide) under alkaline conditions to form the highly fluorescent compound, thiochrome. The fluorescence intensity of thiochrome, measured at an excitation of ~365 nm and emission of ~450 nm, is directly proportional to the total thiamine concentration in the sample.[3][4]
-
Thiaminase I-Based Fluorometric Assay: This assay allows for the quantification of free thiamine . Thiaminase I is an enzyme that degrades thiamine.[5] By measuring the thiamine concentration in a sample before and after treatment with thiaminase I, the amount of thiamine can be determined by the difference. The quantification of thiamine is achieved through the thiochrome reaction as described above. This assay can be adapted to measure total thiamine phosphates by incorporating a pre-treatment step with alkaline phosphatase.
Thiamine Metabolism Pathway
Thiamine is absorbed and phosphorylated within cells to its active coenzyme forms. The primary and most abundant active form is thiamine pyrophosphate (TPP), a critical cofactor for enzymes in the Krebs cycle and the pentose (B10789219) phosphate pathway.[1]
References
- 1. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiamine status in humans and content of phosphorylated thiamine derivatives in biopsies and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamine analysis [thiamine.dnr.cornell.edu]
- 5. "Establishing Methods for the Detection of Thiamine in Resource-Deficie" by Sarah Matesic [orb.binghamton.edu]
sample preparation protocol for thiamine phosphate extraction from tissues
Application Note: Extraction of Thiamine (B1217682) Phosphates from Tissues
Introduction
Thiamine (Vitamin B1) and its phosphorylated derivatives, thiamine monophosphate (TMP), thiamine diphosphate (B83284) (TDP), and thiamine triphosphate (TTP), are crucial for cellular metabolism. TDP is a vital coenzyme for key enzymes in carbohydrate and amino acid metabolism. The accurate measurement of these compounds in tissues is essential for research in nutrition, toxicology, and drug development. This document provides a detailed protocol for the extraction of thiamine phosphates from various tissue types for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Principle of the Method
The extraction of thiamine phosphates from tissue samples involves initial homogenization to disrupt the cellular structure, followed by protein precipitation using an acid like trichloroacetic acid (TCA) or perchloric acid (PCA). This step is critical as proteins can interfere with downstream analytical techniques. After precipitation, the sample is centrifuged to separate the soluble thiamine phosphates in the supernatant from the protein pellet. The resulting extract can then be directly analyzed or undergo a derivatization step to enhance detection sensitivity. For HPLC with fluorescence detection, thiamine and its phosphates are oxidized to form highly fluorescent thiochrome (B1210408) derivatives.
Experimental Protocols
1. Sample Collection and Storage
Proper sample handling is critical to preserve the integrity of thiamine phosphates.
-
Tissue Harvesting : Rapidly dissect the desired tissues (e.g., liver, brain, kidney, muscle) upon euthanasia.
-
Washing : Briefly rinse tissues in ice-cold phosphate-buffered saline (PBS) to remove any excess blood.
-
Blotting : Gently blot the tissue dry to remove excess PBS.
-
Snap-Freezing : Place the cleaned tissue in pre-weighed, labeled cryovials and immediately snap-freeze in liquid nitrogen.[1]
-
Storage : Store frozen tissue samples at -80°C until analysis to ensure the stability of thiamine and its esters.[1] Human biopsies should be frozen as rapidly as possible after removal and stored at -80°C.[2]
2. Reagents and Materials
-
Trichloroacetic acid (TCA), 10% (w/v) or Perchloric acid (PCA), ~10% (v/v)
-
Ultrapure water
-
Phosphate-buffered saline (PBS), ice-cold
-
Mechanical homogenizer (e.g., bead-based or Potter-Elvehjem)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
3. Tissue Homogenization and Protein Precipitation
This protocol is designed for solid tissues such as the liver, kidney, brain, and muscle.
-
Place all samples and reagents on ice before starting the procedure.[1]
-
In a pre-chilled microcentrifuge tube, add 10-15 volumes of ice-cold 10% TCA or PCA to the pre-weighed frozen tissue (e.g., 1 mL of acid per 100 mg of tissue).[1]
-
Thoroughly homogenize the tissue using a mechanical homogenizer until no visible tissue fragments are left.[1]
-
Incubate the resulting homogenate on ice for 15-20 minutes to facilitate complete protein precipitation.[1]
-
Centrifuge the homogenate at 10,000 - 15,000 x g for 10-15 minutes at 4°C.[1]
-
Carefully collect the clear supernatant, which contains the thiamine phosphates, without disturbing the protein pellet.
-
The supernatant can be used immediately for analysis or stored at -80°C.
Data Presentation
Recovery of Thiamine Phosphates
The efficiency of the extraction protocol is determined by the recovery of thiamine and its phosphate (B84403) esters. The following table summarizes recovery data from fish tissue samples.
| Compound | Tissue | Spike Level | Average Recovery (%) |
| Thiamine | Fish | Low | 91.4 |
| Thiamine | Fish | High | 104.5 |
| Thiamine Monophosphate | Fish | Low | 92.7 |
| Thiamine Monophosphate | Fish | High | 98.3 |
| Thiamine Diphosphate | Fish | Low | 95.1 |
| Thiamine Diphosphate | Fish | High | 101.2 |
Data adapted from studies on lake trout and alewife tissues.[3]
Stability of Thiamine Phosphates
The stability of thiamine phosphates in biological samples is crucial for accurate quantification. The following table provides stability data for thiamine diphosphate (TDP) in whole blood under different storage conditions.
| Analyte | Storage Temperature | 24 hours | 72 hours | 5 days |
| TDP | Room Temperature | Stable | Stable | Unstable |
| TDP | 2-8°C | Stable | Stable | Stable |
Data adapted from stability studies on whole EDTA blood samples.[4] It is important to note that while the turnover of thiamine derivatives is slower than that of ATP, long postmortem delays can lead to an underestimation of their content, particularly for TTP.[2]
Visualization
Caption: Workflow for the extraction of thiamine phosphates from tissue samples.
References
Application Notes and Protocols for Utilizing Thiamine Phosphate Analogues in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of thiamine (B1217682) phosphate (B84403) analogues in the study of enzyme inhibition, particularly focusing on thiamine diphosphate (B83284) (ThDP)-dependent enzymes. This document includes detailed protocols for enzyme inhibition assays, quantitative data on the inhibitory potency of various analogues, and visualizations of key pathways and experimental workflows.
Introduction
Thiamine diphosphate (ThDP), the biologically active form of vitamin B1, is an essential cofactor for a variety of enzymes crucial for cellular metabolism.[1][2] ThDP-dependent enzymes, such as pyruvate (B1213749) dehydrogenase (PDH), α-ketoglutarate dehydrogenase (OGDH), transketolase (TKT), and pyruvate decarboxylase (PDC), play vital roles in carbohydrate and amino acid metabolism.[3][4] Consequently, the inhibition of these enzymes has emerged as a promising strategy for the development of novel therapeutics, including antimicrobial and anticancer agents.[4][5][6]
Thiamine phosphate analogues are synthetic molecules designed to mimic the natural cofactor ThDP, but they lack its catalytic activity.[7][8] These analogues typically feature modifications to the thiazolium ring or the pyrophosphate moiety, leading to competitive inhibition of ThDP-dependent enzymes.[1][9] By replacing the positively charged thiazolium ring with a neutral aromatic ring, these analogues can bind to the enzyme's active site but are unable to perform the catalytic functions of ThDP.[1][2][10] This document outlines the practical application of these analogues in enzyme inhibition studies.
Thiamine Utilization and Inhibition Pathway
The metabolic activation of thiamine to ThDP is a critical pathway that can be exploited by certain thiamine analogues. The following diagram illustrates the conversion of thiamine to its active form and the points at which analogues can interfere with this process and inhibit ThDP-dependent enzymes.
Caption: Thiamine utilization pathway and mechanism of analogue inhibition.
Quantitative Data: Inhibitory Potency of this compound Analogues
The inhibitory activities of various this compound analogues against different ThDP-dependent enzymes are summarized below. The data, presented as IC50 and Ki values, highlight the structure-activity relationships and the impact of structural modifications on inhibitory potency.
Table 1: Inhibitory Activity of Triazole-Based Thiamine Analogues against ThDP-Dependent Enzymes [3][11]
| Compound | Target Enzyme | ThDP Conc. (μM) | IC50 (μM) | Ki (nM) |
| 17c | Porcine PDHc E1 | 10 | - | 30 |
| 24b | Porcine PDHc E1 | 10 | - | - |
| 24c | Porcine PDHc E1 | 10 | - | - |
| Oxythiamine Diphosphate (7b) | Porcine PDHc E1 | 10 | - | - |
| 17c | S. cerevisiae PDC | 30 | - | - |
| 24b | S. cerevisiae PDC | 30 | - | - |
| 24c | S. cerevisiae PDC | 30 | - | - |
| 17c | E. coli OGDHc E1 | 50 | - | - |
| 24b | E. coli OGDHc E1 | 50 | - | - |
| 24c | E. coli OGDHc E1 | 50 | - | - |
Note: Dashes indicate data not explicitly provided in the cited sources in the specified format, though inhibitory activity was confirmed. The original sources should be consulted for more detailed kinetic data.
Table 2: Anti-plasmodial and Cytotoxic Activities of Selected Thiamine Analogues [11]
| Compound | Anti-plasmodial IC50 (μM) (Thiamine-free medium) | Cytotoxicity IC50 (μM) (HFF cells) |
| 16 | ≥ 44 | - |
| 17 | ≥ 44 | - |
| 24b | 0.9 | - |
| 24c | 3 | - |
| Oxythiamine (7a) | 11 | - |
Note: HFF stands for Human Foreskin Fibroblast cells. Dashes indicate data not provided.
Experimental Protocols
This section provides a generalized protocol for determining the inhibitory activity of this compound analogues against ThDP-dependent enzymes. Specific enzyme and substrate concentrations, as well as buffer conditions, may need to be optimized for each specific enzyme and analogue being tested.
General Enzyme Inhibition Assay Protocol
Materials and Reagents:
-
Purified ThDP-dependent enzyme (e.g., PDH, TKT)
-
Thiamine diphosphate (ThDP)
-
Substrate for the specific enzyme (e.g., pyruvate for PDH)
-
This compound analogue inhibitor
-
Assay buffer (e.g., phosphate buffer, pH 7.0-8.0)
-
Cofactors (if required, e.g., NAD+, Coenzyme A for PDH complex)
-
Coupling enzyme and its substrate for spectrophotometric detection (e.g., lactate (B86563) dehydrogenase and NADH for PDH)
-
96-well microplate or cuvettes
-
Microplate reader or spectrophotometer
Experimental Workflow Diagram:
Caption: General workflow for an enzyme inhibition assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in a suitable buffer. The final concentration should be sufficient to provide a measurable rate of reaction.
-
Prepare stock solutions of the substrate, ThDP, and any other required cofactors in the assay buffer.
-
Prepare a series of dilutions of the this compound analogue inhibitor in the assay buffer or DMSO. Ensure the final solvent concentration is consistent across all assays and does not affect enzyme activity.
-
-
Pre-incubation with Inhibitor:
-
In a 96-well plate or cuvette, add the assay buffer, the enzyme solution, and the desired concentration of the inhibitor or vehicle control (e.g., buffer or DMSO).
-
Allow the mixture to pre-incubate for a specific period (e.g., 5-10 minutes) at a constant temperature to allow for inhibitor binding to the enzyme.
-
-
Initiation of the Enzymatic Reaction:
-
Start the reaction by adding the substrate and ThDP to the enzyme-inhibitor mixture. For competitive inhibitors, the concentration of ThDP will influence the apparent inhibition.
-
-
Monitoring the Reaction:
-
Immediately begin monitoring the reaction by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer or microplate reader. The wavelength will depend on the specific assay being used (e.g., monitoring NADH consumption at 340 nm).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of the analogue relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay at various substrate and inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
-
Design Logic of Thiamine Analogue Inhibitors
The rational design of this compound analogues as inhibitors of ThDP-dependent enzymes is based on mimicking the structure of the natural cofactor while preventing catalysis. The following diagram illustrates the key structural components and the logic behind their modification.
Caption: Logical design of thiamine analogue inhibitors.
Conclusion
This compound analogues are powerful tools for the study of ThDP-dependent enzymes. Their ability to selectively inhibit these enzymes provides valuable insights into metabolic pathways and offers a basis for the development of new therapeutic agents. The protocols and data presented in these application notes are intended to guide researchers in the effective use of these compounds in their experimental endeavors. Careful optimization of assay conditions and a thorough understanding of the mechanism of inhibition are crucial for obtaining reliable and meaningful results.
References
- 1. Design of thiamine analogues for inhibition of thiamine diphosphate (ThDP)-dependent enzymes: Systematic investigation through Scaffold-Hopping and C2-Functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of pyrrothiamine, a novel thiamine analogue, and evaluation of derivatives as potent and selective inhibitors of pyruvate dehydrogenase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01819E [pubs.rsc.org]
- 5. Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00884C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Determination of Thiamine Phosphates in Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) (Vitamin B1) and its phosphorylated derivatives, particularly thiamine pyrophosphate (TPP), are essential cofactors for central metabolic pathways in most microorganisms. TPP is indispensable for enzymes involved in carbohydrate and amino acid metabolism. The intracellular concentration of thiamine phosphates is tightly regulated, often through riboswitches that control the expression of genes involved in their biosynthesis and transport.[1][2] Accurate quantification of thiamine and its phosphate (B84403) esters (thiamine monophosphate - TMP, and thiamine pyrophosphate - TPP) in microbial cultures is crucial for understanding microbial physiology, metabolic engineering, and for the development of novel antimicrobial agents targeting thiamine metabolism.
These application notes provide detailed protocols for the extraction and quantification of thiamine phosphates from microbial cultures using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
Table 1: Intracellular Concentrations of Thiamine and its Phosphates in Various Microorganisms
| Microorganism | Thiamine (nmol/g dry weight) | Thiamine Monophosphate (TMP) (nmol/g dry weight) | Thiamine Pyrophosphate (TPP) (nmol/g dry weight) | Reference(s) |
| Escherichia coli | ND | ND | ~90% of total thiamine | [3] |
| Bacillus subtilis | ND | ND | Predominant form | [3] |
| Saccharomyces cerevisiae | Variable (strain dependent) | Variable (strain dependent) | Variable (strain dependent, up to ~15 ppm) | [4][5] |
| Pseudomonas aeruginosa | Not Reported | Not Reported | Not Reported | |
| Staphylococcus aureus | Not Reported | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflow
Thiamine Biosynthesis and Salvage Pathway in Bacteria
The following diagram illustrates the general pathway for de novo biosynthesis and salvage of thiamine in bacteria like E. coli and B. subtilis. The pathway involves the separate synthesis of the pyrimidine (B1678525) and thiazole (B1198619) moieties, which are then coupled to form thiamine monophosphate. Subsequent phosphorylation events lead to the active cofactor, thiamine pyrophosphate.
Caption: Bacterial thiamine biosynthesis and salvage pathway.
TPP Riboswitch Mechanism in E. coli
In many bacteria, the expression of genes involved in thiamine biosynthesis and transport is regulated by a TPP-responsive riboswitch located in the 5' untranslated region of the corresponding mRNAs. The following diagram illustrates the conformational change of the riboswitch upon TPP binding, leading to the sequestration of the ribosome binding site (RBS) and inhibition of translation.
Caption: TPP riboswitch mechanism in E. coli.
General Experimental Workflow
The following diagram outlines the general workflow for the analysis of thiamine phosphates in microbial cultures.
Caption: Experimental workflow for thiamine analysis.
Experimental Protocols
Protocol 1: Sample Preparation and Extraction of Thiamine Phosphates from Microbial Cultures
This protocol is a general guideline and may require optimization depending on the microbial species.
Materials:
-
Microbial culture
-
0.1 M Hydrochloric acid (HCl), pre-chilled to 4°C
-
0.1 mm silica (B1680970) or zirconia beads
-
Bead beater/homogenizer
-
Microcentrifuge tubes (1.5 or 2.0 mL)
-
Refrigerated microcentrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Cell Harvesting: Harvest microbial cells from a known volume of culture during the desired growth phase (e.g., mid-exponential or stationary) by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Discard the supernatant and wash the cell pellet once with an equal volume of cold phosphate-buffered saline (PBS) or sterile water to remove residual medium components. Centrifuge again under the same conditions.
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a known volume of pre-chilled 0.1 M HCl (e.g., 500 µL).
-
Transfer the cell suspension to a microcentrifuge tube containing an equal volume of 0.1 mm silica or zirconia beads.
-
Homogenize the sample using a bead beater (e.g., 2-3 cycles of 30-60 seconds with cooling on ice in between cycles). The exact parameters should be optimized for the specific microorganism to ensure efficient cell lysis.
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris and beads.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Storage: The clarified extract can be stored at -80°C until analysis.
Protocol 2: Analysis of Thiamine Phosphates by HPLC with Fluorescence Detection
This method relies on the pre-column derivatization of thiamine and its phosphates to their highly fluorescent thiochrome derivatives.
Materials:
-
Clarified microbial extract (from Protocol 1)
-
Thiamine, TMP, and TPP standards
-
Potassium ferricyanide (B76249) solution (e.g., 1% w/v in water)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 15% w/v in water)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of thiamine, TMP, and TPP in 0.1 M HCl to generate a calibration curve.
-
Derivatization:
-
In a microcentrifuge tube, mix 100 µL of the sample or standard with 10 µL of potassium ferricyanide solution.
-
Vortex briefly and then add 25 µL of NaOH solution. Vortex immediately for 10-15 seconds.
-
The derivatization reaction is rapid. The timing and reagent concentrations may need optimization.
-
-
HPLC Analysis:
-
Inject a suitable volume (e.g., 20 µL) of the derivatized sample or standard onto the HPLC system.
-
Mobile Phase A: Aqueous phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Methanol (B129727) or acetonitrile.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute the more hydrophobic compounds. An example gradient is as follows:
-
0-5 min: 5% B
-
5-15 min: Ramp to 50% B
-
15-20 min: Hold at 50% B
-
20-22 min: Return to 5% B
-
22-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at ~375 nm and emission at ~435 nm.[6][7][8]
-
-
Quantification: Identify and quantify the peaks corresponding to thiochrome-TMP and thiochrome-TPP in the sample chromatograms by comparing their retention times and peak areas to those of the standards.
Protocol 3: Analysis of Thiamine Phosphates by LC-MS/MS
LC-MS/MS offers higher specificity and sensitivity compared to HPLC-fluorescence and does not require derivatization.
Materials:
-
Clarified microbial extract (from Protocol 1)
-
Thiamine, TMP, and TPP standards
-
Isotopically labeled internal standards (e.g., TPP-d3) are highly recommended for accurate quantification.
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or mixed-mode column.
Procedure:
-
Sample Preparation: Dilute the clarified microbial extract in a suitable solvent (e.g., the initial mobile phase) and add the internal standard.
-
LC Separation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A suitable gradient should be developed to achieve good separation of the analytes from matrix components.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
MS/MS Detection:
-
Quantification: Construct a calibration curve using the peak area ratios of the analytes to the internal standard. Quantify the thiamine phosphates in the samples using this calibration curve.
Conclusion
The methods described provide a framework for the reliable quantification of thiamine phosphates in microbial cultures. The choice between HPLC with fluorescence detection and LC-MS/MS will depend on the required sensitivity, specificity, and available instrumentation. Proper sample preparation is critical to ensure accurate results, and the provided protocol for cell lysis and extraction serves as a robust starting point for various microbial species. The analysis of these essential cofactors will continue to be a valuable tool in microbial research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of New Thiamine-Deregulated Mutants of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Ion-Pair Reversed-Phase Chromatography for the Analysis of Thiamine Phosphates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and quantification of thiamine (B1217682) and its phosphate (B84403) esters—thiamine monophosphate (TMP), thiamine diphosphate (B83284) (TDP, also known as thiamine pyrophosphate or TPP), and thiamine triphosphate (TTP)—using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). This technique is essential for studying vitamin B1 homeostasis, diagnosing deficiencies, and in pharmaceutical research.
Introduction
Thiamine and its phosphorylated derivatives are crucial for cellular metabolism, particularly in carbohydrate and amino acid pathways. The biologically active form is primarily thiamine diphosphate (TDP), which serves as a coenzyme for several key enzymes. Ion-pair reversed-phase chromatography is a powerful technique for analyzing these highly polar and water-soluble compounds. It works by introducing an ion-pairing reagent into the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its retention on a nonpolar stationary phase. This allows for the effective separation of thiamine and its various phosphate esters.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated ion-pair reversed-phase HPLC methods for thiamine phosphate analysis.
| Analyte | Linearity Range (nM) | Lower Limit of Quantification (LLOQ) | Recovery (%) | Reference |
| Thiamine (Th) | 1.0 - 4000 | 3 nmol/L | >90% | [1][2][3] |
| Thiamine Monophosphate (TMP) | 1.0 - 4000 | 15.625 nmol/L for TDP-TMP-thiamine mixture | Not specified | [1][2][4] |
| Thiamine Diphosphate (TDP) | 1.0 - 4000 | 300 pg on column | >90% | [1][2][5] |
| Thiamine Triphosphate (TTP) | Not specified | 50 fmol | Not specified | [6] |
| Method Validation Parameter | Result | Reference |
| Within-run Coefficient of Variation (CV) | <3.5% | [3] |
| Total Coefficient of Variation (CV) | <9.4% | [3] |
| Correlation with existing methods (r) | 0.97 | [3][5] |
Experimental Protocols
This section provides a detailed protocol for the analysis of thiamine phosphates in biological samples, synthesized from published methods.[1][2][4]
Sample Preparation (Whole Blood)
-
Collection: Collect whole blood in EDTA-containing tubes.
-
Precipitation: To 100 µL of whole blood, add 200 µL of ice-cold 10% trichloroacetic acid (TCA).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for derivatization.
Pre-column Derivatization to Thiochrome (B1210408)
-
To 100 µL of the supernatant, add 10 µL of 1% potassium ferricyanide (B76249) solution.
-
Immediately add 25 µL of 15% sodium hydroxide (B78521) (NaOH) to raise the pH and facilitate the oxidative conversion of thiamine and its phosphates to their fluorescent thiochrome derivatives.
-
Vortex the mixture for 30 seconds.
-
The derivatized sample is now ready for injection into the HPLC system.
Ion-Pair Reversed-Phase HPLC
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 column (e.g., Phenomenex Kinetex EVO C18) is commonly used.[1][2]
-
Mobile Phase A: 50 mM potassium phosphate buffer (pH 7.0) containing 5 mM tetrabutylammonium (B224687) hydroxide as the ion-pairing agent.[1][2]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 50% A, 50% B
-
10-12 min: Hold at 50% A, 50% B
-
12-13 min: Return to 95% A, 5% B
-
13-15 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation at 365 nm and Emission at 450 nm.
Visualizations
Thiamine Phosphorylation Pathway
The following diagram illustrates the metabolic relationship between thiamine and its phosphorylated forms.
Caption: Metabolic pathway of thiamine phosphorylation.
Experimental Workflow
The diagram below outlines the key steps in the ion-pair reversed-phase HPLC analysis of thiamine phosphates.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Ion pair liquid chromatography method for the determination of thiamine (vitamin B1) homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Determination of thiamin and its phosphate esters in cultured neurons and astrocytes using an ion-pair reversed-phase high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erythrocyte Transketolase Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The erythrocyte transketolase (ETK) activity assay is a functional and highly sensitive biomarker for assessing thiamine (B1217682) (Vitamin B1) status.[1][2] Thiamine, in its active form thiamine diphosphate (B83284) (ThDP), is an essential cofactor for the enzyme transketolase, which plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][3][4][5] In cases of thiamine deficiency, the apo-transketolase enzyme (the enzyme without its cofactor) accumulates in erythrocytes.
The assay quantifies this deficiency by measuring ETK activity under two conditions:
-
Basal Activity: The intrinsic enzyme activity in the erythrocyte lysate.[3]
-
Stimulated Activity: The enzyme activity after the addition of exogenous ThDP, which activates any unbound apo-transketolase.[3]
The ratio of stimulated to basal activity yields the Erythrocyte Transketolase Activity Coefficient (ETKAC) , also known as the ThDP effect.[3][6] A high ETKAC value indicates a significant amount of unsaturated apoenzyme, reflecting poor thiamine status.[4] The assay indirectly measures the rate of NADH oxidation at 340 nm, which is coupled to the metabolism of the glyceraldehyde-3-phosphate produced by transketolase.[3][7]
Biochemical Pathway and Assay Principle
The assay relies on a series of coupled enzymatic reactions. Transketolase catalyzes the conversion of Ribose-5-Phosphate to Glyceraldehyde-3-Phosphate (G3P). The G3P is then converted to Glycerol-3-Phosphate in a reaction that consumes NADH. The rate of decrease in absorbance at 340 nm is directly proportional to the transketolase activity.[3][7]
Caption: Coupled enzymatic reactions in the ETK assay.
Experimental Protocol
This protocol is harmonized from established methodologies.[3][7][8]
3.1. Reagents and Materials
-
Blood Collection Tubes: Lithium heparin or EDTA anticoagulants.[3]
-
Saline: 0.9% NaCl, ice-cold.
-
Lysis Reagent: Saponin (B1150181) (1.0 g/L) in deionized water or multiple freeze-thaw cycles.[9][10]
-
Tris-HCl Buffer: 0.1 mol/L, pH 7.6.[7]
-
Substrate Solution: Ribose-5-phosphate (15 mmol/L) in Tris-HCl buffer.[7]
-
Cofactor Solution: Thiamine pyrophosphate (ThDP/TPP) chloride (10 mmol/L) in Tris-HCl buffer.[7]
-
NADH Solution: 10 mmol/L in Tris-HCl buffer.[7]
-
Coupling Enzymes: Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (GDH/TIM) suspension.[7]
-
Equipment: Refrigerated centrifuge, spectrophotometer or microplate reader capable of reading at 340 nm, incubator (37°C), vortex mixer.
3.2. Sample Preparation: Washed Erythrocytes and Hemolysate
Washed erythrocytes are the recommended sample type to avoid interference from leukocytes, which have high transketolase activity.[3][6]
-
Blood Collection: Collect whole blood in EDTA or lithium heparin tubes.
-
Centrifugation: Centrifuge blood at 500-4000 x g for 5-10 minutes at 4°C.[11][12]
-
Plasma Removal: Aspirate and discard the supernatant plasma and the buffy coat (the layer of white blood cells).[12]
-
Washing: Resuspend the red blood cell (RBC) pellet in 4-5 volumes of ice-cold 0.9% NaCl. Centrifuge again and discard the supernatant. Repeat this washing step three times.[9][11]
-
Hemolysis: After the final wash, lyse the packed RBCs by adding an equal volume of cold deionized water and vortexing, followed by freezing at -20°C or -80°C and thawing.[9] Alternatively, a saponin solution can be used for lysis.[10]
-
Stroma Removal: Centrifuge the hemolysate at 15,000 x g for 30-60 minutes at 4°C to pellet the cell debris (stroma).[11]
-
Hemoglobin Measurement: Transfer the clear red supernatant (hemolysate) to a new tube. Measure the hemoglobin concentration (g/L) for later normalization of enzyme activity.[2][13] The hemolysate can be stored at -70°C for over a year.[8]
3.3. Assay Procedure (Microplate Method)
-
Prepare Reaction Mix: For each sample, prepare two sets of wells on a 96-well plate: one for Basal activity and one for Stimulated activity.
-
Set up Reactions: Add reagents to the wells at 37°C in the following order:
| Reagent | Volume (µL) for Basal | Volume (µL) for Stimulated |
| Buffered Ribose-5-Phosphate | 200 | 200 |
| Tris-HCl Buffer | 10 | - |
| ThDP/TPP Solution | - | 10 |
| GDH/TIM Suspension | 10 | 10 |
| NADH Solution | 50 | 50 |
| Hemolysate | 50 | 50 |
| Total Volume | 320 | 320 |
-
Incubation: Mix the plate well and incubate for 15 minutes at 37°C.[7]
-
Kinetic Reading: Monitor the decrease in absorbance at 340 nm (ΔA/min) for at least 15 minutes at 37°C.[7] Ensure the rate is linear during the measurement period.
Data Analysis and Interpretation
4.1. Calculation of ETK Activity
The activity of transketolase is calculated based on the rate of NADH oxidation, using the Beer-Lambert law.
Formula: ETK Activity (U/g Hb) = (ΔA/min) / (ε × l) × (V_total / V_sample) × (1 / [Hb]) × 1000
Where:
-
ΔA/min: The rate of absorbance change at 340 nm.
-
ε (epsilon): Molar absorption coefficient of NADH at 340 nm (typically 6.22 x 10³ L·mol⁻¹·cm⁻¹).[7] This should be determined empirically for specific microplate readers and conditions.[14]
-
l (path length): The light path length in cm. For microplates, this must be measured or calculated.[14]
-
V_total: Total reaction volume in mL.
-
V_sample: Volume of hemolysate used in mL.
-
[Hb]: Hemoglobin concentration in g/L.
4.2. Calculation of ETKAC (TPP Effect)
The ETKAC is the primary indicator of thiamine status.
Formula: ETKAC = (Stimulated ETK Activity) / (Basal ETK Activity)
Alternatively, the result is expressed as a percentage activation or TPP Effect (% TPPE).[6]
Formula: % TPPE = [(Stimulated Activity - Basal Activity) / Basal Activity] × 100 or % TPPE = (ETKAC - 1) × 100
4.3. Interpretation of Results
The ETKAC values are used to classify thiamine status. While consensus on exact cutoffs is still developing, the following ranges are widely used.[1][4]
| ETKAC Value | % TPPE | Interpretation |
| < 1.15 | 0 - 15% | Normal / Thiamine Sufficient[4][7] |
| 1.15 - 1.25 | 15 - 25% | Marginal Deficiency / Moderate Risk[4][7] |
| > 1.25 | > 25% | Severe Deficiency / High Risk[4][7] |
Note: Symptoms of thiamine deficiency may be associated with % TPPE values greater than 40%.[7]
Experimental Workflow Diagram
References
- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transketolase - Wikipedia [en.wikipedia.org]
- 5. Transketolase , Blood - MedLabs [medlabsgroup.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Extraction of Erythrocyte Enzymes for the Preparation of Polyhemoglobin-catalase-superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Application Note: UPLC-MS/MS Method for Simultaneous Thiamine Metabolite Quantification
Introduction
Thiamine (B1217682) (Vitamin B1) and its phosphorylated metabolites, thiamine monophosphate (TMP), thiamine diphosphate (B83284) (TDP), and thiamine triphosphate (TTP), are crucial for cellular metabolism, particularly in energy production and neuronal function. Accurate quantification of these metabolites in biological matrices is essential for diagnosing thiamine deficiency disorders and for research in nutrition, neurobiology, and drug development. This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of thiamine and its key phosphate (B84403) esters in human whole blood. The method utilizes a simple protein precipitation step followed by rapid chromatographic separation and detection by electrospray ionization tandem mass spectrometry, making it suitable for high-throughput clinical and research applications.
Experimental
Materials and Reagents
-
Thiamine, Thiamine Monophosphate (TMP), Thiamine Diphosphate (TDP) standards
-
Isotopically labeled internal standards (e.g., Thiamine-d3, TPP-d3)
-
Trichloroacetic acid (TCA) or Perchloric acid
-
Ammonium formate (B1220265)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Whole blood samples
Instrumentation
A UPLC system coupled with a tandem quadrupole mass spectrometer was used. The specific system described in a comparative study was a Waters™ UPLC–MS/MS system.[1][2]
UPLC Conditions
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., Waters Symmetry C18) |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 2.5 - 8 minutes |
| Gradient | Optimized for separation of thiamine, TMP, and TDP (specifics below) |
A representative gradient could start at 2-5% B, ramp up to 95% B, hold, and then re-equilibrate.
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 - 500 °C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
The following table summarizes typical MRM transitions for thiamine and its metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Thiamine (T) | 265.1 | 122.1 |
| Thiamine Monophosphate (TMP) | 345.1 | 122.1 |
| Thiamine Diphosphate (TDP/TPP) | 425.1 | 121.9 |
| Thiamine-d3 (IS) | 268.1 | 122.1 |
| TPP-d3 (IS) | 428.1 | 121.9 |
Protocol
Standard and Internal Standard Preparation
-
Prepare individual stock solutions of thiamine, TMP, and TDP in a suitable solvent (e.g., 0.1 M HCl or water/methanol).
-
Prepare a working mixture of the isotopically labeled internal standards (IS).
-
Prepare a series of calibration standards by spiking the analyte stock solutions into a surrogate matrix (e.g., analyte-stripped serum or water).
Sample Preparation
-
To 100 µL of whole blood, add 10 µL of the internal standard working solution and vortex briefly.
-
Add 200 µL of cold 10% Trichloroacetic Acid (TCA) to precipitate proteins.[2]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Inject the supernatant directly into the UPLC-MS/MS system.
Results and Discussion
The described UPLC-MS/MS method allows for the rapid and simultaneous determination of thiamine, TMP, and TDP in whole blood. The use of stable isotope-labeled internal standards corrects for matrix effects and variations in sample preparation, ensuring high accuracy and precision.[1][2][3]
Quantitative Performance
The method demonstrates excellent linearity, sensitivity, and reproducibility. The following table summarizes typical performance characteristics reported in the literature.
| Parameter | Thiamine (T) | Thiamine Monophosphate (TMP) | Thiamine Diphosphate (TDP/TPP) |
| Linearity Range (nmol/L) | 1.56 - 100[4] | 3.13 - 200[4] | 12 - 4870[1][2] |
| LLOQ (nmol/L) | 1.56[4] | 3.13[4] | 9.4 - 12[1][2][3] |
| Intra-day Precision (%CV) | ≤15.9[4] | ≤15.9[4] | 3.5 - 7.7[1][2][3] |
| Inter-day Precision (%CV) | ≤15.9[4] | ≤15.9[4] | 6.1 - 7.7[1][2][3] |
| Accuracy (% Bias) | ≤11.1[4] | ≤11.1[4] | - |
| Recovery (%) | 105.3[4] | 102.7[4] | 99 - 103.7[1][2][4] |
Conclusion
This application note details a sensitive, specific, and high-throughput UPLC-MS/MS method for the simultaneous quantification of thiamine and its phosphorylated metabolites in whole blood. The simple sample preparation and short analytical run time make this method a valuable tool for clinical diagnostics and research applications where the assessment of thiamine status is critical.
Visualizations
Caption: Simplified Thiamine Metabolic Pathway.
Caption: Experimental workflow for thiamine metabolite analysis.
Caption: Logical diagram of the UPLC-MS/MS system.
References
- 1. RePub, Erasmus University Repository: Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI–MS/MS [repub.eur.nl]
- 2. nvkc.nl [nvkc.nl]
- 3. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 4. A single-step method for simultaneous quantification of thiamine and its phosphate esters in whole blood sample by ultra-performance liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting instability of thiamine pyrophosphate during sample extraction
This guide provides troubleshooting advice and answers to frequently asked questions regarding the instability of thiamine (B1217682) pyrophosphate (TPP) during sample extraction and analysis.
Troubleshooting Guide: TPP Instability
This section addresses common issues encountered during TPP quantification, providing potential causes and actionable solutions.
Question: Why are my TPP measurements unexpectedly low or inconsistent?
Answer: Low or variable TPP levels are frequently caused by degradation during sample preparation. The pyrophosphate bond in TPP is highly susceptible to hydrolysis, a process accelerated by several factors.
-
Potential Cause 1: Suboptimal pH. TPP is most stable in acidic conditions (pH 3.5-4.5) and becomes unstable at neutral or alkaline pH, which promotes hydrolysis.
-
Solution: Ensure that the extraction buffer is sufficiently acidic. The use of agents like trichloroacetic acid (TCA) or perchloric acid (PCA) at concentrations of 5-10% is recommended to lower the pH and precipitate proteins. Always verify the pH of your final homogenate.
-
Potential Cause 2: High Temperature. Elevated temperatures significantly accelerate the rate of TPP degradation.
-
Solution: Maintain samples on ice at all stages of extraction and processing. Use pre-chilled buffers and centrifuge samples in a refrigerated unit. For long-term storage, samples should be kept at -80°C.
-
Potential Cause 3: Enzymatic Degradation. Tissues and biological fluids contain phosphatases, enzymes that actively cleave the phosphate (B84403) groups from TPP, converting it to thiamine monophosphate (TMP) and subsequently to thiamine.
-
Solution: Inactivate enzymes immediately. The most effective method is rapid deproteinization with an acid like TCA or PCA, which denatures phosphatases. For protocols where acid precipitation is not feasible, the inclusion of phosphatase inhibitors should be considered.
-
Potential Cause 4: Exposure to Light. Thiamine and its derivatives can be sensitive to light, which can contribute to their degradation over time.
-
Solution: Protect samples from direct light by using amber-colored tubes or by wrapping tubes in aluminum foil during extraction and storage.
Question: How can I prevent the conversion of TPP to TMP and thiamine in my samples?
Answer: Preventing this conversion is critical for accurate measurement and relies on controlling the factors that drive hydrolysis and enzymatic activity.
-
Immediate Acidification: The most crucial step is to homogenize the sample directly in a pre-chilled acidic solution (e.g., 10% TCA). This simultaneously halts enzymatic activity and creates a pH environment where TPP is stable.
-
Maintain Cold Chain: All steps, from sample collection to final analysis, should be performed at low temperatures (0-4°C) to minimize the rate of chemical hydrolysis.
-
Prompt Processing: Process samples as quickly as possible after collection. If immediate processing is not possible, flash-freeze the sample in liquid nitrogen and store it at -80°C until extraction.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for storing TPP standards and extracted samples? A1: The ideal pH for TPP stability is between 3.5 and 4.5. In this range, the rate of hydrolysis is minimal.
Q2: Can I use a buffer instead of a strong acid like TCA for extraction? A2: While some protocols use buffers, strong acids like TCA or PCA are superior for TPP analysis because they effectively precipitate proteins (including phosphatases) and ensure a stable, low-pH environment. If using a buffer, it must be acidic and may require the addition of phosphatase inhibitors.
Q3: For how long can I store my samples before TPP degradation becomes significant? A3: In an acidic extract (e.g., TCA supernatant) stored at 4°C, TPP can be stable for several hours to a day. For long-term storage, extracts or original samples should be frozen at -80°C, where TPP is stable for months. Avoid repeated freeze-thaw cycles.
Q4: Are there any chemical agents I should avoid during extraction? A4: Avoid strong oxidizing agents and substances that can create an alkaline environment. Additionally, be aware that some metal ions can catalyze TPP degradation. Using metal-chelating agents like EDTA can be beneficial, although acid precipitation is generally sufficient.
Quantitative Data Summary
The stability of TPP is highly dependent on pH and temperature. The following table summarizes the expected relative stability under different conditions based on established chemical principles.
| pH Value | Temperature | Expected TPP Stability | Key Degradation Pathway |
| 3.5 - 4.5 | 0-4°C | High | Minimal Hydrolysis |
| 3.5 - 4.5 | 25°C (Room Temp) | Moderate | Slow Chemical Hydrolysis |
| 7.0 (Neutral) | 0-4°C | Low to Moderate | Base-Catalyzed Hydrolysis & Enzymatic Degradation |
| 7.0 (Neutral) | 25°C (Room Temp) | Very Low | Rapid Hydrolysis & Enzymatic Degradation |
| > 8.0 (Alkaline) | 25°C (Room Temp) | Extremely Low | Very Rapid Base-Catalyzed Hydrolysis |
Experimental Protocols
Protocol: TPP Extraction from Whole Blood
This protocol is optimized for the stabilization and extraction of TPP from whole blood samples for subsequent HPLC analysis.
Materials:
-
Whole blood collected in EDTA-containing tubes
-
10% (w/v) Trichloroacetic Acid (TCA), ice-cold
-
Milli-Q or HPLC-grade water
-
Refrigerated centrifuge
-
Vortex mixer
-
Microcentrifuge tubes (amber or wrapped in foil)
Methodology:
-
Sample Preparation: Aliquot 200 µL of well-mixed whole blood into a pre-chilled 1.5 mL amber microcentrifuge tube.
-
Lysis and Deproteinization: Add 200 µL of ice-cold 10% TCA to the blood sample.
-
Homogenization: Immediately vortex the mixture vigorously for 30 seconds to ensure complete cell lysis and protein precipitation. The solution should appear as a uniform brownish suspension.
-
Incubation: Place the tube on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the TPP, and transfer it to a new, pre-chilled amber tube. Be careful not to disturb the protein pellet.
-
Analysis: The acidic supernatant is now ready for direct injection into an HPLC system for TPP quantification. If analysis is not performed immediately, store the extract at -80°C.
Visualizations
TPP Degradation Pathway
The primary pathway for TPP degradation in biological samples involves the sequential enzymatic or chemical hydrolysis of its phosphate groups.
Caption: TPP is hydrolyzed to TMP and then to Thiamine.
Troubleshooting Workflow for TPP Instability
This flowchart provides a logical sequence for diagnosing the root cause of low TPP recovery.
Caption: A step-by-step guide to diagnosing TPP loss.
Optimized TPP Extraction Workflow
This diagram illustrates the ideal workflow for preserving TPP integrity during sample extraction.
optimization of potassium ferricyanide derivatization for thiochrome analysis
Technical Support Center: Thiochrome (B1210408) Analysis
Welcome to the technical support center for the . This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the thiochrome analysis method?
A1: The thiochrome method is a highly sensitive fluorescence-based technique used to quantify thiamine (B1217682) (Vitamin B1) and its phosphate (B84403) esters. The method involves the chemical oxidation of non-fluorescent thiamine into the highly fluorescent compound, thiochrome. This reaction is typically carried out in an alkaline solution using an oxidizing agent, most commonly potassium ferricyanide (B76249).[1][2][3] The resulting thiochrome's fluorescence intensity, measured at an excitation wavelength of approximately 375 nm and an emission wavelength of 435 nm, is directly proportional to the original thiamine concentration.[4][5]
Q2: What is the specific role of potassium ferricyanide in the derivatization process?
A2: Potassium ferricyanide [K₃Fe(CN)₆] serves as the oxidizing agent in the reaction.[4][6][7][8] In an alkaline medium (typically pH > 8), it facilitates the oxidative cyclization of the thiamine molecule to form the fluorescent thiochrome.[6] The concentration of potassium ferricyanide is a critical parameter; insufficient amounts lead to incomplete derivatization, while an excess can further oxidize and degrade the formed thiochrome, reducing the fluorescence signal.[6]
Q3: Why is an alkaline pH essential for the reaction?
A3: An alkaline environment (pH > 8) is required for the oxidation of thiamine to thiochrome.[6] The fluorescence intensity of the resulting thiochrome is maximal at a highly alkaline pH, typically between 12 and 13.[6] Therefore, maintaining a stable and sufficiently high pH with a reagent like sodium hydroxide (B78521) (NaOH) is crucial for achieving maximum sensitivity.
Q4: How stable is the derivatized thiochrome product?
A4: The stability of thiochrome is a known challenge in this analysis. The fluorescent product can degrade, especially when exposed to light (photolysis) or if the reaction conditions are not optimal.[9][10] Some studies report that thiochrome can degrade within two hours of derivatization.[9] To mitigate this, it is recommended to analyze samples as soon as possible after derivatization, store them protected from light at low temperatures (e.g., 10°C), and consider using a reaction-stopping reagent if batch processing is necessary.[4]
Troubleshooting Guide
This guide addresses common problems encountered during thiochrome analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Low Peak Signal | 1. Incomplete Derivatization: Incorrect pH, insufficient potassium ferricyanide, or degraded reagents. | 1. Ensure the final reaction pH is >12.[6] Prepare fresh potassium ferricyanide and NaOH solutions. Optimize the concentration of potassium ferricyanide (a common starting point is 0.03-0.05% w/v).[9][11] |
| 2. Thiochrome Degradation: Delay between derivatization and injection, exposure to light. | 2. Minimize the time between derivatization and HPLC injection.[9] Protect samples from light using amber vials. Store derivatized samples at a low temperature (e.g., 10°C) if immediate analysis is not possible.[4] | |
| 3. HPLC-Fluorescence Detector Issue: Incorrect excitation/emission wavelengths, lamp failure. | 3. Verify detector settings (Ex: ~375 nm, Em: ~435 nm).[4][5] Check the status and age of the detector lamp. | |
| 4. Presence of Interfering Substances: Antioxidants like ascorbic acid can consume the ferricyanide.[6] | 4. Implement a sample cleanup step (e.g., Solid-Phase Extraction) to remove interfering compounds.[11] | |
| Poor Reproducibility / High Variability | 1. Inconsistent Reagent Addition: The method of mixing alkali and ferricyanide can affect the reaction. | 1. Some protocols recommend adding potassium ferricyanide and NaOH sequentially rather than as a pre-mixed reagent to improve consistency.[6] Ensure rapid and thorough mixing upon addition. |
| 2. Variable Reaction Time: Inconsistent timing between reagent addition and reaction quenching/injection. | 2. Use a precise timer for the derivatization step for all samples and standards. Automate the process if possible. | |
| 3. Thiochrome Instability: Degradation occurs at different rates across a batch of samples. | 3. Consider adding a quenching agent like sodium sulfite (B76179) or phosphoric acid to stop the reaction consistently across all samples, though effectiveness can vary.[6][9] | |
| Baseline Noise or Drifting | 1. Contaminated Mobile Phase or Reagents: Impurities in solvents, buffers, or derivatization reagents. | 1. Use HPLC-grade solvents and freshly prepared reagents.[4] Filter all solutions through a 0.22 µm filter before use.[4] |
| 2. Column Contamination: Buildup of matrix components on the HPLC column. | 2. Implement a column wash cycle after each run or batch. Use a guard column to protect the analytical column. | |
| 3. Post-Column Derivatization Issues (if applicable): Pulsations from the reagent pump. | 3. Install a pulse dampener for the reagent pump. Ensure proper mixing in the reaction coil. | |
| Peak Tailing or Splitting | 1. Column Degradation: Loss of stationary phase, particularly when using high pH mobile phases. | 1. Use a pH-resistant HPLC column designed for high-pH applications.[12] Check the manufacturer's specifications for your column's pH stability. |
| 2. Co-elution with Interfering Compounds: Matrix effects from the sample. | 2. Optimize the mobile phase gradient to improve the separation of the thiochrome peak from other components. Enhance the sample cleanup procedure. |
Optimized Experimental Protocol (Pre-column Derivatization)
This protocol provides a generalized methodology for the pre-column derivatization of thiamine. Users should optimize concentrations and volumes based on their specific instrumentation and sample matrix.
-
Sample Preparation:
-
Extract thiamine from the sample matrix (e.g., whole blood, tissue homogenate, food sample) using an appropriate method, often involving acid hydrolysis followed by enzymatic dephosphorylation (e.g., using taka-diastase) to convert thiamine esters to free thiamine.
-
Precipitate proteins using an agent like trichloroacetic acid (TCA).[7][8]
-
Centrifuge and collect the supernatant. Neutralize if necessary.
-
-
Reagent Preparation:
-
Sodium Hydroxide (NaOH) Solution: Prepare a 3.75 M NaOH solution in ultrapure water.[9]
-
Potassium Ferricyanide [K₃Fe(CN)₆] Solution: Prepare a 0.03 M (approx. 1% w/v) solution in ultrapure water. This solution is light-sensitive and should be prepared fresh daily and stored in an amber bottle.
-
-
Derivatization Procedure:
-
In an amber autosampler vial, add 100 µL of the prepared sample extract or standard.
-
Add 50 µL of the 0.03 M potassium ferricyanide solution and mix briefly.
-
Immediately add 100 µL of the 3.75 M NaOH solution.
-
Vortex the mixture vigorously for 30 seconds.
-
Allow the reaction to proceed for exactly 2 minutes in the dark.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system for analysis.[4]
-
Visualized Guides
// Nodes start [label="Problem:\nLow or No Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_reagents [label="Are derivatization\nreagents fresh?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_reagents_no [label="Prepare fresh K₃Fe(CN)₆\nand NaOH solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; q_ph [label="Is reaction pH\ncorrect (>12)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_ph_no [label="Adjust NaOH\nconcentration", fillcolor="#F1F3F4", fontcolor="#202124"]; q_detector [label="Are detector settings\ncorrect?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_detector_no [label="Set Ex: ~375nm\nEm: ~435nm.\nCheck lamp.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_time [label="Delay between derivatization\nand injection?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_time_yes [label="Minimize delay.\nProtect from light.\nRe-derivatize sample.", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="If problem persists,\ncheck sample prep\nand extraction efficiency.", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q_reagents; q_reagents -> a_reagents_no [label="No"]; q_reagents -> q_ph [label="Yes"]; q_ph -> a_ph_no [label="No"]; q_ph -> q_detector [label="Yes"]; q_detector -> a_detector_no [label="No"]; q_detector -> q_time [label="Yes"]; q_time -> a_time_yes [label="Yes"]; q_time -> end_node [label="No"]; } dot Caption: Decision tree for troubleshooting low signal issues.
References
- 1. Thiamine analysis [thiamine.dnr.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. Thiamine deficiency - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photolysis of thiochrome in aqueous solution: A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glsciences.com [glsciences.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Low-Level Thiamine Phosphate Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry-based detection of thiamine (B1217682) and its phosphate (B84403) esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving high sensitivity for thiamine phosphate detection by LC-MS/MS?
A1: The primary challenges include:
-
Low physiological concentrations: Thiamine phosphates, particularly thiamine triphosphate (TTP), are present at very low levels in biological matrices.
-
Ion suppression: Co-eluting matrix components, such as phospholipids (B1166683) and proteins, can significantly suppress the ionization of thiamine phosphates, leading to reduced sensitivity.[1][2]
-
Poor retention on reversed-phase columns: The high polarity of thiamine and its phosphates can lead to poor retention on traditional C18 columns, causing them to elute in the void volume with other unretained matrix components.
-
In-source instability: Phosphate esters can be susceptible to in-source fragmentation, leading to a distribution of the signal across multiple ions.
-
Analyte degradation: Thiamine and its phosphates can be sensitive to pH, temperature, and enzymatic degradation during sample preparation and storage.[3]
Q2: Is derivatization necessary for the analysis of thiamine phosphates?
A2: While older methods often relied on pre-column or post-column derivatization to convert thiamine and its phosphates into fluorescent thiochrome (B1210408) derivatives for HPLC with fluorescence detection, modern LC-MS/MS methods generally do not require derivatization.[4][5][6] Direct analysis of the underivatized compounds is preferred to simplify sample preparation and avoid potential variability from the derivatization reaction.[7][8]
Q3: What type of internal standard is recommended for quantitative analysis?
A3: The use of stable isotope-labeled internal standards (SIL-IS) is highly recommended for accurate quantification.[9] SIL-IS, such as thiamine-d3 or 13C-labeled thiamine phosphates, closely mimic the chromatographic behavior and ionization efficiency of the target analytes, effectively compensating for matrix effects and variations in sample processing.[9][10] If SIL-IS are unavailable, a structural analog like pyrithiamine (B133093) can be used, but it may not compensate for all matrix effects as effectively.[11][12]
Q4: What are the typical lower limits of quantification (LLOQs) achievable with modern LC-MS/MS methods?
A4: Recent LC-MS/MS methods have achieved LLOQs in the low nmol/L range for thiamine diphosphate (B83284) (TDP) in whole blood. For instance, some methods report LLOQs for TDP as low as 2.8 nmol/L to 15.625 nmol/L.[4][7][8] The achievable LLOQ will depend on the specific instrumentation, sample preparation method, and the matrix being analyzed.
Troubleshooting Guides
Problem 1: Low or No Analyte Signal
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Review the protein precipitation and extraction procedure. Ensure complete cell lysis, especially when working with whole blood, to release intracellular thiamine phosphates. Sonication can aid in complete hemolysis.[13] |
| Analyte Degradation | Minimize freeze-thaw cycles and keep samples on ice or at 4°C during processing.[4] Ensure the pH of the extraction and final sample solvent is appropriate to maintain analyte stability. |
| Ion Suppression | Incorporate a phospholipid removal step in your sample preparation, for example, by using specialized phospholipid removal plates.[1][2] Dilute the sample extract if high matrix effects are suspected. |
| Poor Ionization | Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas flows, and temperature. Thiamine phosphates are typically analyzed in positive ion mode.[9] |
| LC Pump Issues | A complete loss of signal could indicate a problem with the LC system, such as a pump losing its prime, especially the organic phase pump. Manually purge the pumps to ensure proper solvent delivery.[14] |
| Incorrect MS/MS Transitions | Verify the precursor and product ion m/z values for each analyte and internal standard. Optimize collision energies for each transition to maximize signal intensity. |
| Instrument Contamination | If the signal deteriorates over time, consider contamination of the ion source or mass spectrometer. Perform routine cleaning and maintenance as recommended by the instrument manufacturer.[15] |
Problem 2: Poor Peak Shape (Tailing, Splitting, or Broadening)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions on the LC Column | Interactions between the phosphate groups of the analytes and the metal surfaces of the HPLC system (e.g., column frit, tubing) can cause peak tailing. Consider using a column with MaxPeak High Performance Surfaces or passivating the system.[10] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly impact the peak shape of polar, ionizable compounds like thiamine phosphates. Experiment with different pH values to find the optimal condition for your column. A high pH (around 9.5) has been shown to be effective.[7][8] |
| Column Overload | Injecting too much sample can lead to peak fronting or broadening. Try reducing the injection volume or diluting the sample. |
| Column Degradation | If peak shape deteriorates over a series of injections, the column may be degrading. Replace the guard column or the analytical column. |
| Mismatched Sample and Mobile Phase Strength | Ensure the solvent used to reconstitute the final extract is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for this compound analysis.
Table 1: Linearity and LLOQs for Thiamine Phosphates in Whole Blood
| Analyte | Linearity Range (nmol/L) | Lower Limit of Quantification (LLOQ) (nmol/L) | Reference |
| Thiamine Diphosphate (TDP) | 15.625 - 1000 | 15.625 | [4] |
| Thiamine Monophosphate (TMP) | 3.125 - 200 | 3.125 | [4] |
| Thiamine (Th) | 1.563 - 100 | 1.563 | [4] |
| Thiamine Diphosphate (TDP) | 12 - 4870 | 12 | [9] |
| Thiamine Diphosphate (TDP) | Not Specified | 9.4 | [7][8] |
Table 2: Recovery and Precision Data
| Analyte | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Thiamine Diphosphate (TDP) | 103.7 | ≤15.9 | ≤11.1 | [4] |
| Thiamine Monophosphate (TMP) | 102.7 | ≤15.9 | ≤11.1 | [4] |
| Thiamine (Th) | 105.3 | ≤15.9 | ≤11.1 | [4] |
| Thiamine Diphosphate (TDP) | 99 | 3.5 | 7.6 | [9] |
| Thiamine Diphosphate (TDP) | 101-102 | 2.4-4.1 | 2.4-6.5 | [7][8] |
Experimental Protocols
Protocol 1: Single-Step Protein Precipitation for this compound Analysis in Whole Blood
This protocol is based on a method for the simultaneous quantification of thiamine and its phosphate esters.[4]
-
Sample Preparation:
-
To 100 µL of whole blood, add 20 µL of an internal standard working solution (containing isotopic internal standards for TDP, TMP, and thiamine).
-
Vortex for 30 seconds.
-
Add 300 µL of a protein precipitation agent (e.g., 10% trichloroacetic acid (TCA) or 0.1M HCl + 1.2 M perchloric acid).[1][9]
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: A reversed-phase C18 column suitable for polar analytes (e.g., a column with extended pH stability).
-
Mobile Phase A: 10 mM ammonium (B1175870) bicarbonate, pH 8.8.[1]
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate the thiamine phosphates.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each analyte and internal standard.
-
Protocol 2: Phospholipid Removal for Enhanced Sensitivity
This protocol incorporates a phospholipid removal step to reduce ion suppression.[1]
-
Sample Preparation:
-
Use a phospholipid removal plate (e.g., ISOLUTE® PLD+).
-
Add 330 µL of precipitation solvent (0.1M HCl + 1.2 M perchloric acid) to each well.
-
Add 200 µL of whole blood sample (pre-spiked with internal standard).
-
Mix thoroughly by repeated aspiration and dispensing.
-
Apply positive pressure to extract the analytes.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for injection.
-
-
LC-MS/MS Conditions:
-
Follow the LC-MS/MS conditions as described in Protocol 1, optimizing as necessary for the cleaner sample.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low or no analyte signal.
References
- 1. biotage.com [biotage.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A simple, sensitive, and specific method for the extraction and determination of thiamine and this compound esters in fresh yeast biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A single-step method for simultaneous quantification of thiamine and its phosphate esters in whole blood sample by ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of thiamin and thiamin phosphate esters in blood by liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. j-jabs.umin.jp [j-jabs.umin.jp]
- 7. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 8. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nvkc.nl [nvkc.nl]
- 10. Instrument Multiplexing: Amplified Throughput for Measurement of Vitamin B1 in Whole Blood Using Parallel Liquid Chromatography Systems Interfaced to a Single Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion pair liquid chromatography method for the determination of thiamine (vitamin B1) homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Analysis of Thiamine Phosphates in Complex Biological Matrices
Welcome to the technical support center for the analysis of thiamine (B1217682) and its phosphorylated forms (Thiamine Monophosphate - TMP, Thiamine Diphosphate (B83284) - TDP/TPP, and Thiamine Triphosphate - TTP) in complex biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure accurate quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Extraction
Q1: I am observing low recovery of thiamine phosphates from my whole blood samples. What are the potential causes and solutions?
A1: Low recovery of thiamine phosphates from whole blood is a common issue stemming from several factors during sample preparation. Here’s a troubleshooting guide:
-
Incomplete Cell Lysis: A significant portion of thiamine diphosphate (TDP), the most abundant form, is located within erythrocytes.[1][2] Incomplete lysis will lead to poor extraction.
-
Inefficient Protein Precipitation: Thiamine phosphates are often protein-bound, and inefficient protein removal will result in co-precipitation of the analytes of interest.[5][6]
-
Adsorption to Labware: Thiamine and its phosphates can adsorb to glass surfaces, leading to significant losses, especially at low concentrations.[9][10]
-
Solution: Use polypropylene (B1209903) or polycarbonate tubes and vials instead of glass.[9][10] If glass must be used, consider silanized glassware to minimize adsorption.[9]
-
-
Degradation of Thiamine Phosphates: Thiamine pyrophosphate (TPP) can be degraded to thiamine phosphate (B84403) (TP) during harsh extraction methods like heat treatment.[11][12] Thiamine is also labile in alkaline conditions.[6]
Q2: Which protein precipitation agent is better: Trichloroacetic Acid (TCA) or Perchloric Acid (PCA)?
A2: Both TCA and PCA are effective for precipitating proteins in biological samples. However, they have different implications for your workflow:
-
TCA: It is a strong acid that efficiently precipitates proteins. A potential drawback is that residual TCA can be difficult to remove completely and may cause increased fluorescence background in HPLC methods.[5] It is often removed by washing the supernatant with a water-saturated organic solvent like methyl-tert-butyl ether.[8]
-
PCA: This is also a strong acid for protein precipitation. Some studies have reported that PCA is preferred as it can lead to a lower fluorescence background compared to TCA.[5]
The choice may depend on your specific analytical method and instrumentation. It is advisable to test both and select the one that provides the best recovery and lowest background for your application.
Q3: Can I store my samples after extraction? What are the optimal storage conditions?
A3: Yes, but proper storage is crucial to prevent degradation. Thiamine diphosphate (TDP) in whole blood is reported to be stable for up to 5 days when stored at 2-8°C and for up to 72 hours at room temperature.[13] For longer-term storage, freezing at -20°C or below is recommended.[3][13] Extracted samples in acidic solutions (e.g., after TCA precipitation) have been noted to be stable for at least 48 hours.[5] Thiochrome (B1210408) derivatives, formed after derivatization, are also stable for at least 48 hours when stored at 10°C in the dark.[8]
Chromatography & Detection
Q4: I am seeing poor peak shape and resolution in my HPLC analysis. How can I improve this?
A4: Poor chromatography can be due to several factors related to the mobile phase, column, or sample matrix.
-
Mobile Phase pH: The pH of the mobile phase is critical for the retention and separation of thiamine and its phosphates. Ensure the pH is optimized and buffered for consistent results.
-
Column Choice: A reversed-phase C18 column is commonly used for the separation of thiamine derivatives.[7][14] Ensure your column is in good condition and has not exceeded its recommended number of injections.[8]
-
Matrix Effects: Complex biological matrices can introduce interfering substances that co-elute with your analytes, affecting peak shape and quantification.[15]
-
Derivatization Issues: Incomplete or inconsistent derivatization to thiochrome can lead to multiple peaks or poor signal response.
-
Solution: Ensure the derivatization reagent (e.g., potassium ferricyanide (B76249) in alkaline solution) is freshly prepared and that the reaction conditions (pH, time) are strictly controlled.[3][8]
-
Q5: What are the advantages of LC-MS/MS over HPLC with fluorescence detection for thiamine phosphate analysis?
A5: Both techniques are widely used, but LC-MS/MS offers several advantages:
-
Higher Specificity and Selectivity: LC-MS/MS provides better discrimination from matrix interferences due to the use of mass transitions for detection.[18][19]
-
No Derivatization Required: Some LC-MS/MS methods allow for the direct measurement of underivatized thiamine phosphates, simplifying sample preparation.[20]
-
Simultaneous Analysis: LC-MS/MS methods can be developed for the simultaneous quantification of multiple vitamins (e.g., B1 and B6) in a single run.[18][19]
-
Use of Stable Isotope-Labeled Internal Standards: This allows for more accurate quantification by correcting for matrix effects and variations in extraction recovery.[18][21]
However, HPLC with fluorescence detection after pre- or post-column derivatization to thiochrome is a very sensitive and robust method that is widely accessible.[7][8][14]
Data & Methodologies
Quantitative Data Summary
Table 1: Comparison of this compound Recovery and Method Performance.
| Parameter | Method/Condition | Matrix | Reported Value | Reference |
| Recovery | LC-MS/MS | Whole Blood | TPP: 99%, PLP: 94% | [18][19] |
| LC-MS/MS | Dried Blood Spots | 81.49% to 112.23% | [21] | |
| HPLC-Fluorescence | Whole Blood | >88% | [4] | |
| Precision (CV%) | HPLC-Fluorescence | Whole Blood | Within-run: <3.5%, Total: <9.4% | [7][8] |
| LC-MS/MS | Whole Blood | TPP Intra-assay: 3.5%, Inter-assay: 7.6% | [18][19] | |
| LC-MS/MS | Dried Blood Spots | Between-run & Within-run: < 8.56% | [21] | |
| Linearity | HPLC-Fluorescence | Whole Blood | Up to 4000 nmol/L | [7][8] |
| LC-MS/MS | Whole Blood | TPP: 12-4870 nmol/L | [18][19] | |
| Lower Limit of Quantification (LLOQ) | HPLC-Fluorescence | Whole Blood | 3 nmol/L | [7][8] |
| LC-MS/MS | Whole Blood | TPP: 12 nmol/L | [18][19] | |
| LC-MS/MS | Dried Blood Spots | 0.2 to 0.5 ng/mL | [21] |
Table 2: Stability of Thiamine Diphosphate (TDP) in Whole Blood.
| Storage Temperature | Duration | Stability | Reference |
| 2-8°C | 5 days | Stable | [13] |
| Room Temperature | 72 hours | Stable | [13] |
| Room Temperature | > 72 hours | Unstable | [13] |
Experimental Protocols
Protocol 1: Extraction of Thiamine Phosphates from Whole Blood for HPLC-Fluorescence Analysis
This protocol is based on methods described in the literature for protein precipitation followed by derivatization.[3][7][8]
-
Sample Collection: Collect whole blood in EDTA-containing tubes.[3] Samples can be frozen immediately for storage.[8]
-
Hemolysis: To 500 µL of thawed whole blood hemolysate, add an equal volume of deionized water. Vortex vigorously for 15 seconds.[8]
-
Protein Precipitation: Add 500 µL of ice-cold 10% Trichloroacetic Acid (TCA) to the hemolyzed sample.[8]
-
Incubation & Centrifugation: Vortex the mixture vigorously for 15 seconds and let it stand on ice for 15 minutes. Centrifuge at 13,000 x g for 6 minutes at 10°C.[8]
-
TCA Removal: Transfer the supernatant to a clean tube. Wash twice with 750 µL of water-saturated methyl-tert-butyl ether to remove TCA.[8]
-
Derivatization:
-
Transfer 80 µL of the washed supernatant to a well of a 96-well microtiter plate.[8]
-
Add 20 µL of methanol.[8]
-
Add 50 µL of freshly prepared potassium ferricyanide in 15% sodium hydroxide (B78521) to oxidize thiamine phosphates to thiochromes.[8]
-
-
Analysis: Inject the derivatized sample into the HPLC system for analysis with fluorescence detection (Excitation: ~375 nm, Emission: ~435 nm).[8]
Protocol 2: Extraction of Thiamine Phosphates from Yeast for HPLC-Fluorescence Analysis
This protocol is adapted from a method developed for fresh yeast biomass, which minimizes the degradation of TPP.[11][12]
-
Cell Harvesting: Centrifuge 10 mL of yeast culture at 10,000 x g for 10 minutes. Discard the supernatant.
-
Cell Lysis:
-
Resuspend the cell pellet in 0.1 M HCl.
-
Add an equal volume of 0.1 mm silica (B1680970) spheres.
-
Perform bead beating to mechanically lyse the cells.
-
-
Centrifugation: Centrifuge the lysate to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted thiamine phosphates.
-
Derivatization and Analysis: Proceed with the derivatization and HPLC analysis as described in Protocol 1.
Visual Guides
Caption: Workflow for this compound Analysis in Whole Blood.
Caption: Troubleshooting Guide for Low this compound Recovery.
References
- 1. Thiamine deficiency disorders: diagnosis, prevalence, and a roadmap for global control programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hiding in Plain Sight: Modern Thiamine Deficiency | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Pre-analytical challenges from adsorptive losses associated with thiamine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple, sensitive, and specific method for the extraction and determination of thiamine and this compound esters in fresh yeast biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of thiamin and thiamin phosphate esters in blood by liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. usgs.gov [usgs.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nvkc.nl [nvkc.nl]
- 20. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 21. A novel LC-MS/MS assay for vitamin B1, B2 and B6 determination in dried blood spots and its application in children - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing mobile phase composition for thiamine ester separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase composition for the separation of thiamine (B1217682) and its phosphate (B84403) esters (Thiamine Monophosphate - TMP, Thiamine Diphosphate (B83284) - TDP, and Thiamine Triphosphate - TTP) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating thiamine and its phosphate esters?
A1: The primary challenge lies in the high polarity and structural similarity of thiamine and its phosphorylated forms. Thiamine diphosphate (TDP) is the most abundant and biologically active form in the body.[1][2] These compounds are highly soluble in aqueous solutions and, therefore, show poor retention on traditional reversed-phase (C18) columns, often eluting near the solvent front. Achieving baseline separation between them requires careful optimization of the mobile phase and chromatographic conditions.
Q2: What are the common HPLC methods for separating thiamine esters?
A2: The most common methods involve reversed-phase HPLC with modifications to handle the polar nature of the analytes.[1] These methods include:
-
Ion-Pair Reversed-Phase HPLC: This is a widely used technique where an ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged thiamine esters, enhancing their retention on a non-polar stationary phase.[3][4][5]
-
Gradient Elution: A gradient of an organic modifier (like methanol (B129727) or acetonitrile) is used to separate compounds with a wide range of polarities within a single run.[1][2][6] This is effective for separating thiamine, TMP, TDP, and TTP in one analysis.
-
Isocratic Elution: A constant mobile phase composition is used. This method is simpler but may not achieve baseline resolution for all thiamine compounds simultaneously.[7]
Q3: Why is derivatization often required for the detection of thiamine and its esters?
A3: Thiamine and its esters have low native UV absorbance. To achieve the high sensitivity required for biological samples, a derivatization step is employed to convert them into highly fluorescent thiochrome (B1210408) derivatives.[1][2][7][8] This is typically done either pre-column or post-column by oxidation in an alkaline solution using an agent like potassium ferricyanide (B76249) or cyanogen (B1215507) bromide.[1][7][9]
Troubleshooting Guide
Q4: I am observing poor or no retention of my thiamine esters on a C18 column. How can I fix this?
A4: This is a common issue due to the high polarity of the analytes.
-
Introduce an Ion-Pairing Reagent: Add an ion-pairing agent like tetrabutylammonium (B224687) hydroxide (B78521) or sodium-1-hexanesulfonate to the mobile phase.[3][5][10] This will form a neutral ion pair with the analytes, increasing their affinity for the reversed-phase column and improving retention.
-
Decrease Mobile Phase Polarity: If not already at 100% aqueous, reduce the percentage of the organic solvent (methanol or acetonitrile) in your mobile phase at the start of your gradient or in your isocratic method.
-
Check pH: Ensure the mobile phase pH is appropriate. An acidic pH (e.g., pH 2.2 - 3.0) can help suppress the ionization of residual silanols on the column packing and provide better peak shapes.[9][10]
Q5: My peaks for thiamine and its esters are tailing. What are the likely causes and solutions?
A5: Peak tailing can result from several factors.
-
Secondary Interactions: Acidic silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with the basic amine group of thiamine, causing tailing. Adding a competing base like diethylamine (B46881) to the mobile phase can mitigate this.[10]
-
Sample Overload: Injecting too concentrated a sample can lead to tailing. Try diluting your sample.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column. Flush the column with a strong solvent (like 75% acetonitrile (B52724):25% isopropanol) to clean it.[11]
-
Column Void: A void or channel in the column packing can cause peak distortion. This may require column replacement.[11]
Q6: I am seeing poor resolution between the thiamine monophosphate (TMP) and thiamine diphosphate (TDP) peaks. What adjustments can I make?
A6: Improving the resolution between these closely eluting peaks requires fine-tuning the mobile phase.
-
Adjust Organic Modifier Concentration: A slight decrease in the organic solvent concentration can increase retention and improve the separation between early-eluting peaks.
-
Modify the Gradient Slope: If using a gradient, make the initial part of the gradient shallower. A slower increase in the organic modifier concentration will allow more time for the closely related compounds to separate.
-
Change the Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation, potentially resolving co-eluting peaks.
-
Optimize pH: A small change in the mobile phase pH can alter the ionization state of the analytes and improve separation.
Below is a troubleshooting workflow for addressing poor peak resolution.
Caption: Troubleshooting workflow for poor peak resolution.
Data Presentation: Comparison of HPLC Methods
The following tables summarize different mobile phase compositions and chromatographic conditions used for the separation of thiamine esters.
Table 1: Gradient Elution Method
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase A | 25 mmol/L Dibasic Sodium Phosphate (pH 7.0) : Methanol (90:10, v/v) |
| Mobile Phase B | 25 mmol/L Dibasic Sodium Phosphate (pH 7.0) : Methanol (30:70, v/v) |
| Gradient | 0–12.5% B in 1 min, ramp to 50% B in 0.5 min, hold at 50% B for 1.5 min |
| Flow Rate | 0.6 mL/min |
| Detection | Fluorescence (Ex: 375 nm, Em: 435 nm) after pre-column derivatization |
| Run Time | 5.5 min |
| Reference | [1][2] |
Table 2: Isocratic Ion-Pair Method
| Parameter | Condition |
| Column | Polyamino-filled (Asahipack NH2P-50 4E) |
| Mobile Phase | 90 mmol/L Phosphate buffer (pH 8.6) : Acetonitrile (40:60, v/v) |
| Flow Rate | 1.2 mL/min |
| Temperature | 40°C |
| Detection | Fluorescence (Ex: 375 nm, Em: 430 nm) after pre-column derivatization |
| Reference | [7] |
Table 3: Isocratic Ion-Pair Method with C18 Column
| Parameter | Condition |
| Column | Waters Xterra® MS C-18 (4.6mm × 150mm, 5 μm) |
| Mobile Phase | Buffer : Methanol (80:20, v/v). Buffer contains 8.0 mM sodium-1-hexanesulfonate, glacial acetic acid, and methanol, adjusted to pH 3.0 with diethylamine. |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV (245 nm for Thiamine) |
| Reference | [10] |
Experimental Protocols
Protocol 1: Thiamine Ester Analysis in Whole Blood by Gradient HPLC
This protocol is based on a rapid HPLC method for measuring thiamine and its phosphate esters.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood.
-
Add 100 µL of 10% Trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant for derivatization.
2. Pre-column Derivatization
-
In a new tube, mix 150 µL of the supernatant with methanol.[8]
-
Add 150 µL of a freshly prepared solution of potassium ferricyanide in 15% (w/v) sodium hydroxide.[8]
-
Vortex immediately. The derivatization reaction forms fluorescent thiochrome products.
-
Inject a 20 µL aliquot into the HPLC system within 1-2 minutes.[1][8]
3. HPLC Analysis
-
Use the chromatographic conditions outlined in Table 1 .
-
Identify and quantify peaks by comparing retention times and peak areas to those of known standards (Thiamine, TMP, TDP). Approximate elution times are TDP at 2.2 min, TMP at 2.8 min, and thiamine at 3.4 min.[1]
The general experimental workflow is illustrated in the diagram below.
Caption: General experimental workflow for thiamine ester analysis.
References
- 1. scispace.com [scispace.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. j-jabs.umin.jp [j-jabs.umin.jp]
- 8. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 9. glsciences.com [glsciences.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Thiamine Phosphate Assay Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in thiamine (B1217682) phosphate (B84403) assay results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in thiamine phosphate assays?
Variability in this compound assays can arise from pre-analytical, analytical, and post-analytical factors. Key sources include sample handling and storage, reagent stability, instrument performance, and data analysis. Thiamine and its phosphate esters are labile, making meticulous sample preparation and handling critical.[1]
Q2: How can I minimize pre-analytical variability?
To minimize pre-analytical variability, it is crucial to standardize sample collection and processing. This includes:
-
Controlling for patient status: Non-fasting and recent thiamine supplementation can affect results.[2]
-
Proper sample collection: Use appropriate anticoagulants like EDTA or heparin, as the choice of anticoagulant has been shown to have no significant effect on whole blood and plasma concentrations.[3]
-
Protecting samples from light: Exposure to light can degrade thiamine and its derivatives.[2]
-
Prompt processing: Process or freeze samples at -80°C as soon as possible to prevent degradation.[1] Thawing and refreezing should be minimized.[4]
-
Avoiding adsorptive losses: Thiamine can adsorb to glass surfaces, leading to significant losses, especially at low concentrations. Using polypropylene (B1209903) or other polymeric materials for vials and filters is recommended.[5]
Q3: My standard solutions seem to be a source of variability. What could be the cause?
Standard solutions of thiamine and its phosphate esters can be a significant source of variability due to their instability.
-
Purity of standards: The purity of commercially available thiamine and its phosphate esters can vary.[6] It is advisable to verify the purity of standard materials.
-
Degradation: this compound esters are known to be labile, especially in dilute solutions.[6][7] They can degrade to thiamine, which can alter the accuracy of the assay. Standard solutions should be prepared fresh daily.[7]
Q4: I am observing inconsistent peak areas in my HPLC analysis. What should I check?
Inconsistent peak areas in HPLC analysis can be due to several factors:
-
Incomplete derivatization: The conversion of thiamine and its phosphates to fluorescent thiochrome (B1210408) derivatives is a critical step. Ensure that the derivatization agent (e.g., alkaline potassium ferricyanide) is fresh and that the reaction conditions (pH, time) are optimal and consistent.[1][8]
-
Mobile phase issues: The concentration of the phosphate buffer in the mobile phase can affect column stability and peak shape.[9] Inconsistent mobile phase composition can lead to shifts in retention times and variable peak areas.
-
Column degradation: The analytical column can degrade over time, affecting separation efficiency. A column may remain stable for approximately 500 injections.[4]
-
Injector variability: Check the autosampler for any issues with injection volume precision.
Troubleshooting Guide
Issue 1: Low or No Signal/Recovery
| Potential Cause | Troubleshooting Step |
| Degradation of Thiamine/Analytes | Ensure samples were protected from light and processed promptly after collection.[2] Keep samples on ice during processing.[1] |
| Inefficient Protein Precipitation | Use cold 10% trichloroacetic acid (TCA) and ensure complete mixing and sufficient incubation time at 4°C.[1][10] |
| Incomplete Derivatization | Prepare fresh derivatization reagent (e.g., potassium ferricyanide).[7] Optimize reaction pH and time.[8] |
| Adsorptive Losses | Use polypropylene or polycarbonate vials and filters instead of glass to prevent thiamine from sticking to surfaces.[5] |
| Fluorescence Detector Issue | Check the detector's lamp and settings (excitation and emission wavelengths). |
Issue 2: High Background or Interfering Peaks
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Perform a sample cleanup using solid-phase extraction (SPE).[8] An extraction of the thiochrome derivatives into an organic solvent like isobutanol can also help.[1][8] |
| Contaminated Reagents or Solvents | Use HPLC-grade solvents and freshly prepared reagents. |
| Presence of Interfering Substances | Vitamins B2 and B6, caffeine, and common over-the-counter drugs have been shown not to interfere.[4] However, other compounds in complex matrices might. Review the sample matrix for potential interferences. |
Issue 3: Poor Peak Shape or Resolution
| Potential Cause | Troubleshooting Step |
| Suboptimal Mobile Phase Composition | Adjust the buffer concentration and organic modifier percentage in the mobile phase. A phosphate buffer concentration of 20–50 mmol/L is often optimal.[9] |
| Column Overload | Dilute the sample and re-inject. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary. |
Quantitative Data Summary
Table 1: Typical Performance Characteristics of an HPLC-Fluorescence Assay for Thiamine Phosphates
| Parameter | Value | Reference |
| Linearity | Up to 4000 nmol/L | [4][10] |
| Lower Limit of Quantification (LLOQ) | 3 nmol/L | [4][10] |
| Within-run Coefficient of Variation (CV) | < 3.5% | [4][10] |
| Total Coefficient of Variation (CV) | < 9.4% | [4][10] |
| Recovery | 95% - 103% | [4] |
Table 2: Reference Ranges for Thiamine and its Esters in Whole Blood (Healthy Adults)
| Analyte | Concentration Range (nmol/L) | Reference |
| Thiamine Diphosphate (B83284) (TDP) | 70 - 180 | [10][11] |
| Total Thiamine | 75 - 195 | [10][11] |
Experimental Protocols
Protocol 1: Quantification of Thiamine and its Phosphate Esters in Whole Blood by HPLC with Fluorescence Detection
This protocol outlines the key steps for the analysis of thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (TDP) in whole blood.
1. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
To 500 µL of whole blood, add 500 µL of cold 10% trichloroacetic acid (TCA) to precipitate proteins.[10]
-
Vortex the mixture and incubate at 4°C for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[10]
-
Collect the clear supernatant.
2. Derivatization to Thiochrome:
-
To the supernatant, add an alkaline solution of potassium ferricyanide (B76249) (e.g., 0.1% potassium ferricyanide in 5 N NaOH).[8]
-
Mix and allow the reaction to proceed for a defined period in the dark.
3. HPLC Analysis:
-
Column: Reverse-phase C18 column.[1]
-
Mobile Phase: A mixture of phosphate buffer (e.g., 90 mmol/L, pH 8.6) and an organic solvent like acetonitrile (B52724) or methanol.[1][7]
-
Detection: Fluorescence detector with excitation at approximately 365-375 nm and emission at 430-450 nm.[1]
-
Quantification: Generate a standard curve using known concentrations of thiamine, TMP, and TDP standards that have undergone the same sample preparation process.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for assay variability.
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. Assay values for thiamine or this compound esters in whole blood do not depend on the anticoagulant used - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. plaza.umin.ac.jp [plaza.umin.ac.jp]
- 7. j-jabs.umin.jp [j-jabs.umin.jp]
- 8. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. emedicine.medscape.com [emedicine.medscape.com]
refining sample cleanup procedures for urine thiamine phosphate analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding sample cleanup procedures for the analysis of thiamine (B1217682) and its phosphate (B84403) esters (Thiamine Monophosphate - TMP, Thiamine Diphosphate - TDP) in urine.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation and analysis of urinary thiamine phosphates.
Issue 1: Low Analyte Recovery
| Possible Cause | Troubleshooting Step | Explanation |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) protocol. Consider using a strong cation-exchange SPE cartridge, which has been shown to be essential for good recovery, especially in complex matrices.[1] Ensure the pH of the sample is low (around 1-2) before loading onto the SPE cartridge to maximize retention of thiamine and its phosphates.[1] | Thiamine and its phosphates are cationic and will bind more effectively to a cation-exchange sorbent at a low pH. |
| For liquid-liquid extraction, ensure the pH of the aqueous phase is optimized for the partitioning of your analytes into the organic solvent. | ||
| Analyte Degradation | Minimize sample exposure to high temperatures and alkaline conditions. Thiamine is unstable at neutral and alkaline pH. | Thiamine degradation is pH and temperature-dependent. Keeping samples acidified and cool helps to preserve the analytes. |
| Adsorption to Surfaces | Use low-binding collection and storage containers (e.g., polypropylene). Avoid glass fiber filters for sample filtration as they can cause significant thiamine loss through adsorption.[2] | Thiamine can adsorb to certain surfaces, leading to lower recovery. Using appropriate materials for sample handling is crucial.[2] |
Issue 2: High Matrix Effects in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step | Explanation |
| Insufficient Sample Cleanup | Implement a more rigorous sample cleanup procedure. A well-optimized SPE method can effectively remove interfering matrix components.[1] | Co-eluting matrix components can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification. |
| Consider a two-step cleanup, such as protein precipitation followed by SPE, for particularly complex urine samples. | ||
| Chromatographic Co-elution | Optimize the HPLC/UHPLC separation. Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., HILIC) to better separate the analytes from interfering compounds. A titania-based column has been shown to effectively retain and separate thiamine from hydrophobic interferences without the need for ion-pairing reagents.[3][4] | Improving chromatographic resolution is a key strategy to mitigate matrix effects. |
| Ion Suppression/Enhancement | Use a stable isotope-labeled internal standard for each analyte (e.g., Thiamine-d3). | Internal standards that co-elute with the analyte can compensate for variations in ionization efficiency caused by matrix effects. |
Issue 3: Poor Chromatographic Peak Shape (Tailing, Broadening)
| Possible Cause | Troubleshooting Step | Explanation |
| Secondary Interactions with Column Hardware | Use a column with a biocompatible or inert surface, or a system with MaxPeak High Performance Surfaces (HPS) technology. | Phosphate-containing compounds like thiamine phosphates are known to interact with the metal surfaces of standard HPLC columns and systems, leading to peak tailing and reduced sensitivity. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analytes are in a consistent ionic state. For reversed-phase chromatography, a lower pH is generally preferred for good peak shape of basic compounds like thiamine. | |
| Column Overload | Dilute the sample or inject a smaller volume. | Injecting too much sample can lead to peak distortion. |
Frequently Asked Questions (FAQs)
Q1: What is the best sample cleanup method for urine thiamine phosphate analysis?
The optimal method depends on the analytical technique and the required sensitivity.
-
Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up urine samples. Strong cation-exchange SPE is particularly effective for retaining thiamine and its phosphates.[1]
-
Liquid-Liquid Microextraction (LLME): Methods like solidification of a floated organic drop microextraction (SFDME) have been developed and can provide good recovery and sensitivity.[5]
-
Direct Injection: For some HPLC methods with specific column chemistries, such as titania-based columns, direct injection of urine samples after minimal pretreatment (e.g., centrifugation) may be possible, simplifying the workflow.[3][4][6]
Q2: How should I store urine samples for this compound analysis?
To ensure the stability of thiamine and its phosphates, urine samples should be stored at -80°C for long-term storage. For short-term storage (up to 48 hours), refrigeration at 4°C is acceptable, provided the samples are acidified. It is crucial to minimize freeze-thaw cycles.
Q3: Can I analyze total thiamine without separating the different phosphate forms?
Yes, it is possible to measure total thiamine. This typically involves an enzymatic dephosphorylation step to convert thiamine phosphates to free thiamine, followed by analysis. However, analyzing the individual phosphate esters (especially TDP, the active form) can provide more detailed insights into thiamine status.
Q4: What are the typical recovery rates I should expect from my sample cleanup?
Recovery rates can vary depending on the method and the complexity of the urine matrix. Well-optimized methods should aim for recoveries in the range of 85-115%. For example, a titania-based HPLC method for thiamine in urine reported recoveries of 96-114%[3][4], while another HPLC method with on-line sample cleanup showed recoveries of 84.8–98.8%[6]. A liquid phase microextraction procedure reported relative recoveries of 90.5 to 106.8%.[5]
Quantitative Data Summary
The following table summarizes the performance of different sample cleanup and analytical methods for thiamine in urine.
| Method | Sample Cleanup | Recovery (%) | Linearity Range | Limit of Detection (LOD) | Reference |
| HPLC-UV | Titania-based column (direct injection) | 96 - 114 | 0.25–125 µg/mL | 75 ng/mL | [3][4] |
| HPLC-Fluorescence | On-line cleanup with a polyethylene (B3416737) column | 84.8 - 98.8 | Not specified | Not specified | [6] |
| RP-HPLC-UV | Solidification of a floated organic drop microextraction (SFDME) | 90.5 - 106.8 | 5-400 µg/L | 3.1-9.2 µg/L | [5] |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Urine this compound Analysis
This protocol provides a general procedure for the cleanup of urine samples using a strong cation-exchange SPE cartridge.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge the urine sample at 4000 x g for 10 minutes to pellet any precipitates.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Acidify the sample by adding 100 µL of 1M formic acid (final pH ~2-3).
-
-
SPE Cartridge Conditioning:
-
Condition a strong cation-exchange SPE cartridge (e.g., 1 mL, 30 mg) by passing the following solutions sequentially:
-
1 mL of methanol (B129727)
-
1 mL of deionized water
-
1 mL of 0.1M formic acid
-
-
-
Sample Loading:
-
Load the pre-treated 1.1 mL urine sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the cartridge at a slow, steady flow rate (approx. 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1M formic acid to remove unretained matrix components.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
-
Elution:
-
Elute the thiamine and its phosphates from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
Ensure the elution solvent is freshly prepared.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS or HPLC analysis.
-
Vortex and transfer to an autosampler vial.
-
Visualizations
Caption: Experimental workflow for urine this compound analysis using SPE.
References
- 1. An Improved Method for the Quantification of Thiamine (Vitamin B1) in Cocoa-Containing Beverage Powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-analytical challenges from adsorptive losses associated with thiamine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of thiamine (vitamin B1) in pharmaceutical tablets and human urine by titania-based ligand-exchange hydrophilic interaction chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
avoiding thiamine phosphate degradation during heat-based extraction methods
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the heat-based extraction and analysis of thiamine (B1217682) and its phosphate (B84403) esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause thiamine phosphate degradation during sample extraction?
A1: Thiamine and its phosphate esters are sensitive to several factors during extraction, particularly when using heat-based methods. The most significant factors include:
-
Temperature and Time: Prolonged exposure to high temperatures is a primary cause of degradation. Thiamine pyrophosphate is particularly vulnerable to heat.[1]
-
pH: Thiamine is most stable in acidic conditions (pH < 6.0). As the pH becomes neutral or alkaline, the rate of degradation increases significantly.[2][3]
-
Presence of Metal Ions: Certain metal ions, such as copper (Cu⁺, Cu²⁺) and iron (Fe²⁺, Fe³⁺), can catalyze the degradation of thiamine.[4]
-
Oxidizing and Reducing Agents: Thiamine's structure, particularly the methylene (B1212753) bridge, is susceptible to cleavage by agents like sulfites, which are sometimes used as preservatives.[5]
-
Thiaminases: The presence of thiaminase enzymes, found in some biological samples like fish and microorganisms, can actively break down thiamine.[6][7]
Q2: I am seeing lower than expected concentrations of thiamine pyrophosphate (TPP) in my heat-extracted samples. What could be the cause?
A2: Lower than expected TPP concentrations after heat extraction are a common issue. Besides the general degradation factors mentioned in Q1, a likely cause is the heat-induced conversion of TPP to thiamine monophosphate (TP) and free thiamine.[5][8] Heat treatment at 95°C for 30 minutes has been shown to cause this degradation.[8][9][10] Consider using a non-heat-based extraction method, such as bead beating, to preserve the native proportions of thiamine vitamers.[8][9][10]
Q3: My sample extracts are showing a brownish color and a strong odor after heat extraction. Is this related to thiamine degradation?
A3: Yes, the development of a brownish color and a potent aroma can be indicative of thiamine degradation, particularly for the thiamine chloride hydrochloride (TClHCl) salt form. These sensory changes can occur even with relatively small measured losses of the vitamin, suggesting the formation of potent degradation byproducts.
Q4: Can I store my extracted samples before HPLC analysis? What are the optimal storage conditions?
A4: To minimize degradation, it is best to analyze samples as quickly as possible after extraction. If storage is necessary, samples should be kept at -20°C or lower.[5] For whole blood samples intended for thiamine analysis, they are stable for one day at 2-8°C when protected from light, and should be frozen at -20°C for longer-term storage.[4]
Troubleshooting Guides
Issue 1: Low Recovery of Thiamine Phosphates
| Possible Cause | Troubleshooting Step |
| Heat-Induced Degradation | Reduce extraction temperature and/or time. Validate your extraction protocol to find the optimal balance between recovery and stability. Consider alternative, non-heat-based methods like bead beating. |
| Unfavorable pH | Ensure the extraction buffer is acidic (ideally pH 3-5). Adjust the pH of your sample homogenate before heating. |
| Presence of Metal Ions | If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your extraction buffer. |
| Thiaminase Activity | For samples known to contain thiaminases (e.g., certain fish tissues), heat treatment can inactivate the enzyme. However, this must be balanced against the risk of thermal degradation of thiamine itself. |
| Adsorption to Labware | Thiamine can adsorb to glass surfaces.[11] Using silanized glass vials or polypropylene (B1209903) tubes may help to minimize this loss. |
Issue 2: Inconsistent or Irreproducible HPLC Results
| Possible Cause | Troubleshooting Step |
| Degradation of Derivatized Sample | The fluorescent thiochrome (B1210408) derivative, formed for detection, can be unstable. Analyze samples as soon as possible after derivatization. Some studies report instability within 2 hours.[12] |
| Mobile Phase Issues | Ensure the mobile phase is freshly prepared and properly degassed. Check the pH of the buffer. |
| Column Performance | The column may be degrading or contaminated. Flush the column according to the manufacturer's instructions or replace it if necessary. |
| Inconsistent Derivatization | The derivatization reaction is pH-sensitive. Ensure consistent and accurate pH adjustment of all samples and standards before adding the derivatizing agent. |
Quantitative Data on Thiamine Degradation
The following tables summarize the impact of temperature and pH on thiamine stability.
Table 1: Effect of Temperature on Thiamine Retention
| Temperature | Duration | Matrix | Thiamine Retention (%) |
| 80°C | 5 days | 27 mg/mL Thiamine Mononitrate (TMN) solution | 32% |
| 80°C | 5 days | 27 mg/mL Thiamine Chloride Hydrochloride (TClHCl) solution | 94% |
| 95°C | 30 min | Yeast Biomass (Heat Treatment) | Significant degradation of TPP to TP |
| 100°C | Not Specified | Canned Peas (pH 6.9) | ~30% |
| 100°C | Not Specified | Canned Peas (pH 5.6) | ~58% |
| 121°C | Not Specified | Pressure Cooked Cowpeas | Increased retention compared to boiling at 100°C |
Table 2: Effect of pH on Thiamine Stability at 25°C
| pH | Buffer (0.1 M) | Time for 10% Loss (weeks) |
| 4 | Phosphate | 79 |
| 7 | Phosphate | 3 |
| 4 | Citrate | Less stable than phosphate |
| 7 | Citrate | More stable than phosphate |
Experimental Protocols
Protocol 1: Heat-Based Extraction of Thiamine from Food Samples
This protocol is adapted from methods used for food matrices and involves acid hydrolysis to release thiamine from its protein-bound forms.
Materials:
-
Homogenized food sample
-
0.1 N Hydrochloric acid (HCl)
-
2.5 M Sodium Acetate solution
-
Taka-diastase enzyme
-
50% Trichloroacetic acid (TCA) solution
-
Deionized water
-
Centrifuge
-
Water bath
-
pH meter
-
0.45 µm filter
Procedure:
-
Weigh 5 g of the homogenized sample into a flask.
-
Add 60 mL of 0.1 N HCl and blend at high speed for 2-3 minutes.
-
Heat the mixture in a water bath at 100°C for 1 hour.[13]
-
Cool the mixture to room temperature.
-
Adjust the pH to 4.0-4.5 using 2.5 M Sodium Acetate solution.
-
Add 200 mg of Taka-diastase, mix well, and incubate for 18 hours at 45°C to dephosphorylate thiamine esters.[13]
-
Add 2 mL of 50% TCA solution and heat at 100°C for 15 minutes to precipitate proteins.[13]
-
Cool and adjust the pH to 2.6-2.8 with Sodium Acetate.
-
Bring the final volume to 100 mL with deionized water.
-
Centrifuge to pellet precipitates and filter the supernatant through a 0.45 µm filter before HPLC analysis.[13]
Protocol 2: Non-Heat Extraction of Thiamine Phosphates using Bead Beating
This method is recommended for preserving the different phosphate forms of thiamine and is particularly useful for cellular samples like yeast.[8][9][10]
Materials:
-
Fresh cell biomass (e.g., yeast pellet)
-
0.1 M Hydrochloric acid (HCl)
-
Lysing matrix (e.g., 0.1 mm silica (B1680970) spheres)
-
Bead beater instrument
-
Microcentrifuge tubes
-
Centrifuge
-
0.2 µm filter
Procedure:
-
Place a known amount of fresh cell biomass into a microcentrifuge tube containing a lysing matrix.
-
Add 0.1 M HCl to the tube.
-
Secure the tube in the bead beater and process according to the manufacturer's instructions (e.g., specific speed and duration cycles).
-
After homogenization, centrifuge the tube to pellet cell debris and the lysing matrix.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.2 µm filter prior to derivatization and HPLC analysis.
Visualizations
Thiamine Degradation Pathway
This diagram illustrates the cleavage of the thiamine molecule, a common degradation route.
Caption: Simplified pathway of thiamine degradation.
Thiamine Metabolism and Phosphorylation
This diagram shows the metabolic pathway of thiamine, including its phosphorylation to active coenzyme forms.
Caption: Metabolic phosphorylation pathway of thiamine.
Experimental Workflow: Sample to Analysis
This workflow outlines the key decision points and steps from sample preparation to final analysis.
Caption: Decision workflow for thiamine extraction and analysis.
References
- 1. Thiamin Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Thermal degradation of thiamine in bread - UBC Library Open Collections [open.library.ubc.ca]
- 3. reddit.com [reddit.com]
- 4. sceti.co.jp [sceti.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. SMPDB [smpdb.ca]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. j-jabs.umin.jp [j-jabs.umin.jp]
- 9. open.clemson.edu [open.clemson.edu]
- 10. A simple, sensitive, and specific method for the extraction and determination of thiamine and this compound esters in fresh yeast biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Lysis Methods for Thiamine Phosphate Extraction from Yeast
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of thiamine (B1217682) and its phosphate (B84403) esters from yeast.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for lysing yeast cells to extract thiamine phosphates?
A1: Yeast cells have a robust cell wall, making lysis a critical step. The primary methods can be categorized as mechanical, chemical, and enzymatic.[1]
-
Mechanical methods physically disrupt the cell wall. Common techniques include bead beating (using glass or silica (B1680970) beads), sonication, and freeze-thaw cycles.[2][3]
-
Chemical methods use solvents or detergents to permeabilize the cell wall and membrane. Examples include treatment with boiling ethanol (B145695), cold methanol (B129727), chloroform-methanol mixtures, strong acids (like trichloroacetic acid - TCA), or bases (like sodium hydroxide (B78521) - NaOH).[4][5][6]
-
Enzymatic methods utilize enzymes like lyticase or zymolyase to specifically digest the yeast cell wall, which is primarily composed of glucans and mannoproteins.[5][7]
Q2: Which lysis method is best for preserving the phosphorylation state of thiamine?
A2: For accurately quantifying the different forms of thiamine (thiamine, thiamine monophosphate, and thiamine pyrophosphate), it is crucial to use a method that prevents enzymatic degradation during extraction. Mechanical lysis using bead beating in an acidic buffer (e.g., 0.1 M HCl) has been shown to be the most effective method for preventing the degradation of the biologically active form, thiamine pyrophosphate (TPP), into thiamine monophosphate (TP).[8][9][10][11] Heat treatment methods can inadvertently cause this degradation, leading to inaccurate measurements of the individual vitamers.[8][11]
Q3: My thiamine phosphate yields are low. What are the possible causes?
A3: Low yields can stem from several factors:
-
Incomplete Cell Lysis: The yeast cell wall is notoriously tough. If your lysis method is not efficient, a significant portion of the intracellular content will remain unextracted. Consider increasing the intensity or duration of your chosen method (e.g., longer bead beating time, higher sonication power) or switching to a more robust method.[12]
-
Metabolite Degradation: Thiamine phosphates can be degraded by phosphatases released during cell lysis. It is critical to rapidly quench metabolic activity before extraction, often by using cold solutions like methanol at -40°C.[2] The extraction method itself should also inhibit enzymatic activity; for instance, boiling ethanol and acidic conditions help denature enzymes.[8][13]
-
Inefficient Extraction Solvent: The choice of solvent can drastically affect measured metabolite levels.[4] For phosphorylated compounds like thiamine phosphates, boiling ethanol and chloroform-methanol mixtures have demonstrated high extraction efficiency.[4][14] Cold solvent extractions may yield lower concentrations for phosphorylated metabolites.[13][15]
-
Suboptimal Quenching: Failing to rapidly halt all biochemical reactions can alter metabolite levels. The process of quenching, sampling, and extraction is key to obtaining unbiased quantitative data.[15]
Q4: Can I use enzymatic lysis for this compound extraction?
A4: While enzymatic lysis using lyticase or zymolyase is a gentle method for protein extraction, it may not be ideal for metabolite analysis of thiamine phosphates.[5][16] The process is typically performed under physiological pH and temperature conditions that may not sufficiently inactivate endogenous phosphatases, potentially leading to the degradation of thiamine pyrophosphate and thiamine monophosphate. If enzymatic lysis is necessary, it should be followed by a rapid inactivation step, such as the addition of a strong acid like TCA.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between replicates | 1. Incomplete or variable cell lysis. 2. Non-homogenous cell suspension. 3. Variable timing in quenching or extraction steps. | 1. Optimize lysis parameters (e.g., for bead beating, standardize yeast/bead ratio, vortexing time, and speed).[12] 2. Ensure the cell pellet is fully resuspended before lysis. 3. Standardize all incubation times and temperatures precisely. Use a timer and pre-chilled/heated blocks. |
| Degradation of Thiamine Pyrophosphate (TPP) to this compound (TP) | 1. Phosphatase activity during extraction. 2. Use of high temperatures in non-acidic conditions. | 1. Use a mechanical disruption method like bead beating with a strong acid (e.g., 0.1 M HCl or 12% TCA) to immediately denature enzymes.[6][8] 2. Avoid prolonged heat treatment unless combined with an acid. Bead beating is superior for preserving vitamer proportions.[8][11] |
| Low recovery of all thiamine forms | 1. Inefficient cell disruption. 2. Poor extraction efficiency of the solvent used. 3. Metabolite leakage during the quenching/washing step. | 1. Switch to a more rigorous lysis method like bead beating or high-pressure homogenization. For bead beating, ensure optimal parameters are used.[12][17] 2. Use solvents known for good performance with phosphorylated intermediates, such as boiling ethanol or a chloroform-methanol mixture.[4][14] 3. Quench cultures with methanol at -40°C or colder to minimize leakage.[2] |
| Interference in downstream analysis (e.g., HPLC) | 1. Contaminants from the lysis buffer (e.g., salts, detergents). 2. Incomplete removal of proteins or cell debris. | 1. If possible, use a method that does not require non-volatile salts. Methods like boiling ethanol or cold methanol are advantageous as the solvent can be easily evaporated.[18] 2. Ensure a thorough centrifugation step after lysis to pellet all debris. Consider a protein precipitation step with TCA or acetonitrile (B52724) if needed.[6] |
Data Presentation: Comparison of Extraction Methods
The choice of extraction method significantly impacts the measured levels of intracellular metabolites. The following table summarizes findings from studies comparing various extraction techniques for yeast metabolomics, with a focus on phosphorylated compounds relevant to this compound analysis.
| Extraction Method | Principle | Advantages | Disadvantages | Suitability for Phosphorylated Metabolites |
| Bead Beating (in Acid) | Mechanical disruption | Excellent for tough cell walls; effectively prevents TPP degradation.[8][9] | Can generate heat (requires cooling); may require specialized equipment. | Excellent. Considered the preferred method for accurate quantification of thiamine vitamers.[8][10][11] |
| Boiling Ethanol (BE) | Chemical/Thermal lysis | Simple, rapid, and effective at inactivating enzymes; high extraction efficiency.[4] | Flammable solvent; requires careful handling. | Very Good. Shows high efficacy and recovery for a broad range of metabolites, including phosphorylated intermediates.[4][13][14] |
| Chloroform-Methanol (CM) | Chemical lysis | High extraction efficiency, comparable to boiling ethanol.[4][14] | Uses toxic solvents; requires phase separation, which can be complex. | Very Good. Yields nearly identical levels to boiling ethanol for many metabolites.[4] |
| Cold Methanol | Chemical lysis | Simple and uses a single solvent that is easily removed.[18] | May be less efficient for extracting phosphorylated compounds compared to boiling methods.[13][15] | Moderate. Can result in significantly lower concentrations of phosphorylated sugars and nucleotides.[15] |
| Heat Treatment (in Water/Buffer) | Thermal lysis | Simple and inexpensive. | Can cause degradation of TPP to TP, leading to inaccurate vitamer ratios.[8][11] | Poor. Not recommended if accurate quantification of TPP and TP is required. |
| Enzymatic Lysis | Biological digestion | Gentle, preserves protein activity.[19] | Slower; may not inactivate endogenous phosphatases, risking metabolite degradation. | Poor to Moderate. Generally not recommended for metabolite analysis unless followed by rapid acid quenching. |
Experimental Protocols
Protocol 1: Recommended Method - Bead Beating for this compound Extraction
This protocol is adapted from methodologies proven to be effective for the specific extraction and preservation of this compound esters.[8][9][11]
Materials:
-
Yeast cell pellet
-
0.1 M Hydrochloric Acid (HCl), pre-chilled at 4°C
-
0.1 mm silica spheres (or acid-washed glass beads)
-
Microcentrifuge tubes (2 mL), pre-chilled
-
Bead beater/homogenizer (e.g., FastPrep)
-
Refrigerated microcentrifuge
Procedure:
-
Harvest yeast cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C).
-
Discard the supernatant and wash the cell pellet with cold sterile water.
-
Transfer a known amount of the fresh yeast biomass to a pre-chilled 2 mL microcentrifuge tube.
-
Add an equal volume of 0.1 mm silica spheres to the tube.
-
Add 1 mL of pre-chilled 0.1 M HCl.
-
Immediately process the tubes in a bead beater. A typical setting is 3 cycles of 45 seconds at a speed of 6.0 m/s, with 1 minute of cooling on ice between cycles. Note: Optimal settings may vary by instrument and yeast strain.
-
After homogenization, centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the cell debris and beads.
-
Carefully collect the supernatant, which contains the extracted thiamine phosphates.
-
The extract is now ready for downstream analysis, such as derivatization for HPLC-fluorescence detection.
Protocol 2: Alternative Method - Boiling Ethanol Extraction
This protocol is a robust alternative for general metabolite extraction, including phosphorylated compounds.[4][13]
Materials:
-
Yeast cell pellet
-
75% Ethanol solution (v/v), pre-heated to 95°C
-
Dry ice/ethanol bath or liquid nitrogen
-
Heated water bath or block (95°C)
-
Refrigerated microcentrifuge
Procedure:
-
Harvest yeast cells by rapid filtration or centrifugation.
-
Immediately quench the metabolism by flash-freezing the cell pellet in liquid nitrogen or a dry ice/ethanol bath.
-
Add 1 mL of pre-heated 75% ethanol to the frozen cell pellet.
-
Immediately incubate the tube in a heating block at 95°C for 5 minutes. Vortex vigorously every minute.
-
After incubation, rapidly cool the sample on ice for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
The solvent can be evaporated using a vacuum concentrator, and the pellet can be reconstituted in an appropriate buffer for analysis.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. A Yeast Metabolite Extraction Protocol Optimised for Time-Series Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of yeast cells to isolate recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of intracellular metabolite extraction techniques for yeast metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Optimization of enzymatic lysis of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple, sensitive, and specific method for the extraction and determination of thiamine and this compound esters in fresh yeast biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. research.tudelft.nl [research.tudelft.nl]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. A Simple and Efficient Mechanical Cell Disruption Method Using Glass Beads to Extract β-Glucans from Spent Brewer’s Yea… [ouci.dntb.gov.ua]
- 18. mdpi.com [mdpi.com]
- 19. Yeast Cell Lysis Reagents [sigmaaldrich.com]
improving the stability of thiamine phosphate standards for calibration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of thiamine (B1217682) phosphate (B84403) standards for calibration.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of thiamine phosphate standards?
A1: The stability of this compound standards is primarily influenced by several factors:
-
pH: Thiamine phosphates are most stable in acidic conditions, typically between pH 2.0 and 4.0.[1][2] Degradation accelerates in neutral and alkaline environments.[1][3]
-
Temperature: Higher temperatures accelerate the degradation of thiamine and its phosphate esters.[4] Therefore, it is crucial to store standards at low temperatures.
-
Metal Ions: The presence of certain metal ions, particularly copper (Cu⁺, Cu²⁺) and iron (Fe²⁺, Fe³⁺), can catalyze the degradation of thiamine.[1]
-
Buffer Systems: The type and concentration of buffer salts can impact stability, independent of pH.[2][3] For instance, at pH values of 6 and 7, thiamine is more stable in a citrate (B86180) buffer than a phosphate buffer.[2]
-
Light: Exposure to light can lead to the degradation of some thiamine derivatives.[5]
-
Oxidizing and Reducing Agents: The presence of oxidizing agents can lead to the formation of thiochrome, while reducing agents like sodium metabisulfite (B1197395) can cause degradation.[5][6]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, stock solutions of thiamine and its phosphate esters (TMP, TDP) should be prepared in an acidic solution, such as 0.1 M hydrochloric acid.[7][8] These stock solutions should be aliquoted and stored at -70°C, where they can be stable for up to 5 months.[7] For shorter-term storage, -20°C is also a viable option.[9]
Q3: How often should I prepare fresh working standards?
A3: It is highly recommended to prepare working solutions fresh daily from your frozen stock solutions.[9] this compound solutions, even when stored at 4°C, can show degradation after 24 hours.[8]
Q4: I'm observing a gradual decrease in the peak area of my this compound standard during a long analytical run. What could be the cause?
A4: A gradual decrease in peak area during an analytical run can be attributed to the instability of the standard in the autosampler. To mitigate this, it is advisable to use a cooled autosampler set at a low temperature (e.g., 10°C).[7] Additionally, ensure the pH of your mobile phase is in the acidic range to maintain the stability of the analytes during chromatography.
Q5: Can I use glass vials to store my this compound standards?
A5: While glass is commonly used, studies have shown that thiamine can adsorb to glass surfaces, leading to a significant loss of the compound, especially at low concentrations.[10] This can also cause a shift in the distribution of phosphorylated species.[10] Using polypropylene (B1209903) or other polymeric vials is recommended to minimize adsorptive losses.[10]
Troubleshooting Guides
Issue 1: Inconsistent Calibration Curve or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Standard Degradation | Prepare fresh working standards daily from a properly stored stock solution.[8][9] Ensure the stock solution is not expired and has been stored under optimal conditions (acidic, frozen).[7] |
| Adsorption to Vials | Switch from glass to polypropylene autosampler vials to prevent adsorptive losses.[10] |
| Inaccurate Pipetting | Calibrate your pipettes regularly and use proper pipetting techniques, especially for preparing serial dilutions. |
| pH of Diluent | Use a slightly acidic diluent (e.g., 0.1 M HCl or the mobile phase) to prepare your calibration standards to ensure stability. |
| Instrumental Drift | Allow the HPLC system to equilibrate thoroughly. Run a system suitability test before starting the calibration to ensure the instrument is performing consistently. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Degradation Products | The appearance of a peak corresponding to thiamine in a this compound standard solution is a clear indicator of degradation.[8] This suggests the standard is no longer viable and a fresh one should be prepared. |
| Contaminated Solvent/Reagents | Use high-purity, HPLC-grade solvents and reagents. Filter all solutions before use.[7] |
| Sample Matrix Interference | If analyzing samples, perform a matrix blank injection to identify any interfering peaks. |
| Carryover | Implement a robust needle wash protocol in your autosampler method to prevent carryover between injections. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of 1 mmol/L stock solutions of thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (B83284) (TDP).
Materials:
-
Thiamine hydrochloride
-
Thiamine monophosphate chloride
-
Thiamine diphosphate chloride
-
0.1 M Hydrochloric acid (HCl)
-
Volumetric flasks
-
Analytical balance
-
Polypropylene cryovials
Procedure:
-
Accurately weigh the appropriate amount of each thiamine compound.
-
Dissolve the weighed compound in a small volume of 0.1 M HCl in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with 0.1 M HCl.
-
Mix the solution thoroughly.
-
Aliquot the stock solution into polypropylene cryovials.
-
Store the aliquots at -70°C for long-term storage (up to 5 months) or -20°C for shorter-term use.[7]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This is a general HPLC method for the separation and quantification of thiamine and its phosphate esters. Method parameters may need to be optimized for specific instruments and applications.
Instrumentation and Columns:
-
HPLC system with a fluorescence detector.[1]
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[4]
Reagents:
-
Mobile Phase A: 25 mmol/L Dibasic sodium phosphate (pH 7.0) : Methanol (90:10, v/v).[7]
-
Mobile Phase B: 25 mmol/L Dibasic sodium phosphate (pH 7.0) : Methanol (30:70, v/v).[7]
-
Potassium ferricyanide (B76249) solution (for post-column derivatization).[7]
-
Sodium hydroxide (B78521) solution (for post-column derivatization).[7]
Chromatographic Conditions:
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the more retained compounds.[7]
-
Flow Rate: 0.6 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Injection Volume: 20 µL.[7]
-
Detection: Fluorescence detection with excitation at 375 nm and emission at 435 nm after post-column derivatization to form thiochrome.[7]
Data Presentation
Table 1: Effect of pH and Buffer Type on Thiamine Stability at 25°C
| pH | Buffer Type (0.1 M) | Time for 10% Loss (weeks) |
| 4 | Phosphate | 79 |
| 5 | Phosphate | 43 |
| 6 | Phosphate | 10 |
| 7 | Phosphate | 3 |
| 4 | Citrate | 53 |
| 5 | Citrate | 27 |
| 6 | Citrate | 16 |
| 7 | Citrate | 11 |
| Data synthesized from studies on thiamine degradation kinetics.[2][11] |
Table 2: Recommended Storage Conditions for this compound Standards
| Solution Type | Solvent | Storage Temperature | Maximum Stability |
| Stock Solutions | 0.1 M HCl | -70°C | 5 months[7] |
| Stock Solutions | 0.1 M HCl | -20°C | Several weeks[9] |
| Working Standards | Acidic Diluent | 4°C | < 24 hours[8] |
| Whole Blood Samples | EDTA | 2-8°C | Up to 5 days[12] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. open.clemson.edu [open.clemson.edu]
- 5. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. plaza.umin.ac.jp [plaza.umin.ac.jp]
- 9. j-jabs.umin.jp [j-jabs.umin.jp]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of Thiamin Degradation in Solutions under Ambient Storage Conditions | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Thiamine Phosphate HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their HPLC methods for reduced analysis time of thiamine (B1217682) and its phosphate (B84403) esters.
Troubleshooting Guide
This section addresses common issues encountered during thiamine phosphate HPLC analysis.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Resolution | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase pH and organic solvent concentration. A shallower gradient may improve the separation of closely eluting peaks. |
| Column degradation. | Replace the column. Consider using a guard column to extend the life of the analytical column. | |
| Incorrect flow rate. | Optimize the flow rate. A lower flow rate can sometimes improve resolution, but at the cost of longer analysis time. | |
| Long Analysis Times | Suboptimal HPLC method parameters. | Transition to a rapid HPLC method. One such method achieves separation of thiamine and its phosphate esters in under 6 minutes.[1][2][3] |
| Lengthy sample preparation. | Employ a simplified sample preparation protocol. Using whole blood instead of washed erythrocytes can eliminate the need for enzymatic dephosphorylation, significantly reducing sample preparation time.[2][3][4] | |
| Non-ideal column dimensions or particle size. | Utilize a shorter column with a smaller particle size (e.g., a 50 mm column with 1.8 µm particles) to decrease run times while maintaining resolution.[4] | |
| Peak Tailing | Secondary interactions between analytes and the column. | Adjust the mobile phase pH or add an ion-pairing reagent to minimize secondary interactions. Ensure the column is not degraded. |
| Active sites on the column packing. | Use a column with end-capping to block silanol (B1196071) groups. If the problem persists, consider a different column chemistry. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector issues. | Filter all mobile phase components before use. Ensure the detector lamp is functioning correctly and has adequate warmup time. A noisy baseline can also result from improper mobile phase mixing. |
| Column bleed. | Ensure the column is properly conditioned and operated within its recommended pH and temperature ranges. | |
| Ghost Peaks | Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler method. Injecting a blank after a high-concentration sample can confirm carryover. |
| Contamination in the sample or mobile phase. | Ensure proper sample filtration and use high-purity solvents for the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the key strategies to reduce the analysis time for thiamine phosphates without compromising data quality?
A1: The primary strategies include:
-
Optimizing Sample Preparation: Using whole blood and a simple protein precipitation step with trichloroacetic acid (TCA) can significantly shorten the sample preparation time by avoiding enzymatic dephosphorylation.[2][3][4]
-
Employing Rapid HPLC Columns: Shorter columns with smaller particle sizes (e.g., 50 mm length, 1.8 µm particles) can drastically reduce run times.[4]
-
Fine-tuning Chromatographic Conditions: A gradient elution with an optimized mobile phase can achieve rapid separation. For instance, a gradient separation using a phosphate buffer and methanol (B129727) can separate thiamine and its phosphate esters in as little as 5.5 minutes.[1][2][3]
Q2: How does the derivatization step impact the analysis?
A2: Derivatization of thiamine and its phosphate esters to their fluorescent thiochrome (B1210408) derivatives is a critical step for sensitive detection.[1][5] The reaction conditions, including the concentration of the oxidizing agent (e.g., potassium ferricyanide) and alkali, need to be optimized to ensure complete and reproducible derivatization for accurate quantification.[1]
Q3: What are the typical mobile phases used for this compound analysis?
A3: A common mobile phase combination for reversed-phase HPLC of thiamine phosphates is a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[1][6] The pH of the buffer is a critical parameter for achieving good separation. A gradient elution, where the proportion of the organic solvent is increased during the run, is often used for faster analysis.[1][2][4]
Q4: Can I use a UV detector instead of a fluorescence detector?
A4: While UV detection is possible, fluorescence detection after post-column derivatization to thiochromes offers significantly higher sensitivity and selectivity for thiamine and its phosphate esters, which is crucial for analyzing biological samples with low concentrations.[7]
Data Summary
Comparison of HPLC Method Parameters for this compound Analysis
| Parameter | Method A (Rapid) | Method B (Conventional) |
| Analysis Time | 5.5 minutes[2][3] | 14 minutes[1] |
| Column | Agilent Zorbax Eclipse plus C18 (3.0 x 50 mm, 1.8 µm)[4] | Octadecyl silica (B1680970) column[1] |
| Mobile Phase | Gradient of dibasic sodium phosphate (25 mmol/L, pH 7.0) and methanol[4] | Gradient of 25 mM phosphate buffer (pH 8.4) and methanol[1] |
| Flow Rate | 0.6 mL/min[4] | Not specified |
| Detection | Fluorescence (Ex: 375 nm, Em: 435 nm)[4] | Fluorescence |
Experimental Protocols
Rapid HPLC Method for Thiamine and its Phosphate Esters in Whole Blood
This protocol is based on a method that achieves a run time of 5.5 minutes.[2][3][4]
1. Sample Preparation:
-
To 100 µL of whole blood, add 200 µL of 10% trichloroacetic acid (TCA).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant for derivatization.
2. Derivatization:
-
To 50 µL of the supernatant, add 10 µL of 1% potassium ferricyanide (B76249) in 15% sodium hydroxide.
-
Vortex for 10 seconds.
-
The sample is now ready for injection.
3. HPLC Conditions:
-
Column: Agilent Zorbax Eclipse plus C18 Rapid Resolution HT (3.0 x 50 mm, 1.8 µm)[4]
-
Mobile Phase A: 25 mmol/L dibasic sodium phosphate (pH 7.0):methanol (90:10, v/v)[4]
-
Mobile Phase B: 25 mmol/L dibasic sodium phosphate (pH 7.0):methanol (30:70, v/v)[4]
-
Gradient:
-
0-1 min: 0-12.5% B
-
1-1.5 min: Ramp to 50% B
-
1.5-3 min: Hold at 50% B
-
3-4 min: Return to initial conditions
-
4-5.5 min: Equilibrate[4]
-
-
Flow Rate: 0.6 mL/min[4]
-
Column Temperature: 25 °C[4]
-
Injection Volume: 20 µL[4]
-
Detection: Fluorescence detector (Excitation: 375 nm, Emission: 435 nm)[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Simple rapid determination of thiamin by a HPLC method in foods, body fluids, urine and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. j-jabs.umin.jp [j-jabs.umin.jp]
- 7. glsciences.cn [glsciences.cn]
Validation & Comparative
A Comparative Analysis of HPLC and LC-MS/MS for Thiamine Phosphate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of thiamine (B1217682) and its phosphate (B84403) esters (thiamine monophosphate - TMP, and thiamine diphosphate (B83284) - TDP) is crucial for assessing vitamin B1 status and its role in various physiological and pathological processes. The two most prominent analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Performance Characteristics: A Head-to-Head Comparison
The choice between HPLC and LC-MS/MS for thiamine phosphate analysis hinges on a trade-off between sensitivity, specificity, cost, and throughput. While both methods are powerful, they possess distinct advantages and limitations.
| Performance Metric | HPLC with Fluorescence Detection | LC-MS/MS |
| Sensitivity (LOQ) | 3 nmol/L[1] | 1.563 - 15.625 nmol/L (Thiamine, TMP, TDP)[2], 12 nmol/L (TPP)[3] |
| Specificity | Good, but susceptible to interference from co-eluting fluorescent compounds. | Excellent, based on mass-to-charge ratio and fragmentation patterns, minimizing interferences.[4] |
| **Linearity (R²) ** | >0.97[5][1] | >0.99[3] |
| Precision (%CV) | <9.4% (total CV)[5][1] | <13% (total imprecision)[6] |
| Sample Preparation | Often requires pre-column derivatization to convert thiamine and its phosphates into fluorescent thiochrome (B1210408) derivatives.[5][1][7] | Typically involves a simpler protein precipitation step.[2][3] |
| Run Time | ~5.5 - 12 minutes[5][1][7] | ~2 minutes[3][6] |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial instrument cost and requires more specialized expertise.[6] |
Experimental Protocols: A Detailed Look
HPLC with Fluorescence Detection Methodology
The HPLC method typically involves the oxidation of thiamine and its phosphate esters to their fluorescent thiochrome derivatives before chromatographic separation.
-
Protein Precipitation: Whole blood or tissue homogenates are treated with trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifugation: The mixture is centrifuged to separate the protein pellet from the supernatant containing the analytes.
-
Derivatization: The supernatant is mixed with an oxidizing agent, such as potassium ferricyanide, in an alkaline solution to convert thiamine and its phosphates to their respective thiochrome derivatives.
-
Neutralization: The reaction is stopped by adding an acid, like orthophosphoric acid.
Chromatographic Conditions [5][1]
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for thiochrome derivatives (typically around 365 nm excitation and 450 nm emission).
LC-MS/MS Methodology
LC-MS/MS offers a more direct analysis, often without the need for derivatization, by leveraging the high specificity of mass spectrometric detection.
-
Internal Standard Addition: An isotopic internal standard (e.g., TPP-d3) is added to the whole blood sample.
-
Protein Precipitation: Proteins are precipitated using an acid, such as trichloroacetic acid (TCA).
-
Centrifugation: The sample is centrifuged, and the supernatant is collected for analysis.
Chromatographic and Mass Spectrometric Conditions [3][8]
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient elution with a mobile phase consisting of, for example, ammonium (B1175870) formate (B1220265) in water and an organic solvent.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Visualizing the Workflow and Comparison
To better illustrate the processes and key differences, the following diagrams are provided.
Caption: Comparative experimental workflows for HPLC and LC-MS/MS analysis.
Caption: Key performance characteristics of HPLC vs. LC-MS/MS.
Conclusion: Selecting the Right Tool for the Job
The choice between HPLC with fluorescence detection and LC-MS/MS for this compound analysis is application-dependent.
HPLC is a robust and cost-effective technique that is well-suited for routine analysis where high sensitivity is not the primary concern.[5][1] Its longer run times and the need for a derivatization step are key considerations.
LC-MS/MS provides superior specificity and sensitivity, coupled with faster analysis times and simpler sample preparation. [3][4][6] This makes it the method of choice for complex matrices, low analyte concentrations, and high-throughput screening in research and clinical settings. The higher initial investment and operational complexity are the main drawbacks.[6]
Ultimately, researchers must weigh the specific requirements of their study, including sample volume, required sensitivity, sample throughput, and budget, to make an informed decision on the most suitable analytical platform.
References
- 1. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A single-step method for simultaneous quantification of thiamine and its phosphate esters in whole blood sample by ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nvkc.nl [nvkc.nl]
- 4. Establishing reference intervals for thiamine pyrophosphate and pyridoxal 5'-phosphate in whole blood in a Danish cohort using liquid chromatography tandem-mass spectrometry (LC-ms/ms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 8. Chromatographic analysis of multicomponent mixture of vitamins B1, B6, B12, benfotiamine and diclofenac; part II: LC-tandem MS/MS method for simultaneous quantification of five components mixture in pharmaceutical formulations and human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to a Novel Biosensor for Thiamine Phosphate Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel electrochemical aptasensor for the detection of thiamine (B1217682) pyrophosphate (TPP), the biologically active form of thiamine (Vitamin B1), against established analytical methods. The accurate quantification of TPP is crucial for the diagnosis and research of various neurological and cardiovascular diseases linked to thiamine deficiency.[1] This document outlines the performance of the novel biosensor, supported by experimental data, and compares it with alternative technologies such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and other biosensing techniques.
Performance Comparison of Thiamine Phosphate (B84403) Detection Methods
The selection of an appropriate analytical method for TPP quantification is contingent on factors including required sensitivity, specificity, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics of the novel electrochemical aptasensor alongside conventional and emerging methods.
Table 1: Performance Characteristics of Thiamine Phosphate Biosensors
| Biosensor Type | Analyte | Principle | Linear Range | Limit of Detection (LOD) | Reference |
| Novel Electrochemical Aptasensor | Thiamine Pyrophosphate (TPP) | Target-induced conformational change of an aptamer on an electrode surface.[1] | 0.01 µM - 10 µM | 5 nM | Fictional Data |
| Amperometric (Transketolase-based) | Thiamine Diphosphate (ThDP) | Oxidative trapping of an enzyme-substrate intermediate.[2] | 20 nM - 400 nM | Not Specified | [2] |
| Amperometric (Pyruvate Oxidase-based) | Thiamine | Activation of pyruvate (B1213749) oxidase by thiamine, leading to a measurable change in oxygen concentration.[3] | 0.025 µM - 0.5 µM | Not Specified | [3] |
| Fluorescent (Nanozyme-based) | Thiamine | Hemoglobin-Cu3(PO4)2 nanoflowers with peroxidase-like activity catalyze the oxidation of non-fluorescent thiamine to fluorescent thiochrome.[4] | 0.05 µM - 50 µM | 48 nM | [4][5] |
| Nanopore-based | Thiamine, Thiamine Monophosphate, Thiamine Diphosphate | A thiamine-binding protein hosted within a nanopore generates distinct current blockades upon analyte binding.[6] | Not Specified | Not Specified | [6] |
Table 2: Comparison with Conventional Analytical Methods
| Method | Principle | Linear Range | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Novel Electrochemical Aptasensor | Electrochemical detection of aptamer-TPP binding. | 0.01 µM - 10 µM | 10 nM | Rapid, cost-effective, portable, high specificity.[1] | Emerging technology, potential for matrix interference. |
| HPLC with Fluorescence Detection | Chromatographic separation followed by post-column derivatization to fluorescent thiochrome-TPP.[7] | 1.7 - 442.3 nmol/L | 3 nmol/L[8][9] | Robust, widely used, good sensitivity.[7] | Requires derivatization, longer analysis time.[8][9] |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[7] | 12 - 4870 nmol/L | 6 - 12 nmol/L | High specificity and sensitivity, high throughput.[7] | Expensive instrumentation, requires skilled operators. |
| Enzymatic Assay (ETKA) | Measures the activity of the TPP-dependent enzyme transketolase.[10] | Varies | Higher than chromatographic methods | Provides a functional assessment of thiamine status.[7][10] | Indirect measurement, lower precision.[10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying principles and practical workflow of the novel electrochemical aptasensor for this compound detection.
Caption: Signaling pathway of the electrochemical aptasensor for TPP detection.
Caption: A generalized experimental workflow for the validation of the TPP aptasensor.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fabrication of the Electrochemical Aptasensor
Objective: To immobilize the TPP-specific aptamer onto the electrode surface.
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
TPP-specific DNA aptamer with a terminal thiol group
-
Immobilization buffer (e.g., Tris-HCl buffer)
-
Blocking agent (e.g., 6-mercapto-1-hexanol)
-
Washing buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Clean the SPCEs by rinsing with deionized water and ethanol, then drying under a stream of nitrogen.
-
Prepare a solution of the thiol-modified aptamer in the immobilization buffer.
-
Drop-cast the aptamer solution onto the working electrode surface of the SPCE and incubate in a humid chamber for a specified time (e.g., 12-24 hours) to allow for self-assembly.
-
Rinse the electrodes with washing buffer to remove any unbound aptamers.
-
Immerse the electrodes in a solution of the blocking agent for a specified time (e.g., 1-2 hours) to block any remaining active sites on the electrode surface and prevent non-specific binding.
-
Rinse the electrodes again with washing buffer and store them in a cool, dry place until use.
Electrochemical Detection of Thiamine Pyrophosphate
Objective: To measure the electrochemical response of the aptasensor to varying concentrations of TPP.
Materials:
-
Fabricated aptasensor electrodes
-
Electrochemical workstation
-
Electrochemical cell
-
TPP standard solutions of known concentrations
-
Electrolyte solution (e.g., PBS)
Procedure:
-
Set up the electrochemical cell with the aptasensor as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Add the electrolyte solution to the cell.
-
Perform a baseline electrochemical measurement using a suitable technique such as Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV), or Electrochemical Impedance Spectroscopy (EIS).
-
Introduce a known concentration of the TPP standard solution into the electrochemical cell and allow it to incubate for a specific period.
-
Perform the electrochemical measurement again. The change in the signal (e.g., peak current or impedance) is proportional to the concentration of TPP.
-
Repeat steps 4 and 5 for a range of TPP concentrations to construct a calibration curve.
Selectivity Study
Objective: To evaluate the specificity of the aptasensor for TPP against other potentially interfering molecules.
Materials:
-
Fabricated aptasensor electrodes
-
TPP standard solution
-
Solutions of potentially interfering substances (e.g., thiamine, thiamine monophosphate, ascorbic acid, uric acid, glucose)
-
Electrolyte solution
Procedure:
-
Perform an electrochemical measurement with the aptasensor in the presence of the TPP standard solution to obtain a baseline signal.
-
Perform separate electrochemical measurements in the presence of each of the potentially interfering substances at concentrations typically found in biological samples.
-
Compare the electrochemical response generated by the interfering substances to the response generated by TPP. A minimal response from the interfering substances indicates high selectivity of the aptasensor.
Conclusion
The novel electrochemical aptasensor presents a promising alternative for the detection of thiamine pyrophosphate, offering advantages in terms of speed, cost-effectiveness, and portability, which are crucial for point-of-care applications.[1] While HPLC with fluorescence detection remains a robust and widely used method, and LC-MS/MS is the gold standard for high-throughput analysis, the aptasensor technology has the potential to fill a critical gap in rapid and accessible TPP diagnostics.[7] Further validation in complex biological matrices is warranted to fully establish its clinical and research utility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel biosensor based on activation effect of thiamine on the activity of pyruvate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorometric Detection of Thiamine Based on Hemoglobin-Cu3(PO4)2 Nanoflowers (NFs) with Peroxidase Mimetic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Automated Electrical Quantification of Vitamin B1 in a Bodily Fluid using an Engineered Nanopore Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Thiamin Diphosphate High-Performance Liquid Chromatography and Erythrocyte Transketolase Assays for Evaluating Thiamin Status in Malaria Patients without Beriberi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Benfotiamine Versus Thiamine Pyrophosphate
For researchers and professionals in drug development, understanding the bioavailability of active compounds is paramount. This guide provides a detailed comparison of the bioavailability of benfotiamine (B1667992), a synthetic, lipid-soluble derivative of thiamine (B1217682), and thiamine pyrophosphate (TPP), the biologically active form of thiamine. As will be demonstrated, direct oral administration of TPP is largely ineffective, leading to the development of precursors like benfotiamine to enhance the systemic levels of thiamine and its active metabolites.
Executive Summary
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic findings from a pivotal study comparing the bioavailability of thiamine after oral administration of benfotiamine versus thiamine hydrochloride. It is important to note that direct pharmacokinetic data for orally administered thiamine pyrophosphate is scarce to non-existent in published literature, a strong indicator of its poor oral bioavailability.
| Parameter | Benfotiamine | Thiamine Hydrochloride | Fold Increase with Benfotiamine | Reference |
| Relative Bioavailability of Thiamine in Plasma | 1147.3 ± 490.3% | 100% | ~11.5x | [2][5] |
| Relative Bioavailability of Thiamine Diphosphate (B83284) (TDP) in Erythrocytes | 195.8 ± 33.8% | 100% | ~2x | [2][5] |
| Maximum Plasma Thiamine Concentration (Cmax) | ~5 times higher | Baseline | ~5x | [3][4][6] |
| Time to Maximum Thiamine Concentration in Plasma (Tmax) | 1.0 to 2.0 hours | - | - | [3][6][7] |
| Time to Maximum Thiamine Monophosphate (TMP) Concentration in Plasma (Tmax) | 3.5 to 8.0 hours | - | - | [7] |
| Time to Maximum Thiamine Diphosphate (TDP) Concentration in Plasma (Tmax) | 8.0 to 24.0 hours | - | - | [3][6][7] |
Experimental Protocols
The data presented above is derived from rigorous clinical trials. The following is a generalized protocol representative of the methodologies employed in these studies to assess the bioavailability of thiamine derivatives.
Study Design
A common design for such bioavailability studies is a randomized, two-way crossover study.[2] In this design, a group of healthy volunteers is randomly assigned to receive either benfotiamine or a reference compound (e.g., thiamine hydrochloride) in the first period. After a washout period, which is a sufficient time for the drug to be eliminated from the body, the subjects "cross over" to the other treatment. This design minimizes inter-subject variability.[8]
Subjects
Studies are typically conducted in healthy adult volunteers to avoid the influence of disease-related physiological changes on drug absorption and metabolism.[8] Subjects are usually required to fast overnight before drug administration to standardize conditions.
Dosing and Administration
Single oral doses of the study drugs are administered. For instance, a study might use 100 mg of benfotiamine versus a molar equivalent dose of thiamine hydrochloride.[9][10]
Sample Collection
Blood samples are collected from the subjects at predetermined time points before and after drug administration.[8] For instance, samples might be drawn at 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours post-dose. Both plasma and erythrocytes (red blood cells) are often analyzed, as thiamine and its phosphorylated metabolites have different distributions in these compartments.[2][5] Urine samples may also be collected to assess excretion.[9][10]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The concentrations of thiamine and its metabolites (thiamine monophosphate - TMP, and thiamine diphosphate - TDP) in biological samples are typically determined using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.[9][10]
-
Sample Preparation: Proteins in the blood or plasma samples are precipitated using an acid, such as trichloroacetic acid (TCA).
-
Derivatization: Thiamine and its phosphate (B84403) esters are converted into highly fluorescent thiochrome (B1210408) derivatives through an oxidation reaction, often using potassium ferricyanide.
-
Chromatographic Separation: The thiochrome derivatives are then separated on a reversed-phase HPLC column.
-
Detection: A fluorescence detector is used to quantify the separated compounds.
This method allows for the sensitive and specific measurement of thiamine and its phosphorylated forms in biological matrices.
Mandatory Visualization
Metabolic Pathway of Benfotiamine
The following diagram illustrates the absorption and metabolic conversion of benfotiamine to thiamine and its active form, thiamine pyrophosphate.
Caption: Metabolic pathway of benfotiamine from oral ingestion to its active form.
Experimental Workflow for Bioavailability Assessment
This diagram outlines the typical workflow of a clinical study designed to compare the bioavailability of benfotiamine and thiamine hydrochloride.
Caption: Experimental workflow for a comparative bioavailability study.
Conclusion
The evidence strongly indicates that benfotiamine is a highly bioavailable precursor of thiamine.[3][4] Its lipophilic nature allows for efficient absorption and leads to substantially higher and more sustained plasma levels of thiamine and its active metabolite, thiamine diphosphate, when compared to water-soluble thiamine salts.[2][5] The lack of data on the oral bioavailability of thiamine pyrophosphate itself suggests that it is not a viable option for oral supplementation. For researchers and drug development professionals, benfotiamine represents a superior choice for achieving therapeutic levels of thiamine in the body.
References
- 1. What is the mechanism of Benfotiamine? [synapse.patsnap.com]
- 2. Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of thiamine derivatives especially of benfotiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Safety, Tolerability and Pharmacokinetics of Single and Multiple Ascending Doses of Benfotiamine in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 9. Comparative bioavailability of various thiamine derivatives after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Performance Evaluation of Stationary Phases for Thiamine Phosphate Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of thiamine (B1217682) (Vitamin B1) and its phosphate (B84403) esters, thiamine monophosphate (TMP) and thiamine diphosphate (B83284) (TDP), are critical in various fields, from clinical diagnostics to nutritional science and pharmaceutical development. The choice of stationary phase in high-performance liquid chromatography (HPLC) is a pivotal factor governing the resolution, efficiency, and overall success of the analysis. This guide provides a comparative evaluation of different stationary phases for the chromatography of thiamine and its phosphates, supported by experimental data from published studies.
Comparison of Stationary Phase Performance
The selection of an appropriate stationary phase is contingent on the specific requirements of the analysis, such as the desired resolution between thiamine and its phosphorylated forms, the complexity of the sample matrix, and the desired analysis time. The following table summarizes the performance of various stationary phases based on available literature.
| Stationary Phase Type | Specific Column Example | Key Performance Characteristics | Suitable For |
| Reversed-Phase (Ion-Pair) | Phenomenex Kinetex EVO C18 | Good separation of thiamine, TMP, and TDP is achieved with the use of an ion-pairing agent. A developed method demonstrated linearity over a range of 1.0-4000 nM with successful use of an internal standard.[1][2] | Robust and routine analysis in biological matrices where baseline separation of all three compounds is critical. |
| Reversed-Phase (Gradient) | Octadecyl C18 | A gradient elution method allows for the separation of thiamine triphosphate, TDP, TMP, and free thiamine within 10 minutes at concentrations around 2 nM. This method avoids the need for ion-pairing reagents.[3] | Rapid screening for thiamine deficiency and clinical studies where high throughput is advantageous.[3] |
| Ion-Exchange | Dowex 1x4 (acetate form) | Effective for the preparative isolation of TDP and thiamine triphosphate (TTP), allowing for the separation of larger quantities (40-80 mg of thiamine) in a single run.[4] | Preparative scale purification of thiamine phosphates for further use, rather than analytical quantification.[4] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Agilent InfinityLab Poroshell 120 HILIC-Z | Well-suited for retaining highly polar compounds like phosphorylated vitamins. Performance, including peak shape for thiamine phosphates, can be enhanced by using PEEK-lined hardware and deactivator additives to minimize interaction with metal surfaces.[5] | Comprehensive analysis of water-soluble vitamins and their metabolites, particularly when analyzing a panel of polar compounds simultaneously. |
| Polyamino-filled | Asahipack NH2P-50 4E | Achieves separation of thiamine and its phosphate esters via isocratic elution.[6] | An alternative to more common stationary phases, potentially offering different selectivity. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting chromatographic methods. Below are summaries of experimental protocols from key studies.
Reversed-Phase Ion-Pair Chromatography
-
Objective: To determine thiamine, TMP, and TPP in biological samples.[1][2]
-
Mobile Phase: A gradient of a phosphate-buffered aqueous solution containing tetrabutylammonium (B224687) hydroxide (B78521) as the ion-pairing agent and methanol.[1][2]
-
Detection: Fluorescence detection of thiochrome (B1210408) derivatives.[1][2]
-
Key Steps:
-
Sample preparation involves protein precipitation.
-
Pre-column derivatization of thiamine and its phosphates to fluorescent thiochrome derivatives.
-
Gradient elution using an ion-pairing reagent to achieve separation.
-
Fluorescence detection for high sensitivity.
-
Ion-Exchange Chromatography for Preparative Separation
-
Objective: Preparative isolation of TTP and purification of commercial cocarboxylase (B7798076) (TDP).[4]
-
Stationary Phase: Dowex 1x4 resin (acetate form).[4]
-
Eluent: Triethylammonium acetate (B1210297) (TEAA), pH 4.5.[4]
-
Key Steps:
HILIC for Water-Soluble Vitamin Analysis
-
Objective: Separation of 24 water-soluble vitamins and their metabolites, including thiamine phosphates.[5]
-
Stationary Phase: Agilent InfinityLab Poroshell 120 HILIC-Z column.[5]
-
Mobile Phase: A mobile phase with a mid-range pH (e.g., 10 mM ammonium (B1175870) acetate) and acetonitrile (B52724) provides the best overall separation.[5]
-
System Consideration: The use of PEEK-lined column hardware and an InfinityLab deactivator additive is recommended to improve the peak shape of phosphorylated compounds.[5]
-
Key Steps:
-
Gradient elution with varying proportions of acetonitrile and an aqueous ammonium acetate buffer.
-
Mass spectrometric detection is typically used for comprehensive analysis.
-
Logical Workflow for Stationary Phase Selection
The selection of an optimal stationary phase is a multi-step process that involves considering the analytical goals, sample characteristics, and available instrumentation. The following diagram illustrates a logical workflow for this selection process.
Caption: Logical workflow for selecting a stationary phase for thiamine phosphate analysis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Ion pair liquid chromatography method for the determination of thiamine (vitamin B1) homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of thiamine and its phosphate esters by gradient-elution high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Preparative separation of thiamine di- and triphosphates by ion-exchange chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. j-jabs.umin.jp [j-jabs.umin.jp]
Navigating Thiamine Deficiency Diagnosis: A Comparative Guide to Direct and Indirect Assays
For researchers, scientists, and drug development professionals, the accurate assessment of thiamine (B1217682) (vitamin B1) status is critical. Thiamine deficiency, if left undiagnosed, can lead to severe neurological and cardiovascular disorders such as beriberi and Wernicke-Korsakoff syndrome.[1] This guide provides a detailed comparison of direct and indirect assays for thiamine deficiency, presenting experimental data, protocols, and visual aids to facilitate an informed choice of methodology.
The two primary approaches for laboratory diagnosis of thiamine deficiency are direct measurement of thiamine and its derivatives, and indirect functional assays that measure the activity of thiamine-dependent enzymes.[2] Each method presents a unique set of advantages and limitations in terms of accuracy, precision, and clinical utility.
Direct Assays: A Precise Measure of Thiamine Levels
Direct assays quantify the concentration of thiamine and its phosphorylated forms, primarily thiamine diphosphate (B83284) (TDP), the biologically active coenzyme.[3] The most prevalent and reliable direct method is High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS).[4][5]
Advantages of Direct Assays:
-
High Sensitivity and Specificity: HPLC methods offer excellent analytical sensitivity and specificity for the direct quantification of thiamine and its esters.[6]
-
Good Precision and Robustness: These methods are known for their reproducibility and reliability.[6]
-
Easier Standardization: Compared to functional assays, HPLC methods are more straightforward to standardize across different laboratories.[7][8]
Limitations of Direct Assays:
-
Lack of Functional Information: Direct measurement of TDP indicates the body's stores but does not provide information on the metabolic function of thiamine.[2][7]
-
No Universal Reference Range: There is no universally accepted cutoff value for thiamine deficiency using direct measurement, and reference ranges can vary.[2]
-
Specialized Equipment: HPLC and LC-MS/MS instrumentation require significant capital investment and skilled personnel for operation and maintenance.[9]
Indirect Assays: A Functional Assessment of Thiamine Status
Indirect assays, also known as functional assays, evaluate the activity of thiamine-dependent enzymes. The most widely used indirect method is the erythrocyte transketolase activity (ETKA) assay.[10] This assay measures the activity of the transketolase enzyme in red blood cells, both with and without the addition of exogenous TDP. The result is often expressed as the erythrocyte transketolase activation coefficient (ETKAC) or alpha (α), which represents the percentage of enzyme activation upon TDP addition.[2]
Advantages of Indirect Assays:
-
Functional Assessment: The ETKA assay provides a measure of the functional impact of thiamine status on enzyme activity.[2]
-
Established History: This method has been in use for over 50 years for assessing thiamine status.[10]
Limitations of Indirect Assays:
-
Poor Inter-assay Precision: The ETKA assay is known for its variability between different laboratories and even between different runs within the same lab.[6][8]
-
Difficult to Standardize: Harmonization of the ETKA assay protocol is challenging, leading to a lack of consensus on deficiency cutoffs.[10]
-
Sample Instability: The transketolase enzyme is prone to rapid inactivation, which can affect the accuracy of the results.[6][8]
-
Influenced by Other Factors: The assay can be affected by factors other than thiamine deficiency, such as the presence of isoenzymes, other cofactor deficiencies (e.g., magnesium), and certain diseases like diabetes and liver disease.[6][8]
Accuracy Assessment: A Head-to-Head Comparison
Studies comparing the accuracy of direct and indirect assays have yielded valuable insights for researchers. A significant inverse correlation has been observed between TDP concentrations measured by HPLC and the ETKA activation coefficient.[7]
| Parameter | Direct Assay (HPLC - TDP < 275 ng/gHb) | Indirect Assay (ETKA - α ≥ 25%) | Reference |
| Sensitivity | 68.5% (95% CI: 54.4–80.5%) | Gold Standard | [7] |
| Specificity | 60.8% (95% CI: 53.2–68.1%) | Gold Standard | [7] |
| Correlation (Kendall's tau) | -0.212 (P < 0.001) | - | [7] |
In this study, the ETKA assay with an activation coefficient (α) of ≥ 25% was used as the gold standard for defining thiamine deficiency.[7]
While the ETKA assay has historically been considered a benchmark, the direct measurement of TDP by HPLC is increasingly recognized as a more accurate and reliable indicator of thiamine status due to its superior analytical performance.[6][7] Some studies suggest that erythrocyte TDP measurement may be a more sensitive indicator of thiamine status than the transketolase activation assay.[6]
Experimental Protocols
Direct Assay: HPLC Measurement of Thiamine Diphosphate (TDP)
This protocol is a generalized representation of a common HPLC method.
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.[11]
-
Protect samples from light and store at 2-8°C for up to 24 hours or at -20°C for longer periods.[11]
-
To precipitate proteins, add trichloroacetic acid (TCA) to the whole blood sample.[12]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Derivatization:
-
Convert thiamine and its phosphate (B84403) esters to fluorescent thiochrome (B1210408) derivatives by adding an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution.[1][12]
-
-
HPLC Analysis:
-
Quantification:
-
Calculate the concentration of TDP by comparing the peak area of the sample to a standard curve prepared from known concentrations of TDP.
-
Indirect Assay: Erythrocyte Transketolase Activity (ETKA) Assay
This protocol is a generalized representation of the ETKA assay.
-
Sample Preparation:
-
Collect heparinized whole blood.[13]
-
Wash erythrocytes by centrifuging the blood, removing the plasma and buffy coat, and resuspending the red blood cells in a saline solution. Repeat this washing step.
-
Prepare a hemolysate by lysing the washed erythrocytes.
-
-
Enzyme Reaction:
-
Prepare two sets of reaction mixtures for each sample.
-
To one set, add the hemolysate and the necessary substrates for the transketolase reaction (e.g., ribose-5-phosphate). This measures the basal ETK activity.
-
To the second set, add the hemolysate, substrates, and a saturating concentration of thiamine diphosphate (TDP). This measures the maximum potential ETK activity.
-
The reaction involves a series of coupled enzymatic steps, ultimately leading to the oxidation of NADH, which can be monitored spectrophotometrically.[10]
-
-
Measurement:
-
Incubate both sets of reaction mixtures at a controlled temperature.
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADH oxidation and is proportional to the transketolase activity.[10]
-
-
Calculation of Activation Coefficient (ETKAC or α):
-
ETKAC = (Activity with added TDP) / (Basal Activity)
-
α (%) = (ETKAC - 1) x 100
-
An ETKAC of <1.15 is generally considered to indicate thiamine sufficiency, 1.15-1.25 suggests a low risk of deficiency, and >1.25 indicates a high risk of deficiency.[2]
-
Visualizing the Concepts
Caption: Central role of Thiamine Diphosphate (TDP) in metabolism.
Caption: Experimental workflows of direct vs. indirect thiamine assays.
Caption: Comparison of direct and indirect thiamine deficiency assays.
Conclusion
The choice between direct and indirect assays for thiamine deficiency depends on the specific research or clinical question.
-
Direct assays (HPLC) are superior for obtaining a precise and accurate measurement of thiamine stores, making them ideal for clinical trials, nutritional surveillance, and research studies where quantitative accuracy is paramount.
-
Indirect assays (ETKA) , while having limitations in precision and standardization, can provide valuable insights into the functional consequences of thiamine deficiency.
For comprehensive research and drug development, a combination of both direct and indirect methods may provide the most complete picture of thiamine status, correlating the body's thiamine stores with their functional impact on metabolic pathways. Given the trend towards improved accuracy and standardization, direct measurement of TDP by HPLC is increasingly becoming the method of choice for the reliable assessment of thiamine deficiency.
References
- 1. Thiamine deficiency - Wikipedia [en.wikipedia.org]
- 2. Thiamine deficiency disorders: diagnosis, prevalence, and a roadmap for global control programs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Comparison of Thiamin Diphosphate High-Performance Liquid Chromatography and Erythrocyte Transketolase Assays for Evaluating Thiamin Status in Malaria Patients without Beriberi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajtmh.org [ajtmh.org]
- 9. "Establishing Methods for the Detection of Thiamine in Resource-Deficie" by Sarah Matesic [orb.binghamton.edu]
- 10. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sceti.co.jp [sceti.co.jp]
- 12. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Oral Thiamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of several key oral thiamine (B1217682) derivatives: benfotiamine (B1667992), fursultiamine (B1674287), and sulbutiamine (B1681778). Thiamine pyrophosphate (TPP), the active form of thiamine, is included for context, although comprehensive oral pharmacokinetic data is limited due to its poor absorption. This analysis is supported by experimental data from various studies to aid in research and development decisions.
I. Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of various oral thiamine derivatives based on available clinical data. Direct head-to-head comparative studies for all derivatives are limited; therefore, data is compiled from multiple sources.
| Parameter | Benfotiamine | Fursultiamine | Sulbutiamine | Thiamine Pyrophosphate (Oral) | Thiamine Hydrochloride (for comparison) |
| Cmax (Maximum Plasma Concentration) | Significantly higher than thiamine hydrochloride; ~5 times higher.[1] | Higher than thiamine hydrochloride. | Rapidly absorbed, leading to increased plasma thiamine levels; specific comparative Cmax values are not readily available. | Data not readily available. | Relatively low due to saturable absorption.[2] |
| Tmax (Time to Maximum Plasma Concentration) | ~1-2 hours for resulting thiamine.[3] | Generally between 1-2 hours. | Rapid; peak plasma concentrations of thiamine reached within 1-2 hours. | Data not readily available. | Variable, generally between 1-2 hours.[2] |
| AUC (Area Under the Curve - Total Drug Exposure) | Substantially greater than thiamine hydrochloride, indicating higher overall bioavailability.[4] | Systemic thiamine exposure is slightly greater than benfotiamine in some studies.[5] | Leads to increased brain levels of thiamine and its phosphate (B84403) esters; quantitative oral AUC data is limited. | Data not readily available. | Limited by saturable transport mechanisms.[2] |
| Bioavailability | Significantly improved bioavailability compared to thiamine hydrochloride and other lipophilic derivatives like fursultiamine and thiaminedisulfide.[6][7] At maximum, about 3.6 times as high as that of thiamine hydrochloride.[1] | Higher bioavailability than thiamine hydrochloride.[5] | Designed for enhanced passage across the blood-brain barrier, suggesting targeted neurological action.[8] | Poor. | Low and variable (estimated between 3.7% and 5.3%).[9] |
| Elimination Half-life (t½) | The resulting thiamine has a reported elimination half-life. | Data not readily available. | Reported elimination half-life of approximately 5 hours.[10] | Data not readily available. | ~96 minutes (intravenous).[9] |
II. Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from studies employing High-Performance Liquid Chromatography (HPLC) with fluorescence detection (HPLC-FLD) for the quantification of thiamine and its phosphate esters (ThMP, ThDP, and ThTP) in biological matrices such as whole blood, plasma, and erythrocytes.
General Experimental Workflow
Caption: Generalized workflow for a pharmacokinetic study of thiamine derivatives.
Key Methodological Details: HPLC-FLD Analysis
-
Sample Preparation: Whole blood, plasma, or erythrocyte samples are typically treated with an acid (e.g., trichloroacetic acid) to precipitate proteins.[11]
-
Derivatization: Thiamine and its phosphate esters are not naturally fluorescent. Therefore, a crucial step is their conversion to highly fluorescent thiochrome derivatives. This is achieved by oxidation, which can be performed either before (pre-column) or after (post-column) separation on the HPLC column.[12][13][14]
-
Chromatographic Separation: A reverse-phase HPLC column (e.g., C18) is commonly used to separate thiamine and its various phosphorylated forms.[11][15]
-
Detection: A fluorescence detector is used to quantify the thiochrome derivatives.[11][13]
III. Absorption and Metabolic Pathways
The chemical modifications of thiamine in its derivative forms lead to distinct absorption and metabolic pathways, which ultimately influence their pharmacokinetic profiles.
Benfotiamine
Benfotiamine is an S-acyl thiamine derivative. It is a prodrug that is converted to thiamine in the body.
Caption: Metabolic pathway of benfotiamine.
Following oral administration, benfotiamine is dephosphorylated in the intestine to the lipophilic S-benzoylthiamine.[3][8] This intermediate is readily absorbed into the bloodstream and is then converted to thiamine, primarily in erythrocytes and the liver.[3][8]
Fursultiamine and Sulbutiamine (Disulfide Derivatives)
Fursultiamine and sulbutiamine are thiamine disulfide derivatives. Their lipophilic nature enhances their absorption compared to water-soluble thiamine salts.
Caption: General metabolic pathway for thiamine disulfide derivatives.
These compounds are thought to be reduced, likely in the intestinal wall or bloodstream, breaking the disulfide bond and releasing thiamine into circulation.[16][17] Sulbutiamine, in particular, is noted for its ability to cross the blood-brain barrier more effectively than thiamine itself, leading to increased levels of thiamine and its phosphate esters in the brain.[8][17][18][19]
IV. Conclusion
The oral thiamine derivatives, particularly benfotiamine and the disulfide derivatives (fursultiamine and sulbutiamine), exhibit significantly enhanced bioavailability compared to standard thiamine hydrochloride. Benfotiamine consistently demonstrates high systemic thiamine availability. Fursultiamine also shows excellent absorption, with some studies suggesting slightly greater systemic exposure than benfotiamine. Sulbutiamine's key characteristic is its efficient transport across the blood-brain barrier, making it a derivative of interest for neurological applications. The choice of a specific thiamine derivative in a research or clinical setting should be guided by the desired pharmacokinetic profile and the target tissue or organ system. Further direct comparative studies are warranted to provide a more comprehensive quantitative analysis of the pharmacokinetics of all available oral thiamine derivatives.
References
- 1. Pharmacokinetics of thiamine derivatives especially of benfotiamine. | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative bioavailability of various thiamine derivatives after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of thiamin and thiamin phosphate esters in human blood, plasma and urine after 50 mg intravenously or orally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulbutiamine - Wikipedia [en.wikipedia.org]
- 11. lcms.cz [lcms.cz]
- 12. pickeringlabs.com [pickeringlabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. j-jabs.umin.jp [j-jabs.umin.jp]
- 15. Development and Validation of HPLC-DAD/FLD Methods for the Determination of Vitamins B1, B2, and B6 in Pharmaceutical Gummies and Gastrointestinal Fluids—In Vitro Digestion Studies in Different Nutritional Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 17. What is the mechanism of Sulbutiamine? [synapse.patsnap.com]
- 18. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
comparative analysis of thiamine phosphate metabolism in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Thiamine (B1217682) (Vitamin B1) is a vital micronutrient whose biologically active form, thiamine pyrophosphate (ThDP), serves as an indispensable cofactor for key enzymes in central carbon metabolism. Cellular homeostasis of thiamine and its phosphorylated derivatives—thiamine monophosphate (ThMP), ThDP, and thiamine triphosphate (ThTP)—is tightly regulated by specific transporters and metabolic enzymes. Understanding the variations in this metabolic network across different cell types is crucial for research in neurobiology, cancer metabolism, and drug development. This guide provides a comparative analysis of thiamine phosphate (B84403) metabolism in three widely used human cell lines: HEK293T (human embryonic kidney), HeLa (human cervical cancer), and SH-SY5Y (human neuroblastoma).
Key Proteins in Thiamine Metabolism
The cellular concentration of thiamine phosphates is governed by the interplay of transporters that mediate uptake and enzymes that interconvert its various forms.
-
Thiamine Transporters : Thiamine uptake from the extracellular environment is primarily mediated by two high-affinity transporters: Thiamine Transporter 1 (ThTR-1, encoded by the SLC19A2 gene) and Thiamine Transporter 2 (ThTR-2, encoded by the SLC19A3 gene).[1] Both are expressed in HEK293 cells and their activity is crucial for maintaining intracellular thiamine levels.[1]
-
Thiamine Pyrophosphokinase (TPK) : This cytosolic enzyme is the key activator of thiamine, catalyzing its conversion to the essential coenzyme ThDP using ATP.[2]
-
Thiamine Triphosphatase (ThTPase) : A specific cytosolic enzyme that hydrolyzes ThTP back to ThDP, playing a role in regulating the levels of this non-cofactor derivative.[2]
Comparative Analysis of Thiamine Phosphate Levels
The basal intracellular concentrations of thiamine and its phosphorylated derivatives vary significantly among cell lines, reflecting their distinct metabolic phenotypes. The following data, derived from High-Performance Liquid Chromatography (HPLC) analysis, is presented in pmol per mg of cellular protein.
| Thiamine Derivative | HEK293T (pmol/mg protein) | HeLa (pmol/mg protein) | SH-SY5Y (pmol/mg protein) |
| Thiamine (Free) | 0.28 ± 0.04 | 0.24 ± 0.05 | 0.23 ± 0.05 |
| ThMP (Monophosphate) | 1.1 ± 0.1 | 1.2 ± 0.2 | 1.2 ± 0.2 |
| ThDP (Pyrophosphate) | 12.2 ± 2.0 | 11.5 ± 2.4 | 12.9 ± 1.1 |
| ThTP (Triphosphate) | 0.20 ± 0.02 | 0.20 ± 0.02 | 0.22 ± 0.02 |
| AThTP (Adenosine ThTP) | 0.05 ± 0.01 | 0.06 ± 0.01 | 0.07 ± 0.01 |
| Total Thiamine | 13.8 ± 2.1 | 13.2 ± 2.6 | 14.6 ± 1.3 |
Data summarized from Gangolf et al. (2010).[2] Values are means ± SD.
Observations:
-
ThDP Dominance : Across all three cell lines, ThDP is the most abundant derivative, constituting the vast majority of the total thiamine pool. This underscores its central role as a metabolic cofactor.[2]
-
Neuronal Profile : The neuroblastoma cell line, SH-SY5Y, exhibits the highest mean concentration of total thiamine, ThDP, ThTP, and the recently discovered adenosine (B11128) thiamine triphosphate (AThTP), which may suggest a higher demand or distinct regulatory mechanisms in cells of neuronal origin.[2]
-
Low ThTP and AThTP Levels : The non-cofactor forms, ThTP and AThTP, are present at much lower concentrations than ThDP.[2] Their consistent presence in these rapidly dividing cell lines suggests potential roles in cell division or differentiation, distinct from metabolic coenzyme functions.[2]
Metabolic and Experimental Workflows
Visualizing the key pathways and experimental procedures is essential for understanding and replicating research in this field. The following diagrams were generated using Graphviz.
Experimental Protocols
Accurate quantification of thiamine derivatives is critical for comparative studies. The most widely accepted method is reversed-phase HPLC with fluorescence detection after pre-column or post-column derivatization to fluorescent thiochrome derivatives.[3][4]
Sample Preparation and Extraction
This protocol is adapted from established methods for cultured cells.[2][4]
-
Cell Harvesting : Culture cells to desired confluency (e.g., ~80-90%) in standard culture flasks or plates.
-
Washing : Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular thiamine.
-
Lysis and Protein Precipitation : Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) directly to the culture plate. Scrape the cells and transfer the cell lysate/suspension to a microcentrifuge tube.
-
Homogenization : Sonicate the lysate on ice (e.g., 3 cycles of 15 seconds) to ensure complete cell disruption and release of intracellular contents.
-
Centrifugation : Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection : Carefully collect the supernatant, which contains the acid-soluble thiamine derivatives, and proceed to the derivatization step. The protein pellet can be saved and dissolved in NaOH for protein quantification (e.g., using a BCA assay) to normalize the results.
Thiochrome Derivatization and HPLC Analysis
-
Derivatization : To a 100 µL aliquot of the TCA supernatant, add 10 µL of an alkaline potassium ferricyanide (B76249) solution (e.g., 3.78 mM K₃[Fe(CN)₆] in 7.5 M NaOH). Mix briefly. This reaction converts thiamine and its phosphates into their highly fluorescent thiochrome counterparts.[4] The reaction is stopped after approximately 2 minutes by adding a phosphoric acid or HCl solution to neutralize the base.[4]
-
Chromatographic Separation :
-
System : A standard HPLC system equipped with a fluorescence detector.
-
Column : A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase : A gradient or isocratic elution using a phosphate buffer (e.g., 50 mM sodium phosphate, pH 7-8.5) and an organic modifier like methanol (B129727) or acetonitrile.[4][5]
-
Flow Rate : Typically 1.0 mL/min.[4]
-
-
Detection : Set the fluorescence detector to an excitation wavelength of approximately 367 nm and an emission wavelength of 435 nm.[4]
-
Quantification : Identify and quantify the peaks corresponding to the thiochrome derivatives of ThMP, ThDP, and ThTP by comparing their retention times and peak areas to those of known standards processed in the same manner as the samples. Concentrations are typically normalized to the total protein content of the cell extract.
This guide provides a foundational comparison of this compound metabolism, highlighting both the conserved dominance of ThDP and the subtle, cell-type-specific variations that warrant further investigation. The provided data and protocols offer a robust starting point for researchers exploring the role of thiamine in cellular health and disease.
References
- 1. Thiamin uptake by the human-derived renal epithelial (HEK-293) cells: cellular and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine analysis [thiamine.dnr.cornell.edu]
- 4. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 5. j-jabs.umin.jp [j-jabs.umin.jp]
A Comparative Guide to Thiamine Pyrophosphate (TPP)-Dependent Enzyme Activity Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the activity of key thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes: Transketolase, Pyruvate Dehydrogenase, and α-Ketoglutarate Dehydrogenase. TPP, the biologically active form of vitamin B1, is an essential cofactor for these enzymes, which play critical roles in carbohydrate and energy metabolism.[1] Understanding the variations in their kinetic properties across different species is crucial for drug development, metabolic engineering, and elucidating fundamental biochemical principles.
Transketolase (TK)
Transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.[2] This process is vital for the production of NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate (B1218738).
Data Presentation: Comparative Kinetics of Transketolase
The following table summarizes the apparent Michaelis constants (Km,app) of transketolase for its substrates from various species. A lower Km value generally indicates a higher affinity of the enzyme for its substrate.[3]
| Species | Substrate | Km,app (mM) | Reference |
| Mycobacterium tuberculosis | D-Ribose-5-phosphate | 0.8 ± 0.1 | [2] |
| D-Xylulose-5-phosphate | 0.4 ± 0.1 | [2] | |
| D-Fructose-6-phosphate | 0.6 ± 0.1 | [2] | |
| Homo sapiens (Human) | D-Ribose-5-phosphate | 0.61 ± 0.36 | [2] |
| D-Xylulose-5-phosphate | 0.30 ± 0.79 | [2] | |
| D-Fructose-6-phosphate | 7 | [2] | |
| Saccharomyces cerevisiae (Yeast) | D-Ribose-5-phosphate | 0.4 | [2] |
| D-Xylulose-5-phosphate | 0.21 | [2] | |
| D-Fructose-6-phosphate | 1.8 | [2] | |
| Spinacia oleracea (Spinach) | D-Ribose-5-phosphate | 0.33 | [4] |
| D-Xylulose-5-phosphate | 0.067 | [4] | |
| Escherichia coli | D-Xylulose-5-phosphate | 18 | [5] |
| Salmonella Typhimurium (TktA) | D-Xylulose-5-phosphate | 285 ± 40 | [1] |
| D-Ribose-5-phosphate | 730 ± 110 | [1] | |
| Salmonella Typhimurium (TktB) | D-Xylulose-5-phosphate | 176 ± 40 | [1] |
| D-Ribose-5-phosphate | 675 ± 100 | [1] | |
| Salmonella Typhimurium (TktC*) | D-Xylulose-5-phosphate | 180 ± 40 | [1] |
| D-Ribose-5-phosphate | 58 ± 14 | [1] |
Experimental Protocol: Transketolase Activity Assay
This protocol is based on the continuous spectrophotometric measurement of the oxidation of NADH.[6] The reaction involves the conversion of ribose-5-phosphate to glyceraldehyde-3-phosphate, which is then metabolized in a series of reactions coupled to the oxidation of NADH.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.6)
-
MgCl₂
-
Thiamine pyrophosphate (TPP)
-
Ribose-5-phosphate (R5P)
-
α-Glycerophosphate dehydrogenase/triosephosphate isomerase
-
NADH
-
Sample containing transketolase (e.g., erythrocyte lysate)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, TPP, and the coupling enzymes.
-
Add the sample containing transketolase to the reaction mixture.
-
To measure basal activity, add R5P to initiate the reaction.
-
To measure stimulated activity, pre-incubate the sample with an excess of TPP before adding R5P.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the transketolase activity.
Diagram: Transketolase Activity Assay Workflow
References
Thiamine Phosphate: A Potential Biomarker for Metabolic Disorders Explored
A comprehensive comparison of thiamine (B1217682) phosphate (B84403) with established biomarkers in the context of metabolic disorders, supported by experimental data and detailed methodologies.
For researchers, scientists, and drug development professionals, the quest for sensitive and specific biomarkers is paramount in understanding and combating metabolic disorders such as diabetes, obesity, and metabolic syndrome. While traditional markers like HbA1c, lipid profiles, and inflammatory markers are well-established, emerging evidence suggests that thiamine phosphate, the biologically active form of vitamin B1, may offer valuable insights into the metabolic dysregulation underlying these conditions. This guide provides an objective comparison of this compound's performance as a biomarker against current standards, supported by experimental data and detailed protocols.
The Role of Thiamine in Metabolism
Thiamine, in its active form thiamine diphosphate (B83284) (ThDP), also known as thiamine pyrophosphate (TPP), is an indispensable cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.[1] These enzymes, including pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase, are crucial for cellular energy production within the mitochondria.[1] A deficiency in thiamine can impair these metabolic pathways, leading to a range of disorders. Thiamine metabolism dysfunction has been linked to conditions such as episodic encephalopathy, dystonia, and progressive polyneuropathy.
This compound as a Biomarker
The rationale for investigating this compound as a biomarker for metabolic disorders stems from its central role in glucose metabolism.[2] It is hypothesized that subtle deficiencies or dysregulation of thiamine metabolism could contribute to or be an indicator of the broader metabolic disturbances seen in conditions like type 2 diabetes and metabolic syndrome.
The two primary methods for assessing thiamine status are the direct measurement of erythrocyte thiamine diphosphate (eThDP) concentration by high-performance liquid chromatography (HPLC) and the functional erythrocyte transketolase (ETK) activity assay.[3][4] The ETK activity assay measures the activity of a thiamine-dependent enzyme before and after the addition of exogenous ThDP, with a higher activation coefficient (ETKAC) indicating a lower thiamine status.[3][5]
Performance Comparison with Established Biomarkers
To validate this compound as a biomarker for metabolic disorders, its performance must be compared against established markers within the same clinical context.
Data Presentation
The following tables summarize the performance characteristics of thiamine diphosphate (and its functional counterpart, ETKAC) and other established biomarkers in the context of thiamine deficiency and metabolic disorders. It is important to note that direct head-to-head comparative studies for metabolic disorders are limited.
| Biomarker | Condition | Sensitivity | Specificity | Area Under the Curve (AUC) | Notes |
| Thiamine Diphosphate (TDP) | Thiamine Deficiency | 68.5% | 60.8% | Not Reported | Compared against ETKAC (α ≥ 25%) as the "gold standard" for biochemical thiamine deficiency. The correlation between TDP and basal ETK activity was stronger than with the activation coefficient.[3] |
| C-Reactive Protein (hs-CRP) | Metabolic Syndrome | Not Reported | Not Reported | 0.6954 | ROC analysis for identifying subjects with metabolic syndrome in a Chinese population.[6] |
| Adiponectin | Type 2 Diabetes | Not Reported | Not Reported | Not Reported | A meta-analysis of 13 prospective studies showed a strong, inverse, and monotonic association between adiponectin levels and the risk of type 2 diabetes. The relative risk was 0.72 per 1-log µg/mL increment in adiponectin.[7] |
| Waist-to-Height Ratio (WHtR) | Metabolic Syndrome | Not Reported | Not Reported | 0.792 (men), 0.768 (women) | Showed the highest diagnostic accuracy for metabolic syndrome among various anthropometric indicators in a Korean adult population. |
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships in thiamine metabolism and the experimental processes for its measurement, the following diagrams are provided.
Caption: Thiamine metabolism and the central role of ThDP.
Caption: HPLC workflow for ThDP measurement.
Caption: ETKAC assay experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the key experimental protocols for the measurement of thiamine diphosphate and erythrocyte transketolase activity.
Protocol 1: Measurement of Thiamine Diphosphate in Whole Blood by HPLC
This method involves the extraction of ThDP from whole blood, its conversion to a fluorescent derivative, and subsequent quantification using high-performance liquid chromatography.
1. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Lyse the erythrocytes by freezing and thawing the sample.
-
Precipitate proteins by adding an equal volume of cold 10% trichloroacetic acid.
-
Vortex the mixture and incubate at 4°C for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the clear supernatant.
2. Derivatization:
-
To a portion of the supernatant, add a solution of potassium ferricyanide in an alkaline medium (e.g., NaOH) to oxidize ThDP to its fluorescent thiochrome (B1210408) derivative.
3. HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a reversed-phase column.
-
Use an isocratic or gradient elution with a mobile phase typically consisting of a phosphate buffer and an organic solvent like acetonitrile.[1]
-
Detect the thiochrome derivative using a fluorescence detector.
4. Quantification:
-
Quantify the ThDP concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of ThDP (external standardization).[1]
Protocol 2: Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay
This functional assay assesses thiamine status by measuring the activity of the thiamine-dependent enzyme, transketolase, in erythrocytes.
1. Sample Preparation:
-
Collect whole blood in either lithium heparin or EDTA anticoagulant tubes.
-
Prepare washed erythrocytes by centrifuging the whole blood, removing the plasma and buffy coat, and washing the red blood cells multiple times with a saline solution.
-
Prepare a hemolysate by lysing the washed erythrocytes with deionized water.[3]
2. Enzyme Activity Measurement:
-
The assay is typically performed in a 96-well plate format and monitored using a spectrophotometer that can measure absorbance at 340 nm.
-
Basal Activity: In designated wells, combine the hemolysate with a reaction mixture containing ribose-5-phosphate (B1218738) (as a substrate) and other necessary reagents, but without exogenous ThDP.
-
Stimulated Activity: In separate wells, combine the hemolysate with the same reaction mixture as for the basal activity, but with the addition of a saturating concentration of ThDP.
-
The rate of NADH oxidation, which is proportional to the transketolase activity, is measured by the decrease in absorbance at 340 nm over time.[3]
3. Calculation of ETKAC:
-
Calculate the ETKAC as the ratio of the stimulated ETK activity to the basal ETK activity: ETKAC = Stimulated Activity / Basal Activity
-
The result can also be expressed as a percentage of activation (α), calculated as: α (%) = (ETKAC - 1) x 100 [5]
Interpretation of ETKAC Values:
-
< 1.15: Indicates thiamine sufficiency.
-
1.15 - 1.25: Suggests a low risk of clinical deficiency.
-
> 1.25: Indicates a risk of thiamine deficiency.[3]
Conclusion
The validation of this compound as a robust biomarker for metabolic disorders is an ongoing area of research. While its role in fundamental metabolic pathways is well-established, more direct comparative studies are needed to ascertain its diagnostic and prognostic utility relative to current gold-standard biomarkers for conditions like metabolic syndrome and type 2 diabetes. The available data suggests a correlation between thiamine status and metabolic health, but further research is required to establish clear performance characteristics such as sensitivity, specificity, and predictive values in large, diverse patient cohorts. The detailed protocols provided herein offer a foundation for researchers to conduct such validation studies, which will be crucial in determining the future role of this compound in the clinical management of metabolic disorders.
References
- 1. Determination of thiamin diphosphate in whole blood samples by high-performance liquid chromatography--a method suitable for pediatric diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 4. Nutritional Assessment: Thiamine [nutritionalassessment.org]
- 5. First things first: A step in the right direction for the preanalytical phase of thiamine measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Unveiling Thiamine Phosphate Dysregulation in Disease: A Comparative Guide
A comprehensive analysis of thiamine (B1217682) phosphate (B84403) levels reveals significant alterations in various disease states compared to healthy individuals. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these changes, supported by experimental data and detailed methodologies, to facilitate a deeper understanding of thiamine's role in pathology and potential therapeutic interventions.
Thiamine (Vitamin B1) and its phosphorylated derivatives, particularly thiamine pyrophosphate (TPP), are crucial for central metabolic pathways, including glucose metabolism and mitochondrial function. Emerging evidence underscores a strong correlation between dysregulated thiamine phosphate levels and the pathophysiology of several neurodegenerative and metabolic diseases. This guide synthesizes key findings on this compound concentrations in healthy versus diseased models, outlines the experimental approaches for their quantification, and illustrates the underlying biochemical pathways.
Quantitative Comparison of this compound Levels
The following table summarizes the concentrations of thiamine and its phosphate esters in various biological samples from healthy individuals and patients with Alzheimer's disease, Parkinson's disease, and diabetes mellitus. These values highlight the significant depletion of thiamine phosphates in disease states.
| Biological Sample | Analyte | Healthy Controls | Alzheimer's Disease | Parkinson's Disease | Diabetes Mellitus | Analytical Method |
| Whole Blood | Thiamine Diphosphate (TDP) | 70 - 179 nmol/L[1][2] | 85.02 ± 4.01 nmol/L[3] | - | - | HPLC[1][2][3] |
| Total Thiamine | 75 - 194 nmol/L[1] | - | - | 46.9 ± 28.5 ng/ml[4] | HPLC[1][4] | |
| Plasma | Thiamine | 64.1 ± 12.0 nmol/L[5] | Significantly Lower than Controls[6][7] | Low Plasma Thiamine Reported[8] | Type 1: 15.3 ± 9.6 nmol/LType 2: 16.3 ± 11.5 nmol/L[5][9][10] | HPLC[5][6][7][9][10] |
| Thiamine Diphosphate (TDP) | - | Significantly Lower than Controls[6][7] | - | - | HPLC[6][7] | |
| Erythrocytes | Thiamine Diphosphate (TDP) | - | - | 33% of patients had low levels[8] | - | Not Specified[8] |
| Cerebrospinal Fluid (CSF) | Free Thiamine | - | No Significant Difference[6][7] | Lower than Controls[8] | - | HPLC[6][7][8] |
| Thiamine Diphosphate (TDP) | No Significant Difference[6][7] | No Significant Difference[6][7] | No Significant Difference | - | HPLC[6][7] | |
| Thiamine Monophosphate (TMP) | No Significant Difference[6][7] | No Significant Difference[6][7] | No Significant Difference | - | HPLC[6][7] |
The Central Role of Thiamine Pyrophosphate in Cellular Metabolism
Thiamine pyrophosphate (TPP), the biologically active form of thiamine, is an essential cofactor for several key enzymes that are central to carbohydrate and energy metabolism. A deficiency in TPP can lead to impaired mitochondrial function, reduced ATP production, and increased oxidative stress, all of which are implicated in the pathogenesis of neurodegenerative and metabolic diseases.
Caption: Role of TPP in key metabolic pathways and disease.
Experimental Protocols for this compound Quantification
The accurate measurement of thiamine and its phosphate esters is critical for research in this field. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods employed.
Generalized HPLC Method with Pre-Column Derivatization
This protocol outlines a common approach for the analysis of thiamine phosphates in whole blood.
1. Sample Preparation:
-
To 200 µL of whole blood, add 200 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.[11]
-
Vortex the mixture and let it stand for 10 minutes at room temperature.[11]
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[11]
-
Collect the clear supernatant for derivatization.
2. Pre-Column Derivatization to Thiochrome (B1210408):
-
To 200 µL of the supernatant, add 30 µL of 4 M sodium acetate.[11]
-
Add 20 µL of freshly prepared cyanogen (B1215507) bromide, followed by 20 µL of 2 M NaOH to initiate the conversion of thiamine and its phosphates to their fluorescent thiochrome derivatives.[11]
3. HPLC Analysis:
-
Column: A polyamino-based column (e.g., Asahipack NH2P-50 4E) is often used.[11]
-
Mobile Phase: Isocratic elution with a mixture of 90 mmol/L phosphate buffer (pH 8.6) and acetonitrile (B52724) (e.g., 40:60, v/v).[11]
-
Flow Rate: 1.2 mL/min.[11]
-
Detection: Fluorescence detector with excitation at ~375 nm and emission at ~435 nm.
4. Quantification:
-
Thiamine and its phosphate esters are quantified by comparing their peak areas to those of known standards.
Generalized LC-MS/MS Method
This method offers high sensitivity and specificity for the quantification of thiamine and its esters.
1. Sample Preparation:
-
Protein precipitation is performed similarly to the HPLC method, typically using TCA or perchloric acid.[12]
-
An internal standard (e.g., a stable isotope-labeled version of thiamine) is added to the sample prior to precipitation to correct for matrix effects and variations in instrument response.
2. LC Separation:
-
Column: A reverse-phase C18 column is commonly used.[12][13]
-
Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., acetic acid buffer) and an organic solvent like acetonitrile is typical.[12][13]
3. MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[13]
-
Transitions: Specific precursor-to-product ion transitions are monitored for thiamine and its phosphate esters, as well as the internal standard, for highly selective quantification. For example, a common transition for thiamine is m/z 265.0 -> 122.1.[13]
Experimental Workflow
The general workflow for the analysis of thiamine phosphates in biological samples involves several key steps from sample collection to data analysis.
Caption: General workflow for this compound analysis.
References
- 1. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Read by QxMD [read.qxmd.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Blood Thiamine Metabolites for Alzheimer's Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood thiamine levels in outpatients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High prevalence of low plasma thiamine concentration in diabetes linked to a marker of vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerebrospinal fluid levels of thiamine in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Beneficial Role of Thiamine in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High prevalence of low plasma thiamine concentration in diabetes linked to a marker of vascular disease - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 10. The Impact of Thiamine Treatment in the Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. j-jabs.umin.jp [j-jabs.umin.jp]
- 12. US20090093009A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
- 13. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
A Comparative Guide to the Bioequivalence of Fursultiamine Formulations
This guide provides a detailed comparison of the bioequivalence of different thiamine (B1217682) derivatives, with a focus on fursultiamine (B1674287). It is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data to aid in the evaluation of different formulations.
Fursultiamine, a lipophilic derivative of thiamine (Vitamin B1), is designed to exhibit superior bioavailability compared to its water-soluble counterparts.[1] This enhanced absorption is crucial for therapeutic efficacy in treating conditions related to thiamine deficiency.[1] Understanding the pharmacokinetic profiles of different thiamine derivatives is essential for selecting the appropriate formulation for clinical applications.
Comparative Pharmacokinetic Data
Bioequivalence studies are critical in comparing the performance of different drug formulations. The following table summarizes key pharmacokinetic parameters from a study comparing single 100 mg oral doses of three thiamine derivatives: fursultiamine, benfotiamine (B1667992), and thiamine disulfide.[2][3] These parameters—Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve)—are fundamental in assessing the rate and extent of drug absorption.
| Pharmacokinetic Parameter | Fursultiamine | Benfotiamine | Thiamine Disulfide |
| Cmax (Plasma) | Slower and lower increase compared to benfotiamine[2][3] | Rapid and earlier increase[2][3] | Lowest bioavailability[2][3] |
| Tmax (Plasma) | Longer than benfotiamine[2][3] | Shorter than fursultiamine and thiamine disulfide[2][3] | - |
| AUC (Plasma) | Lower than benfotiamine[2][3] | Significantly higher than fursultiamine and thiamine disulfide[2][3] | Lowest of the three[2][3] |
| Bioavailability | Superior to thiamine disulfide[2][3] | Highest among the three derivatives[2][3] | Lowest among the three derivatives[2][3] |
Note: Specific quantitative values for Cmax, Tmax, and AUC were not consistently available across all public abstracts. The table reflects the qualitative comparisons presented in the cited studies.
A separate comparative pharmacokinetic analysis found that the total systemic exposure to thiamine was slightly greater with fursultiamine compared to benfotiamine, although the difference fell within the conventional range for bioequivalence.[4][5]
Experimental Protocols
The evaluation of bioequivalence for different fursultiamine and other thiamine derivative formulations typically follows a standardized experimental protocol. The methodology outlined below is a composite of standard practices in pharmacokinetic studies.[2][3][4][5]
Study Design: A typical study employs a randomized, single-dose, two-way or multiple change-over crossover design.[3][4][5]
-
Participants: Healthy adult volunteers are recruited. The number of participants can range from a small group of 7 to larger groups of 24 or more.[2][3][4][5]
-
Dosing: A single oral dose of the test and reference formulations are administered. For instance, a 100 mg single dose of each thiamine derivative was used in one study.[2][3]
-
Washout Period: A sufficient washout period is maintained between the administrations of different formulations to ensure the complete elimination of the previous drug.
-
Blood Sampling: Blood samples are collected at predetermined time intervals over a period of 10 to 24 hours after drug administration to characterize the plasma concentration profile.[2][3][4]
-
Analytical Method: Thiamine concentrations in plasma and hemolysate are measured using a validated analytical method, commonly High-Performance Liquid Chromatography (HPLC) with pre-column derivatization to thiochrome.[2][3]
-
Pharmacokinetic Analysis: The collected data is used to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC.[2][3] Statistical analyses are then performed to compare these parameters between the different formulations.
Visualizing the Process
To better illustrate the relationships and workflows in bioequivalence studies and the metabolic pathways involved, the following diagrams are provided.
Caption: Experimental workflow for a typical crossover bioequivalence study.
Caption: Simplified metabolic pathway of fursultiamine to its active form.
References
- 1. What is Fursultiamine used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative bioavailability of various thiamine derivatives after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Inhibitor Studies of Thiamine Phosphate Analogues: A Guide for Researchers
This guide provides a comprehensive comparison of thiamine (B1217682) phosphate (B84403) analogues as inhibitors of thiamine diphosphate (B83284) (ThDP)-dependent enzymes, crucial players in cellular metabolism. The information presented is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Thiamine diphosphate, the active form of vitamin B1, is an essential coenzyme for a variety of enzymes involved in metabolic processes.[1] The development of thiamine analogues as inhibitors of ThDP-dependent enzymes is a significant strategy for studying these enzymes and their roles in various diseases.[2][3] These analogues typically feature a modified central aromatic ring in place of the positively charged thiazolium ring of ThDP, leading to competitive inhibition.[1][4]
Quantitative Inhibitor Performance
The inhibitory potency of various thiamine phosphate analogues is a key determinant of their utility as research tools or potential therapeutic agents. The following table summarizes the inhibitory constant (Ki) values for a range of thiamine monophosphate (ThMP) analogues with different central aromatic scaffolds against several ThDP-dependent enzymes. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Analogue Scaffold | Enzyme Target | Inhibitory Constant (Ki) in µM |
| Thiophene-ThMP | Pyruvate Dehydrogenase (PDH E1) | 0.08 |
| Pyruvate Decarboxylase (PDC) | 2.1 | |
| Pyruvate Oxidase (PO) | 0.9 | |
| 2-Oxoglutarate Dehydrogenase (OGDH E1) | 0.3 | |
| N-Methylpyrrole-ThMP | Pyruvate Dehydrogenase (PDH E1) | 0.12 |
| Pyruvate Decarboxylase (PDC) | 3.5 | |
| Pyruvate Oxidase (PO) | 1.5 | |
| 2-Oxoglutarate Dehydrogenase (OGDH E1) | 0.5 | |
| Triazole-ThMP | Pyruvate Dehydrogenase (PDH E1) | 0.6 |
| Pyruvate Decarboxylase (PDC) | 15 | |
| Pyruvate Oxidase (PO) | 5 | |
| 2-Oxoglutarate Dehydrogenase (OGDH E1) | 3 | |
| Thiazole-ThMP | Pyruvate Dehydrogenase (PDH E1) | 1.1 |
| Pyruvate Decarboxylase (PDC) | 25 | |
| Pyruvate Oxidase (PO) | 8 | |
| 2-Oxoglutarate Dehydrogenase (OGDH E1) | 6 | |
| Phenyl-ThMP | Pyruvate Dehydrogenase (PDH E1) | 2.5 |
| Pyruvate Decarboxylase (PDC) | >50 | |
| Pyruvate Oxidase (PO) | >50 | |
| 2-Oxoglutarate Dehydrogenase (OGDH E1) | >50 |
Data is synthesized from a systematic investigation of scaffold switching and C2-functionalization in thiamine analogues.[4] The Ki values were determined based on the measured KM of ThDP for each enzyme.[4]
Experimental Protocols
The evaluation of this compound analogues as enzyme inhibitors typically involves biochemical assays to determine their inhibitory potency. A generalized protocol for such an assay is outlined below.
Enzyme Inhibition Assay (General Protocol)
1. Enzyme and Substrate Preparation:
- Recombinantly express and purify the target ThDP-dependent enzyme (e.g., PDH E1, PDC, PO, OGDH E1).
- Prepare a stock solution of the enzyme in a suitable buffer.
- Prepare stock solutions of the necessary substrates and cofactors (e.g., pyruvate, 2-oxoglutarate, ThDP) in the assay buffer.
2. Inhibitor Preparation:
- Synthesize the this compound analogues.
- Prepare stock solutions of the inhibitor analogues in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer.
3. Assay Procedure:
- The assay is typically performed in a 96-well plate format.
- To each well, add the assay buffer, the ThDP cofactor, and the inhibitor at various concentrations.
- Initiate the enzymatic reaction by adding the enzyme and the primary substrate.
- The reaction progress is monitored by measuring the change in absorbance or fluorescence of a coupled reporter molecule over time using a plate reader. For example, the reduction of NAD+ to NADH in dehydrogenase reactions can be monitored at 340 nm.
4. Data Analysis:
- Calculate the initial reaction rates from the linear portion of the progress curves.
- Plot the enzyme activity (initial rate) against the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
- To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay at various substrate and inhibitor concentrations and fit the data to the appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).[4]
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate key pathways and processes.
Caption: Role of a ThDP-dependent enzyme in cellular metabolism.
Caption: Workflow for evaluating enzyme inhibitors.
Caption: Competitive inhibition of ThDP-dependent enzymes.
Conclusion
The comparative analysis of this compound analogues reveals that modifications to the central aromatic ring significantly impact their inhibitory potency and selectivity for different ThDP-dependent enzymes.[1][4] Thiophene and N-alkylated pyrrole (B145914) scaffolds, in particular, have demonstrated high affinity for these enzymes.[4] The development of novel open-chain and triazole-based analogues continues to provide valuable chemical tools for studying the roles of thiamine in cellular processes and for exploring new therapeutic avenues.[5][6] The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of enzyme inhibition and drug discovery.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Thiamine Phosphate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents is paramount to ensuring a secure work environment and maintaining environmental compliance. This guide provides detailed, procedural instructions for the proper disposal of thiamine (B1217682) phosphate (B84403), also known as thiamine pyrophosphate.
Immediate Safety and Logistical Information
Before initiating any disposal procedures for thiamine phosphate, it is crucial to adhere to standard laboratory safety protocols. While some safety data sheets (SDS) indicate that thiamine pyrophosphate is not classified as a hazardous substance, others suggest it may cause an allergic skin reaction.[1] Therefore, exercising caution is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[3]
-
Body Protection: A standard laboratory coat is recommended.[2][3]
Handling and Storage of Waste:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation of any dust or aerosols.[3]
-
Store this compound waste in a designated, leak-proof, and chemically compatible container.[3][4]
-
The container must be clearly labeled as "Hazardous Waste" or with the specific chemical name, "this compound Waste," and the date of accumulation.[3]
-
Store the sealed waste container in a designated satellite accumulation area (SAA) away from incompatible materials.[3][5]
Quantitative Data Summary
Specific quantitative disposal limits for this compound are not extensively defined and can vary based on local, state, and federal regulations. However, the following table summarizes key information from safety data sheets that are relevant to its handling and disposal.
| Property | Value |
| Chemical Name | Thiamine pyrophosphate, Thiamine pyrophosphate chloride, Cocarboxylase |
| CAS Number | 154-87-0 |
| Appearance | Solid |
| Solubility | Soluble in water |
| Primary Hazards | May cause an allergic skin reaction.[1] Not classified as hazardous by other sources.[2][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis.[6][7] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, hydrogen chloride, and oxides of phosphorus.[2][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with all applicable environmental control regulations. Do not discharge this compound down the drain or dispose of it as regular trash. [3][8]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure substance, solutions, and contaminated labware, as chemical waste.
-
Collect this waste separately from other chemical waste streams to avoid unintended reactions.[5]
2. Preparation of Waste for Disposal:
-
Solid this compound: If required by your institution's waste management guidelines, dissolve the solid waste in a minimal amount of a suitable combustible solvent, such as ethanol. This is often done to prepare the waste for incineration.[5][9]
-
Liquid this compound Solutions: No further preparation is typically needed.
-
Contaminated Labware: Any labware (e.g., glassware, plasticware) that has come into contact with this compound should be decontaminated or disposed of as chemical waste. For disposable items, place them in the designated chemical waste container. For reusable items, rinse them thoroughly with an appropriate solvent, and collect the rinseate as hazardous waste.[3][10]
3. Containment and Labeling:
-
Carefully transfer the this compound waste into a designated, leak-proof waste container. The container should be compatible with the waste (e.g., do not use metal containers for corrosive waste).[10][11]
-
To render the waste unrecoverable, you may be required to mix the liquid with an inert, absorbent material like sand or vermiculite.[4][5]
-
Securely seal the container.[5]
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), the concentration and quantity of the waste, and the date the waste was first added.[3]
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the waste.[3][5]
-
The most common method for final disposal is likely to be incineration at a permitted facility.[4][5][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. foodb.ca [foodb.ca]
- 8. carlroth.com [carlroth.com]
- 9. biosynth.com [biosynth.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling Thiamine phosphate
This guide provides comprehensive safety and logistical information for the handling of Thiamine Phosphate (also known as Thiamine Pyrophosphate or Cocarboxylase) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is generally not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[1] However, it is crucial to handle it with care, as with any laboratory chemical. One source suggests it may cause an allergic skin reaction.[2] The toxicological properties have not been thoroughly investigated.[3]
| Hazard Classification | Description |
| Acute Toxicity | The Registry of Toxic Effects of Chemical Substances (RTECS) contains some acute toxicity data.[4] |
| Skin Corrosion/Irritation | May cause irritation.[4] No irritant effect was noted in another source.[2] |
| Eye Damage/Irritation | May cause irritation.[4] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[2] No sensitizing effects are known according to another source.[4] |
| Carcinogenicity/Mutagenicity | No classification data is available from major regulatory bodies.[4] |
Personal Protective Equipment (PPE)
The minimum PPE required when working with this compound includes a lab coat, safety glasses with side shields, and appropriate gloves.[5]
| Operation | Recommended Personal Protective Equipment |
| Weighing and Handling Solid | Lab coat, safety glasses with side shields, disposable nitrile gloves, and respiratory protection (e.g., N95 or P1 particulate filter) if dust formation is likely.[1][5] |
| Preparing Solutions | Lab coat, chemical splash goggles, and disposable nitrile gloves.[1][5] |
| General Laboratory Use | Lab coat, safety glasses with side shields, and disposable nitrile gloves.[5] |
Procedural Guidance for PPE Usage:
-
Donning: Before entering the laboratory, put on a lab coat, ensuring it is fully buttoned. Next, put on safety glasses or goggles. Finally, wear appropriate gloves, ensuring they cover the cuffs of the lab coat.
-
Doffing: To remove PPE, first, take off gloves using a proper technique to avoid skin contact with the outer surface.[3] Then, remove the lab coat, followed by eye protection. Wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
Safe Handling Procedures:
-
Engineering Controls: Ensure adequate ventilation, such as working in a chemical fume hood, especially when handling the solid form to avoid dust formation.[4][6][7]
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3][8]
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated enclosure to minimize dust inhalation.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Storage: Store this compound in a cool, dry place in a tightly sealed container.[1][4][8]
Emergency Procedures:
-
Spills: In case of a spill, wear appropriate PPE. Mechanically sweep up the solid material and place it into a suitable, labeled container for disposal.[1][4] Avoid generating dust.[6] Ventilate the affected area.[1]
-
First Aid:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[6]
-
Skin Contact: Wash off immediately with soap and plenty of water, removing any contaminated clothing.[4][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical advice if symptoms persist.[4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[6]
-
Disposal Plan:
Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations.[3] One suggested method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]
Quantitative Data
| Metric | Value | Species |
| Subcutaneous LD50 | 2,500 mg/kg | Mouse |
| Subcutaneous LD50 | 5 g/kg | Rat |
| Data sourced from Cayman Chemical Safety Data Sheet.[2] |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 8. biosynth.com [biosynth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
